2,3,5-Trinitronaphthalene
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
87185-24-8 |
|---|---|
Molecular Formula |
C10H5N3O6 |
Molecular Weight |
263.16 g/mol |
IUPAC Name |
1,6,7-trinitronaphthalene |
InChI |
InChI=1S/C10H5N3O6/c14-11(15)8-3-1-2-6-4-9(12(16)17)10(13(18)19)5-7(6)8/h1-5H |
InChI Key |
ULFPAUMLKAKADU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C(C=C2C(=C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of 2,3,5-Trinitronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of 2,3,5-trinitronaphthalene. Due to the limited availability of experimental data for this specific isomer, this document also includes information on closely related trinitronaphthalene isomers and computed data to offer a broader understanding of this class of compounds.
Chemical Identity and Structure
This compound is a nitrated polycyclic aromatic hydrocarbon. Its chemical structure consists of a naphthalene backbone substituted with three nitro groups (-NO₂) at the 2, 3, and 5 positions.
Synonyms: 1,6,7-Trinitronaphthalene[1]
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| Molecular Formula | C₁₀H₅N₃O₆ | [1] |
| IUPAC Name | 1,6,7-trinitronaphthalene | [1] |
| CAS Number | 87185-24-8 | [1] |
| PubChem CID | 55653 | [1] |
| ChEMBL ID | CHEMBL165260 | [1] |
| DSSTox Substance ID | DTXSID201007392 | [1] |
Physicochemical Properties
Table 2: Summary of Physical and Chemical Properties
| Property | Value | Notes | Reference |
| Molecular Weight | 263.16 g/mol | Computed | [1] |
| Melting Point | Data not available | For 2,3,5- isomer. A mixture of 1,3,5-, 1,4,5-, and 1,3,8-isomers melts at 115 °C. 1,3,5-Trinitronaphthalene melts at 207 °C. | [2][3] |
| Boiling Point | Data not available | For 2,3,5- isomer. 1,3,5-Trinitronaphthalene has a boiling point of 330 °C. | [3] |
| Density | Data not available | For 2,3,5- isomer. 1,3,5-Trinitronaphthalene has a density of 1.651 g/cm³. | [3] |
| Appearance | Pale yellow crystalline powder | For 1,3,5-Trinitronaphthalene | [3] |
| Solubility | Insoluble in water; Slightly soluble in polar organic solvents; More soluble in non-polar organic solvents like benzene, toluene, and xylene. | For 1,3,5-Trinitronaphthalene | [3] |
| XLogP3 | 2.7 | Computed | [1] |
| Kovats Retention Index | 400.61 | Semi-standard non-polar | [1] |
Synthesis and Reactivity
Trinitronaphthalenes are typically synthesized through the nitration of naphthalene or its less nitrated derivatives. The process involves the electrophilic aromatic substitution of hydrogen atoms on the naphthalene ring with nitro groups, using a mixture of concentrated nitric acid and sulfuric acid. The position and number of nitro groups are controlled by the reaction conditions, including the concentration of the nitrating agent, temperature, and reaction time.
Aromatic nitro compounds like trinitronaphthalene are strong oxidizing agents.[4][5] The presence of multiple nitro groups significantly increases their explosive tendencies.[4][5] They can react vigorously with reducing agents, and their presence in combination with bases like sodium hydroxide can lead to explosions.[4][5] Trinitronaphthalenes are considered explosive and may detonate when exposed to heat or fire.[4]
Caption: General synthesis pathway for trinitronaphthalene.
Experimental Protocols
Synthesis of Trinitronaphthalene (General Procedure)
The synthesis of trinitrotoluene (TNT) from dinitrotoluene (DNT) provides a relevant model for the final nitration step to produce trinitronaphthalene.[6]
Materials:
-
Dinitronaphthalene
-
Concentrated Nitric Acid (65%)
-
Concentrated Sulfuric Acid (98%)
Procedure:
-
A nitrating mixture is prepared by carefully adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
Dinitronaphthalene is slowly added to the nitrating mixture with constant stirring, maintaining a controlled temperature.
-
The reaction mixture is then heated for a specific duration to facilitate the third nitration. Reaction conditions such as temperature and time are critical for controlling the isomer distribution and yield.
-
After the reaction is complete, the mixture is cooled and poured onto crushed ice to precipitate the crude trinitronaphthalene.
-
The solid product is collected by filtration, washed with water to remove residual acid, and then dried.
Note: This is a hazardous reaction that should only be performed by trained professionals in a controlled laboratory setting with appropriate safety precautions.
Characterization
Spectroscopic Methods: Characterization of trinitronaphthalene isomers typically involves a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the substitution pattern on the naphthalene ring.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the nitro groups and the aromatic ring.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
Chromatographic Methods:
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify the different isomers in a mixture.
-
Gas Chromatography (GC): The Kovats Retention Index for this compound suggests that GC could be a viable method for its separation and identification.[1]
Purification: The purification of individual isomers from a mixture can be challenging. Techniques such as fractional crystallization or preparative chromatography may be employed. The principles of melt crystallization, which have been used for separating other aromatic isomers, could potentially be adapted for trinitronaphthalene purification.
Safety and Hazards
Trinitronaphthalenes are classified as explosives and should be handled with extreme caution.[4][5] The primary hazard is the risk of a blast in the event of an explosion.[4] They are also strong oxidizing agents and can react violently with reducing agents.[4][5] Appropriate personal protective equipment and engineering controls are mandatory when working with these compounds.
Caption: Hazard relationships for trinitronaphthalene.
Conclusion
This compound is a high-energy material with limited available experimental data for the pure isomer. The information presented in this guide, combining computed data for the 2,3,5- isomer with experimental data from related isomers, provides a valuable resource for researchers. The synthesis and handling of this and other trinitronaphthalenes require specialized knowledge and stringent safety protocols due to their explosive nature. Further research is needed to fully characterize the specific properties of this compound and to develop safe and efficient methods for its synthesis and purification.
References
- 1. This compound | C10H5N3O6 | CID 55653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Trinitronaphthalene | C10H5N3O6 | CID 41631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. TRINITRONAPHTHALENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Synthesis of 2,4,6-Trinitrotoluene (TNT) Using Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of 2,3,5-Trinitronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure of 2,3,5-trinitronaphthalene, a nitroaromatic compound of interest in various fields of chemical research. Due to the limited availability of experimental crystallographic data for this specific isomer, this guide relies on high-quality computed data to elucidate its structural and physicochemical properties. The information presented herein is intended to support research and development activities by providing a detailed understanding of the molecule's architecture and characteristics.
Molecular Structure and Properties
This compound is a polycyclic aromatic hydrocarbon with the molecular formula C₁₀H₅N₃O₆.[1] Its structure consists of a naphthalene backbone substituted with three nitro functional groups (-NO₂). The precise positioning of these electron-withdrawing groups significantly influences the molecule's electronic properties and reactivity.
Physicochemical Properties
A summary of the key computed physicochemical properties of this compound is presented in Table 1. These values, obtained from established computational methods, offer valuable insights into the molecule's behavior.
| Property | Value | Unit | Method |
| Molecular Weight | 263.16 | g/mol | PubChem Computed |
| XLogP3 | 2.7 | PubChem Computed | |
| Hydrogen Bond Donor Count | 0 | PubChem Computed | |
| Hydrogen Bond Acceptor Count | 6 | PubChem Computed | |
| Rotatable Bond Count | 3 | PubChem Computed | |
| Exact Mass | 263.017832 | g/mol | PubChem Computed |
| Monoisotopic Mass | 263.017832 | g/mol | PubChem Computed |
| Topological Polar Surface Area | 137 Ų | PubChem Computed | |
| Heavy Atom Count | 19 | PubChem Computed | |
| Formal Charge | 0 | PubChem Computed | |
| Complexity | 398 | PubChem Computed | |
| Isotope Atom Count | 0 | PubChem Computed | |
| Defined Atom Stereocenter Count | 0 | PubChem Computed | |
| Undefined Atom Stereocenter Count | 0 | PubChem Computed | |
| Defined Bond Stereocenter Count | 0 | PubChem Computed | |
| Undefined Bond Stereocenter Count | 0 | PubChem Computed | |
| Covalently-Bonded Unit Count | 1 | PubChem Computed | |
| Standard Gibbs Free Energy of Formation | 330.14 | kJ/mol | Joback Calculated |
| Enthalpy of Formation at Standard Conditions (gas) | 111.18 | kJ/mol | Joback Calculated |
| Enthalpy of Fusion at Standard Conditions | 45.63 | kJ/mol | Joback Calculated |
| Enthalpy of Vaporization at Standard Conditions | 93.53 | kJ/mol | Joback Calculated |
| Octanol/Water Partition Coefficient (logPoct/wat) | 2.564 | Crippen Calculated | |
| McGowan's Characteristic Volume (McVol) | 160.800 | ml/mol | McGowan Calculated |
| Critical Pressure (Pc) | 3853.09 | kPa | Joback Calculated |
| Normal Boiling Point Temperature (Tboil) | 944.32 | K | Joback Calculated |
Table 1: Computed Physicochemical Properties of this compound. Data sourced from PubChem and Cheméo.[1][2]
Experimental Protocols
While specific experimental protocols for the synthesis and characterization of this compound are not extensively documented in publicly available literature, the following sections describe generalized and representative methodologies for the preparation and analysis of trinitronaphthalene isomers.
Synthesis of Trinitronaphthalene Isomers
The synthesis of trinitronaphthalenes typically proceeds through the nitration of a dinitronaphthalene precursor.[3] The specific isomer of dinitronaphthalene used will determine the potential isomers of trinitronaphthalene formed. For instance, the nitration of 1,8-dinitronaphthalene can exclusively yield 1,3,8-trinitronaphthalene.[3]
Representative Protocol for the Nitration of Dinitronaphthalene:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place the starting dinitronaphthalene isomer.
-
Nitrating Mixture Preparation: Prepare a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The ratio of these acids can be varied to control the reaction conditions.
-
Nitration Reaction: Cool the flask containing the dinitronaphthalene in an ice bath. Slowly add the nitrating mixture dropwise to the flask while maintaining a low temperature (typically below 10 °C) to control the exothermic reaction.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at a controlled temperature for a specified period. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture onto crushed ice. The solid trinitronaphthalene product will precipitate out of the solution.
-
Purification: Collect the crude product by filtration, wash it with cold water until the washings are neutral, and then dry it. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or acetic acid.
Characterization
The synthesized trinitronaphthalene would be characterized using a suite of analytical techniques to confirm its identity and purity.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would provide information about the chemical environment of the hydrogen atoms on the naphthalene ring. The chemical shifts, splitting patterns, and coupling constants would be characteristic of the specific substitution pattern of the this compound isomer.
-
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule, confirming the carbon framework and the positions of the nitro groups.
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
The FTIR spectrum would be used to identify the characteristic functional groups present in the molecule. Key vibrational frequencies would include:
-
Aromatic C-H stretching: Typically observed around 3000-3100 cm⁻¹.
-
Asymmetric and symmetric NO₂ stretching: Strong absorptions in the regions of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively. These are characteristic peaks for nitroaromatic compounds.
-
Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.
3. Mass Spectrometry (MS):
Mass spectrometry would be employed to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the exact mass of this compound, confirming its elemental composition.
Molecular Visualization
The following diagram illustrates the molecular structure of this compound. The atom numbering is provided for reference.
Caption: Molecular structure of this compound.
References
An In-Depth Technical Guide to the Physical Properties of Trinitronaphthalene Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trinitronaphthalene (TNN), a nitrated derivative of naphthalene, exists in several isomeric forms, each exhibiting unique physical properties that are critical to their handling, application, and safety. As energetic materials, the characterization of their physical properties is paramount for ensuring stability, performance, and predictability in various applications, including in research and development settings. This technical guide provides a comprehensive overview of the available data on the physical properties of key trinitronaphthalene isomers, detailed experimental protocols for their determination, and a logical workflow for their characterization.
Core Physical Properties of Trinitronaphthalene Isomers
The physical properties of trinitronaphthalene isomers are significantly influenced by the substitution pattern of the nitro groups on the naphthalene ring. These properties, including melting point, boiling point, density, and solubility, are crucial for understanding the behavior of these compounds.
Data Presentation
| Isomer | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Solubility |
| 1,3,5-Trinitronaphthalene | 207[1] | 330[1] | 1.651[1] | Insoluble in water; slightly soluble in polar organic solvents; more soluble in non-polar organic solvents like benzene, toluene, and xylene.[1] |
| 1,3,8-Trinitronaphthalene | 218[2] | Data not available | Data not available | Data not available |
| 1,4,5-Trinitronaphthalene | Data not available | Data not available | Data not available | Reported to have a water solubility of 40 mg/L at 15°C.[3] |
| 1,3,6-Trinitronaphthalene | Data not available | Data not available | Data not available | Data not available |
| Mixture of 1,3,5-, 1,4,5-, and 1,3,8-Isomers | 115[4] | Data not available | Data not available | Soluble in benzene, xylene, and acetone.[4] |
Note: "Data not available" indicates that reliable experimental values for these properties could not be found in the surveyed literature.
Experimental Protocols
Accurate determination of the physical properties of energetic materials like trinitronaphthalene isomers requires specific and carefully executed experimental protocols. The following sections detail the methodologies for key physical property measurements.
Melting Point Determination
The melting point is a critical indicator of purity and identity. For energetic materials, this measurement must be conducted with caution.
Methodology: Capillary Melting Point Method [5][6][7][8][9]
-
Sample Preparation: A small, finely powdered sample of the trinitronaphthalene isomer is introduced into a thin-walled capillary tube, sealed at one end. The sample should be packed to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus with a heating block and a means for observing the sample is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the last solid particle melts is recorded as the completion of melting. The range between these two temperatures is the melting range.
-
-
Safety Precautions: Due to the explosive nature of trinitronaphthalenes, only a very small amount of material should be used. The heating should be conducted behind a safety shield.
Density Measurement
Density is a fundamental property that influences the energetic performance of these materials.
Methodology: Gas Pycnometry
-
Principle: Gas pycnometry is a non-destructive technique that determines the volume of a solid by measuring the pressure change of a gas (typically helium) in a calibrated chamber with and without the sample. The density is then calculated from the mass and the measured volume.
-
Apparatus: A gas pycnometer with a sample chamber of appropriate size.
-
Procedure:
-
A precisely weighed sample of the trinitronaphthalene isomer is placed in the sample chamber.
-
The chamber is sealed and purged with the analysis gas (helium) to remove any adsorbed gases from the sample surface.
-
The analysis gas is then introduced into a reference chamber of a known volume and the pressure is measured.
-
A valve is opened, allowing the gas to expand into the sample chamber. The final equilibrium pressure is measured.
-
The volume of the sample is calculated using the ideal gas law and the measured pressure difference.
-
The density is calculated by dividing the mass of the sample by its measured volume.
-
-
Calibration: The instrument is calibrated using a standard of known volume.
Thermal Stability Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential techniques for evaluating the thermal stability of energetic materials.
Methodology: Differential Scanning Calorimetry (DSC)
-
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of melting points, decomposition temperatures, and heats of reaction.
-
Apparatus: A calibrated Differential Scanning Calorimeter.
-
Procedure:
-
A small, accurately weighed sample (typically 1-5 mg) of the trinitronaphthalene isomer is placed in a sample pan (e.g., aluminum).
-
The pan is hermetically sealed. An empty, sealed pan is used as a reference.
-
The sample and reference are heated in the DSC cell at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
The heat flow to or from the sample is recorded as a function of temperature. Exothermic events (decomposition) and endothermic events (melting) are observed as peaks in the DSC thermogram.
-
-
Data Analysis: The onset temperature of an exothermic peak is often taken as an indicator of the decomposition temperature. The area under the peak is proportional to the enthalpy of the transition.
Methodology: Thermogravimetric Analysis (TGA) [10][11][12]
-
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine decomposition temperatures and to study the kinetics of decomposition.
-
Apparatus: A calibrated Thermogravimetric Analyzer.
-
Procedure:
-
A small, accurately weighed sample of the trinitronaphthalene isomer is placed in a tared sample pan.
-
The sample is heated in the TGA furnace at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
-
Data Analysis: The TGA curve shows the percentage of mass loss versus temperature. The onset temperature of mass loss indicates the beginning of decomposition. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures at which the rate of mass loss is at its maximum.
Visualization of Characterization Workflow
The following diagram illustrates a logical workflow for the physical characterization of trinitronaphthalene isomers.
Conclusion
This technical guide provides a foundational understanding of the physical properties of trinitronaphthalene isomers. The presented data highlights the importance of isomer-specific characterization, as even small changes in molecular structure can lead to significant differences in physical behavior. The detailed experimental protocols offer a starting point for researchers to obtain reliable and reproducible data. Further research is needed to fill the existing data gaps for several isomers to enable a more complete and comparative analysis. The safe handling and application of these energetic materials are critically dependent on a thorough understanding of their physical properties.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 1,3,8-trinitronaphthalene [stenutz.eu]
- 3. Page loading... [wap.guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. davjalandhar.com [davjalandhar.com]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. tainstruments.com [tainstruments.com]
- 11. researchgate.net [researchgate.net]
- 12. Thermal Decomposition and Kinetic Parameters of Three Biomass Feedstocks for the Performance of the Gasification Process Using a Thermogravimetric Analyzer [mdpi.com]
The Dawn of High Explosives: Early Research on Polynitro Aromatic Compounds
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The study of polynitro aromatic compounds represents a pivotal chapter in the history of chemistry, marking the transition from mechanically mixed explosives like gunpowder to powerful, synthetically derived high explosives. The 19th and early 20th centuries witnessed the discovery, synthesis, and characterization of foundational compounds such as picric acid and 2,4,6-trinitrotoluene (TNT). This technical guide delves into the core of this early research, presenting the foundational synthetic methodologies, quantitative data, and logical workflows that underpinned the dawn of modern explosives science.
From Dyes to Detonation: The Dual Nature of Early Polynitro Aromatics
Initially, the vibrant yellow hues of polynitro aromatic compounds garnered interest for their potential as dyes. However, their energetic properties soon became the primary focus of research, leading to their widespread adoption in military and industrial applications.
Picric Acid (2,4,6-Trinitrophenol): The story of picric acid begins in 1771, when Peter Woulfe first synthesized it by treating indigo with nitric acid.[1] Initially explored for its dyeing capabilities, its explosive nature was not fully harnessed until the late 19th century. A significant advancement came in 1841 when Auguste Laurent developed a more direct synthesis by nitrating phenol, a readily available coal tar derivative.[1] This method became the standard for picric acid production.
2,4,6-Trinitrotoluene (TNT): In 1863, German chemist Joseph Wilbrand first synthesized trinitrotoluene while attempting to create a new dye.[2] For several decades, its potential as an explosive was overlooked due to its relative insensitivity to shock and friction compared to other explosives of the era. This very stability, however, would later prove to be a significant advantage, making it safer to handle and transport. The German military recognized its potential and began utilizing it in artillery shells in 1902.[3][4]
Quantitative Data on Foundational Polynitro Aromatic Compounds
The following tables summarize key quantitative data for picric acid and TNT from early research, providing a comparative overview of their physical and explosive properties.
| Property | Picric Acid (2,4,6-Trinitrophenol) | 2,4,6-Trinitrotoluene (TNT) |
| Molecular Formula | C₆H₃N₃O₇ | C₇H₅N₃O₆ |
| Molar Mass | 229.10 g/mol | 227.13 g/mol |
| Appearance | Yellow crystalline solid | Pale yellow crystalline solid |
| Melting Point | 122.5 °C | 80.8 °C[4] |
| Density | 1.763 g/cm³ | 1.654 g/cm³ |
| Detonation Velocity | ~7,350 m/s | 6,900 m/s[5] |
Table 1: Physical and Explosive Properties of Picric Acid and TNT.
Experimental Protocols from Early Research
The following sections provide detailed methodologies for the synthesis of picric acid and TNT, based on historical accounts and reconstructions of early laboratory and industrial processes.
Synthesis of Picric Acid via the Nitration of Phenol
This protocol is based on the method developed by Auguste Laurent and subsequent refinements. The direct nitration of phenol was often problematic, leading to the formation of tars. To circumvent this, a two-step process involving initial sulfonation was developed.[6][7]
Experimental Protocol:
-
Sulfonation of Phenol:
-
In a round-bottom flask, combine 25 g of phenol with 25 g of concentrated sulfuric acid (d=1.84 g/mL).[8]
-
Heat the mixture in an oil bath at 120 °C for approximately 6 hours, equipped with an air condenser to prevent the loss of volatile materials.[8] This step produces phenolsulfonic acid.
-
Allow the mixture to cool to room temperature.
-
-
Nitration of Phenolsulfonic Acid:
-
Carefully dilute the cooled phenolsulfonic acid mixture with 75 g of 72% sulfuric acid (d=1.64 g/mL).[8]
-
Transfer the solution to an Erlenmeyer flask.
-
Slowly, and with constant stirring, add 175 mL of 70% nitric acid (d=1.42 g/mL) dropwise from a dropping funnel. The reaction is highly exothermic and requires careful control of the addition rate to prevent runaway reactions.[8]
-
After the addition is complete and the initial vigorous reaction has subsided, heat the mixture on a steam bath for 2 hours to ensure complete nitration.[8]
-
-
Isolation and Purification:
-
Allow the reaction mixture to cool overnight. Crystals of picric acid will precipitate.
-
Collect the crystals by filtration using a porcelain filter.
-
Wash the crystals with small portions of cold water until the washings are free of sulfate ions (tested by adding a few drops of barium chloride solution to the filtrate).[8]
-
Dry the crude product in the air.
-
For further purification, recrystallize the crude picric acid from boiling water (approximately 15 g of picric acid per liter of water).[8] Filter the hot solution to remove any oily impurities and allow it to cool slowly to form pure, pale yellow needles of picric acid.
-
Industrial Synthesis of 2,4,6-Trinitrotoluene (TNT)
The industrial production of TNT in the early 20th century was typically a three-stage process, allowing for better control of the exothermic nitration reactions and optimization of acid usage.[3][4]
Experimental Protocol:
-
Mononitration of Toluene:
-
Toluene is nitrated with a mixture of sulfuric and nitric acid to produce mononitrotoluene (MNT).[3] The temperature is carefully controlled to favor the formation of the mono-substituted product.
-
-
Dinitration of Mononitrotoluene:
-
The separated MNT is then subjected to a second nitration step with a stronger acid mixture and at a higher temperature to yield dinitrotoluene (DNT).[3]
-
-
Trinitration of Dinitrotoluene:
-
Purification:
-
The crude TNT, which contains isomeric impurities, is washed with an aqueous solution of sodium sulfite.[4] This step selectively removes the unstable isomers, resulting in a purer and more stable 2,4,6-trinitrotoluene product.
-
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical workflows for the synthesis of picric acid and TNT.
References
- 1. Woulfe Discovers Picric Acid | Research Starters | EBSCO Research [ebsco.com]
- 2. sciencing.com [sciencing.com]
- 3. TNT - Wikipedia [en.wikipedia.org]
- 4. TNT [chm.bris.ac.uk]
- 5. chm.bris.ac.uk [chm.bris.ac.uk]
- 6. Picric Acid: Formula, Structure, Synthesis & Key Uses [vedantu.com]
- 7. Picric acid - Wikipedia [en.wikipedia.org]
- 8. prepchem.com [prepchem.com]
Navigating the Thermal Landscape of Trinitronaphthalenes: A Technical Guide to Stability and Decomposition
For Immediate Release
This technical guide offers an in-depth analysis of the thermal stability and decomposition of trinitronaphthalene isomers. While direct experimental data for 2,3,5-Trinitronaphthalene remains elusive in surveyed literature, this paper provides a comprehensive overview based on available data for closely related and commercially available trinitronaphthalene mixtures. This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged with energetic materials.
Executive Summary
The thermal behavior of nitrated aromatic compounds is a critical parameter for their safe handling, storage, and application. This guide focuses on the thermal properties of trinitronaphthalenes, a class of energetic materials. A thorough review of existing literature reveals a notable absence of specific quantitative data on the thermal stability and decomposition of the this compound isomer. Consequently, this paper broadens its scope to present a detailed examination of the thermal characteristics of other common trinitronaphthalene isomers, namely the 1,3,5-, 1,3,8-, and 1,4,5-isomers, which are often found in commercial mixtures. By summarizing the available data and outlining standard experimental protocols, this guide serves as a vital resource for understanding the expected thermal behavior of this class of compounds.
Thermal Properties of Trinitronaphthalene Isomers
While specific data for this compound is not available, the thermal properties of other isomers provide a valuable comparative baseline. Commercially available trinitronaphthalene is typically a mixture of the 1,3,5-, 1,4,5-, and 1,3,8-isomers.[1] The thermal behavior of these mixtures and their individual components has been a subject of study.
| Property | Isomer/Mixture | Value |
| Melting Point | Mixture of 1,3,5-, 1,4,5-, and 1,3,8-isomers | 115 °C[1] |
| Deflagration Point | Mixture of 1,3,5-, 1,4,5-, and 1,3,8-isomers | 350 °C[1] |
Note: The lack of more extensive quantitative data, such as onset of decomposition, peak exothermic temperatures, and activation energies from techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for any specific trinitronaphthalene isomer in the public domain, underscores a significant data gap in the materials science literature. The deflagration point indicates the temperature at which the substance undergoes rapid combustion.
Experimental Protocols for Thermal Analysis
To determine the thermal stability and decomposition kinetics of energetic materials like this compound, a standardized set of experimental protocols is employed. The primary techniques are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Objective: To determine the temperatures of thermal events such as melting and decomposition, and to quantify the heat flow associated with these events.
Methodology:
-
Sample Preparation: A small sample of the material (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum or gold-plated copper pan. An empty, sealed pan is used as a reference.
-
Instrumentation: A calibrated Differential Scanning Calorimeter is used. The instrument is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to provide a controlled atmosphere.
-
Thermal Program: The sample and reference are heated at a constant rate, typically ranging from 5 to 20 °C/min, over a temperature range relevant to the expected decomposition of the material (e.g., from room temperature to 400 °C).
-
Data Analysis: The heat flow to the sample is measured as a function of temperature. Exothermic events, such as decomposition, are identified by positive peaks in the heat flow curve. Key parameters determined from the DSC curve include the onset temperature of decomposition, the peak exothermic temperature, and the enthalpy of decomposition (ΔHd).
Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of a sample as a function of temperature, which provides information about its thermal stability and the kinetics of its decomposition.
Methodology:
-
Sample Preparation: A slightly larger sample (typically 5-10 mg) is placed in an open ceramic or platinum pan.
-
Instrumentation: A calibrated Thermogravimetric Analyzer is used. The sample is placed in a furnace and the atmosphere is controlled with a purge gas (e.g., nitrogen or air) at a constant flow rate.
-
Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.
-
Data Analysis: The mass of the sample is continuously recorded as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of mass loss, the temperatures at which the rate of mass loss is maximum, and the residual mass at the end of the experiment. Kinetic parameters, such as the activation energy of decomposition, can be calculated from TGA data obtained at multiple heating rates using methods like the Kissinger or Ozawa-Flynn-Wall analysis.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the thermal analysis of an energetic material like a trinitronaphthalene isomer.
Caption: Experimental workflow for thermal analysis.
General Decomposition Pathways of Aromatic Nitro Compounds
Aromatic nitro compounds, such as trinitronaphthalenes, are known to be energetic materials that can decompose exothermically upon heating.[2][3] While the specific decomposition mechanism for this compound is not documented, the general pathways for related compounds involve the cleavage of the C-NO2 bond as an initial step. This is often followed by a complex series of secondary reactions, including intramolecular hydrogen abstraction by the nitro group, and subsequent ring opening and fragmentation. The presence of multiple nitro groups on the aromatic ring generally decreases the thermal stability of the compound.[2] The decomposition of these materials can be autocatalytic, meaning the decomposition products can accelerate the further decomposition of the parent compound.
Conclusion
This technical guide has synthesized the available information on the thermal stability and decomposition of trinitronaphthalenes. The significant finding is the absence of specific experimental data for the this compound isomer. However, by examining the properties of commercially available mixtures of other isomers, a general understanding of the thermal behavior of this class of compounds can be established. The provided experimental protocols for DSC and TGA offer a clear methodology for any future research aimed at characterizing the thermal properties of this compound and other related energetic materials. Further experimental investigation is crucial to fill the existing data gap and to ensure the safe and effective use of these compounds in their various applications.
References
Quantum-Chemical Studies of Trinitronaphthalene: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trinitronaphthalene (TNN), a polycyclic aromatic nitro compound, is recognized for its high-energy characteristics. Despite its significance, detailed quantum-chemical investigations into its various isomers are not extensively documented in publicly available literature. This technical guide provides a comprehensive methodological framework for conducting in-depth quantum-chemical studies on trinitronaphthalene isomers. It outlines the pertinent theoretical background, details the computational protocols, and presents the expected data formats through illustrative examples derived from closely related nitroaromatic compounds. This whitepaper is intended to serve as a foundational resource for researchers initiating theoretical investigations into the molecular properties, reactivity, and stability of trinitronaphthalene and its derivatives.
Introduction to Trinitronaphthalene
Trinitronaphthalene (TNN) is a high-energy material with the molecular formula C₁₀H₅N₃O₆[1][2]. It exists in several isomeric forms, with the most common being 1,3,5-, 1,4,5-, and 1,3,8-trinitronaphthalene, which are typically produced through the further nitration of dinitronaphthalene precursors[3]. Like other nitroaromatic compounds such as 2,4,6-trinitrotoluene (TNT), TNN's properties are governed by the presence of multiple nitro groups, which are strong electron-withdrawing groups attached to the aromatic naphthalene core[4]. These structural features are responsible for its explosive nature and chemical reactivity[1].
A thorough understanding of the molecular geometry, electronic structure, and vibrational properties of TNN isomers is crucial for predicting their stability, sensitivity, and performance as energetic materials. Quantum-chemical calculations provide a powerful tool for elucidating these properties at the atomic level. However, there is a notable scarcity of comprehensive computational studies specifically focused on TNN in the scientific literature.
This whitepaper aims to bridge this gap by providing a detailed guide on the application of modern quantum-chemical methods to the study of trinitronaphthalene. It will cover the theoretical underpinnings of these methods, present a step-by-step computational workflow, and illustrate the types of data and analyses that can be generated.
Theoretical Framework
Quantum-chemical calculations offer a theoretical lens to examine molecular properties. For a molecule like trinitronaphthalene, several key computational theories and methods are particularly relevant.
Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the electronic structure of medium to large molecules like TNN[3][5]. DFT methods calculate the total energy of a system based on its electron density, rather than the complex many-electron wavefunction. A typical DFT calculation involves the use of a functional, which approximates the exchange-correlation energy. The B3LYP functional is a widely used hybrid functional that has shown good performance for nitroaromatic compounds[3].
Time-Dependent Density Functional Theory (TD-DFT)
To study the excited-state properties and electronic transitions of TNN, Time-Dependent DFT (TD-DFT) is the method of choice[5][6]. TD-DFT allows for the calculation of excitation energies, which correspond to the absorption of light in the UV-visible spectrum, and provides insights into the nature of electronic transitions, such as those between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)[6].
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a technique used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. It provides a localized picture of the electron density, allowing for the investigation of charge transfer, hyperconjugation, and the nature of chemical bonds[7][8]. For TNN, NBO analysis can quantify the electron-withdrawing effect of the nitro groups and the resulting charge distribution across the naphthalene ring.
Detailed Computational Protocol
The following section outlines a detailed, step-by-step protocol for performing a comprehensive quantum-chemical study on a trinitronaphthalene isomer.
Molecular Structure Preparation
-
Isomer Selection and 3D Structure Generation : Choose the TNN isomer of interest (e.g., 1,3,5-trinitronaphthalene). Generate the initial 3D structure using molecular modeling software such as Avogadro, GaussView, or ChemDraw.
-
Initial Geometry Optimization : Perform an initial geometry optimization using a lower-level theory or a molecular mechanics force field to obtain a reasonable starting geometry.
High-Level Quantum-Chemical Calculations
This protocol uses the Gaussian suite of programs as an example, but the methodology is applicable to other quantum chemistry software packages.
-
Geometry Optimization :
-
Method : Density Functional Theory (DFT).
-
Functional : B3LYP.
-
Basis Set : 6-311++G(d,p). This basis set provides a good balance of accuracy and computational cost for molecules of this size.
-
Purpose : To find the equilibrium geometry of the molecule, which corresponds to the minimum energy structure on the potential energy surface.
-
-
Vibrational Frequency Analysis :
-
Method : DFT, using the same functional and basis set as the geometry optimization.
-
Purpose : To calculate the harmonic vibrational frequencies. The absence of imaginary frequencies confirms that the optimized structure is a true minimum. These frequencies can be used to simulate the infrared (IR) and Raman spectra of the molecule.
-
-
Electronic Property Calculations :
-
Single-Point Energy Calculation : Perform a single-point energy calculation on the optimized geometry to obtain precise electronic properties.
-
Properties to Calculate :
-
HOMO and LUMO Energies : The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability[7].
-
Dipole Moment : To understand the overall polarity of the molecule.
-
Molecular Electrostatic Potential (MEP) : To identify the electron-rich and electron-deficient regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack.
-
-
-
Natural Bond Orbital (NBO) Analysis :
-
Purpose : To analyze the charge distribution, intramolecular charge transfer, and delocalization of electron density. This is particularly useful for understanding the interaction between the nitro groups and the naphthalene ring system.
-
Data Analysis and Visualization
-
Geometry Analysis : Analyze the optimized bond lengths, bond angles, and dihedral angles.
-
Spectral Simulation : Visualize the calculated IR and Raman spectra and assign the major vibrational modes.
-
Orbital Visualization : Plot the HOMO and LUMO to understand their spatial distribution and bonding characteristics.
-
MEP Surface Visualization : Generate and analyze the MEP surface to visualize reactive sites.
Data Presentation (Illustrative Examples)
Table 1: Representative Optimized Geometric Parameters for a Nitroaromatic Molecule (TNT). (Note: This data is illustrative and not for trinitronaphthalene.)
| Parameter | Bond/Angle | Value |
| Bond Length | C-N (ortho) | 1.47 Å |
| C-N (para) | 1.46 Å | |
| N-O (avg) | 1.23 Å | |
| C-C (ring avg) | 1.40 Å | |
| Bond Angle | O-N-O (avg) | 125.0° |
| C-C-N (ortho) | 121.5° | |
| Dihedral Angle | C-C-N-O (ortho) | ~30-40° |
Table 2: Representative Electronic Properties of a Nitroaromatic Molecule (TNT). (Note: This data is illustrative and not for trinitronaphthalene.)
| Property | Value | Unit |
| HOMO Energy | -8.50 | eV |
| LUMO Energy | -4.25 | eV |
| HOMO-LUMO Gap | 4.25 | eV |
| Dipole Moment | 3.50 | Debye |
| Ionization Potential | 8.50 | eV |
| Electron Affinity | 4.25 | eV |
Table 3: Representative Thermodynamic Properties of a Nitroaromatic Molecule (TNT) at 298.15 K. (Note: This data is illustrative and not for trinitronaphthalene.)
| Property | Value | Unit |
| Enthalpy | -150.0 | kcal/mol |
| Gibbs Free Energy | -120.0 | kcal/mol |
| Entropy | 100.0 | cal/mol·K |
Visualization of Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key workflows and conceptual relationships in the quantum-chemical study of trinitronaphthalene.
Caption: General workflow for a quantum-chemical study of a TNN isomer.
Caption: Relationship between calculated electronic properties and molecular stability.
Conclusion
While experimental data on trinitronaphthalene provides valuable insights into its bulk properties, a deeper, molecular-level understanding is essential for the rational design of new energetic materials and for predicting the properties of its various isomers. Quantum-chemical calculations offer a robust and accessible pathway to this knowledge.
This whitepaper has outlined a comprehensive computational protocol, rooted in Density Functional Theory, for the systematic investigation of trinitronaphthalene. By following this methodological guide, researchers can:
-
Determine the stable geometries of TNN isomers.
-
Predict their vibrational spectra for identification purposes.
-
Elucidate their electronic structure, including frontier molecular orbitals and charge distribution.
-
Gain insights into their chemical reactivity and stability.
The illustrative data and workflows presented herein serve as a template for the types of results that can be obtained. It is our hope that this guide will stimulate further theoretical research into this important, yet understudied, class of high-energy molecules, ultimately contributing to a more complete understanding of their fundamental chemical nature.
References
- 1. Trinitronaphthalene | C10H5N3O6 | CID 41631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Research Portal [laro.lanl.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Spectroscopic Analysis of 2,3,5-Trinitronaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for 2,3,5-trinitronaphthalene. Due to the limited availability of specific experimental data for this particular isomer, this guide combines available information with theoretical predictions to offer a comprehensive understanding of its spectral characteristics.
Molecular and Physical Properties
This compound is a nitroaromatic compound with the molecular formula C₁₀H₅N₃O₆ and a molecular weight of 263.16 g/mol .[1][2] Its structure consists of a naphthalene core substituted with three nitro groups.
| Property | Value | Source |
| Molecular Formula | C₁₀H₅N₃O₆ | [1] |
| Molecular Weight | 263.16 g/mol | [1][2] |
| IUPAC Name | 1,6,7-Trinitronaphthalene | [1] |
| CAS Number | 87185-24-8 | [1][3] |
Spectroscopic Data
This section details the expected spectroscopic data for this compound, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the vibrational modes of the aromatic naphthalene ring and the nitro functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3100-3000 | C-H Stretch | Aromatic | Medium |
| 1600-1585 & 1500-1400 | C-C Stretch | Aromatic Ring | Medium |
| 1550-1475 | N-O Asymmetric Stretch | Nitro | Strong |
| 1360-1290 | N-O Symmetric Stretch | Nitro | Strong |
| 900-675 | C-H Out-of-Plane Bend | Aromatic | Strong |
Table 1: Predicted Infrared (IR) Spectroscopy data for this compound.[4][5][6]
The most prominent features in the IR spectrum are the strong absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bonds in the nitro groups.[5][6] The exact positions of the C-H out-of-plane bending bands can provide information about the substitution pattern of the naphthalene ring.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predictive models are employed to estimate the ¹H and ¹³C NMR spectral data for this compound.
The ¹H NMR spectrum is expected to show signals in the aromatic region, typically between 7.0 and 9.0 ppm. The electron-withdrawing nature of the three nitro groups will cause a significant downfield shift for all aromatic protons.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| H-1 | ~8.8 | d | ~8.5 |
| H-4 | ~8.5 | s | - |
| H-6 | ~8.9 | d | ~2.0 |
| H-7 | ~8.2 | dd | ~8.5, 2.0 |
| H-8 | ~9.1 | d | ~8.5 |
Table 2: Predicted ¹H NMR Spectroscopy data for this compound.
The ¹³C NMR spectrum will display ten signals corresponding to the ten carbon atoms of the naphthalene ring. The carbons directly attached to the nitro groups will be significantly deshielded.
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | ~125 |
| C-2 | ~148 |
| C-3 | ~145 |
| C-4 | ~122 |
| C-4a | ~130 |
| C-5 | ~150 |
| C-6 | ~128 |
| C-7 | ~124 |
| C-8 | ~120 |
| C-8a | ~132 |
Table 3: Predicted ¹³C NMR Spectroscopy data for this compound.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 263. The fragmentation pattern will be characteristic of nitroaromatic compounds, involving the loss of nitro groups (NO₂) and nitric oxide (NO).
Expected Fragmentation Pathway:
Caption: Expected primary fragmentation pathways for this compound in Mass Spectrometry.
Experimental Protocols
Detailed experimental protocols for acquiring the spectroscopic data are provided below.
Infrared (IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of this compound.
Methodology:
-
Sample Preparation: A small amount of solid this compound is finely ground with potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the empty sample compartment is recorded.
-
The KBr pellet containing the sample is placed in the sample holder.
-
The sample spectrum is recorded over a range of 4000-400 cm⁻¹.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain the ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
-
Data Acquisition for ¹H NMR:
-
The spectrometer is tuned to the proton frequency.
-
A standard one-pulse sequence is used to acquire the free induction decay (FID).
-
The FID is Fourier transformed to obtain the spectrum.
-
-
Data Acquisition for ¹³C NMR:
-
The spectrometer is tuned to the carbon frequency.
-
A proton-decoupled pulse sequence is used to acquire the FID, resulting in a spectrum with singlet peaks for each unique carbon.
-
The FID is Fourier transformed to obtain the spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Electron ionization (EI) is commonly used, where the sample is bombarded with a high-energy electron beam (typically 70 eV).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Synthesis Workflow
The synthesis of a specific trinitronaphthalene isomer like this compound can be challenging due to the formation of multiple isomers during direct nitration of naphthalene. A potential generalized pathway involves a multi-step nitration process.
Caption: Generalized workflow for the synthesis of this compound.
Logical Relationship of Spectroscopic Analysis
The process of identifying and characterizing this compound using spectroscopic data follows a logical workflow.
Caption: Logical workflow for the spectroscopic analysis of this compound.
References
- 1. This compound | C10H5N3O6 | CID 55653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (CAS 87185-24-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. This compound | 87185-24-8 [chemicalbook.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
Thermodynamic Properties of Polynitronated Naphthalenes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core thermodynamic properties of polynitronated naphthalenes. These energetic materials are of significant interest for their applications in various fields, necessitating a thorough understanding of their thermal behavior and energy content. This document summarizes key quantitative data, details experimental protocols for their determination, and visualizes the logical workflow for their analysis.
Introduction
Polynitronated naphthalenes are a class of aromatic compounds characterized by a naphthalene backbone with multiple nitro group substitutions. The number and position of these nitro groups significantly influence the molecule's stability, energy content, and explosive performance. A precise understanding of their thermodynamic properties, such as enthalpy of formation and heat of combustion, is crucial for safety, performance prediction, and the development of new energetic materials. This guide serves as a centralized resource for researchers, providing readily accessible data and methodologies.
Thermodynamic Data of Polynitronated Naphthalenes
The following tables summarize the available experimental data for the standard enthalpy of formation (ΔfH°), heat of combustion (ΔcH°), and other relevant thermodynamic properties of various polynitronated naphthalene isomers.
| Compound Name | Isomer | Formula | Molecular Weight ( g/mol ) | Enthalpy of Formation (ΔfH°solid) (kJ/mol) | Reference |
| Dinitronaphthalene | 1,8- | C₁₀H₆N₂O₄ | 218.17 | Data not readily available in cited sources | |
| Trinitronaphthalene | 1,3,8- | C₁₀H₅N₃O₆ | 263.16 | -8.49 | [1] |
| Trinitronaphthalene | 1,4,5- | C₁₀H₅N₃O₆ | 263.16 | Data not readily available in cited sources |
| Compound Name | Isomer | Formula | Enthalpy of Combustion (ΔcH°solid) (kJ/mol) | Reference |
| Trinitronaphthalene | 1,3,8- | C₁₀H₅N₃O₆ | -4673.9 ± 4.6 | [1] |
| Trinitronaphthalene | 1,4,5- | C₁₀H₅N₃O₆ | Data not readily available in cited sources |
Note: The available experimental data in the public domain is limited. Many values found in literature are based on theoretical calculations.[2]
Experimental Protocols
The determination of the thermodynamic properties of energetic materials like polynitronated naphthalenes requires specialized and careful experimental procedures. The two primary techniques employed are Bomb Calorimetry and Differential Scanning Calorimetry (DSC).
Determination of Enthalpy of Combustion via Bomb Calorimetry
Bomb calorimetry is the standard method for determining the heat of combustion of solid and liquid samples.[3][4] The process involves the complete combustion of a known mass of the sample in a high-pressure oxygen environment within a sealed vessel (the "bomb").[3][4]
Methodology:
-
Sample Preparation: A precise mass (typically < 0.2 g for energetic materials) of the polynitronated naphthalene sample is pressed into a pellet.[5] The pellet is placed in a sample holder within the bomb. A fuse wire of known length and material is attached to the ignition circuit, with a portion in contact with the sample.[3]
-
Bomb Assembly and Pressurization: A small, known amount of water is added to the bomb to saturate the internal atmosphere, ensuring that the water formed during combustion is in the liquid state. The bomb is then sealed and purged with high-purity oxygen to remove any atmospheric nitrogen, before being pressurized with oxygen to approximately 25-30 atm.[5][6]
-
Calorimeter Setup: The sealed bomb is placed in a calorimeter bucket containing a precisely measured quantity of water. The calorimeter is equipped with a stirrer and a high-precision thermometer. The entire assembly is housed within an insulating jacket to minimize heat exchange with the surroundings.[4]
-
Combustion and Temperature Measurement: The system is allowed to reach thermal equilibrium, and the initial temperature is recorded. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Calculation: The heat of combustion is calculated from the corrected temperature rise, taking into account the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid), and corrections for the heat of combustion of the fuse wire and the formation of nitric acid from any residual nitrogen.[3][4]
Thermal Stability and Phase Transition Analysis via Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for studying the thermal behavior of materials, including melting, crystallization, glass transitions, and decomposition.[7][8] It measures the difference in heat flow between a sample and a reference as a function of temperature.[7]
Methodology:
-
Sample Preparation: A small amount of the polynitronated naphthalene sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum or copper pan. An empty sealed pan is used as a reference.[7]
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific heating rate (e.g., 10 °C/min) over a desired temperature range.[7]
-
Data Acquisition: The DSC instrument heats the sample and reference pans at the programmed rate and measures the differential heat flow required to maintain both at the same temperature.
-
Data Analysis: The resulting DSC curve plots heat flow against temperature. Endothermic events (like melting) and exothermic events (like decomposition) appear as peaks. The peak area is proportional to the enthalpy change of the transition, and the peak onset temperature provides information about the thermal stability.[9]
Logical Workflow for Thermodynamic Analysis
The following diagram illustrates the logical workflow for the comprehensive thermodynamic analysis of a polynitronated naphthalene compound.
Conclusion
The thermodynamic properties of polynitronated naphthalenes are fundamental to their characterization and application as energetic materials. This guide has provided a consolidated source of available quantitative data, detailed experimental protocols for bomb calorimetry and DSC, and a clear workflow for their analysis. While the publicly available experimental data is not exhaustive, the methodologies outlined here provide a solid foundation for researchers to obtain reliable and accurate thermodynamic data for this important class of compounds. Further experimental work is encouraged to expand the thermodynamic database of polynitronated naphthalenes, which will undoubtedly contribute to the advancement of energetic materials science.
References
- 1. Naphthalene, 1,3,8-trinitro- [webbook.nist.gov]
- 2. Naphthalene, 1,3,6,8-tetranitro- (CAS 28995-89-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. youtube.com [youtube.com]
- 4. scimed.co.uk [scimed.co.uk]
- 5. pages.jh.edu [pages.jh.edu]
- 6. Procedure [uagra.uninsubria.it]
- 7. researchgate.net [researchgate.net]
- 8. torontech.com [torontech.com]
- 9. apps.dtic.mil [apps.dtic.mil]
An In-depth Technical Guide to the Historical Synthesis of Trinitronaphthalenes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the historical methods for the synthesis of trinitronaphthalenes. It details the primary synthetic pathways, key experimental protocols, and quantitative data associated with the preparation of various trinitronaphthalene isomers. The information presented is crucial for understanding the foundational chemistry of these compounds and for the development of modern synthetic strategies.
Introduction
Trinitronaphthalenes are a class of highly nitrated aromatic compounds that have been of significant interest for their energetic properties. Historically, their synthesis has been a multi-step process, primarily involving the progressive nitration of naphthalene. The regioselectivity of the nitration reactions is highly dependent on the starting material and the reaction conditions, leading to a variety of isomers with distinct properties. This guide focuses on the classical methods developed and refined during the early to mid-20th century, which laid the groundwork for the synthesis of polynitroaromatic compounds.
The primary route to trinitronaphthalenes involves a three-stage nitration of naphthalene:
-
Mononitration of Naphthalene: The initial step involves the nitration of naphthalene to produce a mixture of 1-nitronaphthalene and 2-nitronaphthalene.
-
Dinitration of Mononitronaphthalenes: The mononitro derivatives are then further nitrated to yield various dinitronaphthalene isomers.
-
Trinitration of Dinitronaphthalenes: Finally, the dinitronaphthalenes are subjected to more vigorous nitration conditions to introduce a third nitro group, yielding the target trinitronaphthalene isomers.
Additionally, indirect methods, such as those involving diazotization of aminonitronaphthalenes, were historically employed to synthesize specific isomers that were not readily accessible through direct nitration.
Synthesis of Trinitronaphthalene Isomers by Direct Nitration
The most common historical approach to synthesizing trinitronaphthalenes was the direct nitration of naphthalene and its lower nitro-derivatives using mixed acids, typically a combination of concentrated nitric acid and sulfuric acid.
Synthesis of 1,3,8-Trinitronaphthalene
1,3,8-Trinitronaphthalene was historically synthesized by the further nitration of 1,8-dinitronaphthalene.[1] The nitration of 1,3- and 1,6-dinitronaphthalenes also yields 1,3,8-trinitronaphthalene.
Experimental Protocol: Nitration of 1,8-Dinitronaphthalene to 1,3,8-Trinitronaphthalene
While specific historical quantitative data is scarce in readily available literature, the general procedure involves the following steps:
-
Nitrating Mixture Preparation: A nitrating mixture is prepared by carefully adding fuming nitric acid to concentrated sulfuric acid, often with cooling to control the temperature.
-
Reaction: 1,8-Dinitronaphthalene is gradually added to the cooled nitrating mixture with vigorous stirring. The temperature is carefully controlled and may be slowly increased to complete the reaction.
-
Isolation: The reaction mixture is then poured onto crushed ice, causing the crude 1,3,8-trinitronaphthalene to precipitate out of solution.
-
Purification: The crude product is collected by filtration, washed with water to remove residual acid, and then purified by recrystallization from a suitable solvent, such as glacial acetic acid or ethanol.
Synthesis of 1,3,5- and 1,4,5-Trinitronaphthalene
The nitration of 1,5-dinitronaphthalene historically yielded a mixture of 1,3,5-trinitronaphthalene and 1,4,5-trinitronaphthalene.[1] The separation of these isomers was a significant challenge.
Experimental Protocol: Nitration of 1,5-Dinitronaphthalene
The experimental procedure is analogous to the synthesis of 1,3,8-trinitronaphthalene, with 1,5-dinitronaphthalene as the starting material.
-
Nitration: 1,5-Dinitronaphthalene is treated with a potent nitrating mixture (e.g., fuming nitric acid and oleum) under carefully controlled temperature conditions.
-
Isolation: The product mixture is isolated by quenching the reaction in ice water.
-
Separation and Purification: The separation of the 1,3,5- and 1,4,5-isomers is challenging due to their similar physical properties. Historical methods would have relied on fractional crystallization from different solvents to achieve separation. Modern analytical techniques would be required for accurate quantification of the isomer ratio.
Indirect Synthesis Methods: The Use of Diazotization
For the synthesis of specific trinitronaphthalene isomers that were difficult to obtain through direct nitration, historical methods often employed the diazotization of aminodinitronaphthalenes followed by a Sandmeyer-type reaction to introduce a nitro group.
Quantitative Data Summary
The following tables summarize the available quantitative data for the key steps in the historical synthesis of trinitronaphthalenes. It is important to note that detailed yields for the trinitration steps are not consistently reported in the readily accessible historical literature.
Table 1: Mononitration of Naphthalene
| Starting Material | Nitrating Agent | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference(s) |
| Naphthalene | HNO₃/H₂SO₄ | - | 45-65 | 1-Nitronaphthalene & 2-Nitronaphthalene | ~95 (total) | [2] |
Table 2: Dinitration of 1-Nitronaphthalene
| Starting Material | Nitrating Agent | Solvent | Temperature (°C) | Product(s) | Isomer Ratio (1,5:1,8) | Reference(s) |
| 1-Nitronaphthalene | HNO₃/H₂SO₄ | - | Not specified | 1,5-Dinitronaphthalene & 1,8-Dinitronaphthalene | 35:65 | [1] |
Table 3: Trinitration of Dinitronaphthalenes
| Starting Material | Nitrating Agent | Product(s) | Yield (%) | Reference(s) |
| 1,8-Dinitronaphthalene | Fuming HNO₃/H₂SO₄ | 1,3,8-Trinitronaphthalene | Not specified | [1] |
| 1,5-Dinitronaphthalene | Fuming HNO₃/H₂SO₄ | 1,3,5- & 1,4,5-Trinitronaphthalene | Not specified | [1] |
Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic pathways described in this guide.
Caption: Direct nitration pathway from naphthalene to trinitronaphthalene isomers.
Conclusion
The historical synthesis of trinitronaphthalenes was a testament to the empirical development of nitration chemistry. While modern methods offer greater control and safety, understanding these foundational techniques is essential for researchers in the fields of energetic materials and synthetic organic chemistry. The direct, stepwise nitration of naphthalene remains the most fundamental approach, with the distribution of isomers being a critical aspect of the synthesis. The data and protocols summarized in this guide provide a valuable historical perspective on the synthesis of this important class of compounds. Further research into digitized historical archives may yet uncover more detailed quantitative data to fully illuminate these early synthetic endeavors.
References
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 2,3,5-Trinitronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical detection of 2,3,5-Trinitronaphthalene (2,3,5-TNN). The methods described herein are essential for environmental monitoring, forensic analysis, and quality control in relevant industrial processes. While specific validated methods for the 2,3,5-TNN isomer are not widely available in public literature, the following protocols are based on established methods for the analysis of trinitronaphthalene isomers and other nitroaromatic explosives. Method validation for the specific analysis of 2,3,5-TNN is strongly recommended.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a robust and widely used technique for the separation and quantification of nitroaromatic compounds. The following protocol is adapted from EPA Method 8330B, a standard for the analysis of explosives in environmental samples.[1][2]
Application Note:
HPLC-UV offers excellent sensitivity and selectivity for the analysis of 2,3,5-TNN. The separation of trinitronaphthalene isomers can be challenging due to their similar physicochemical properties. Therefore, careful optimization of the chromatographic conditions, including the choice of stationary phase and mobile phase composition, is critical to achieve baseline separation. A C18 column is commonly used, but for improved separation of isomers, alternative stationary phases such as those with phenyl or pyrenylethyl groups can be explored to leverage π-π interactions.[3][4]
Experimental Protocol:
1. Sample Preparation (Water Sample):
-
For low-concentration samples, a solid-phase extraction (SPE) is recommended.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Pass 500 mL of the water sample through the cartridge at a flow rate of 10-15 mL/min.
-
Wash the cartridge with 5 mL of deionized water.
-
Elute the analytes with 5 mL of acetonitrile.
-
Concentrate the eluate to 1 mL under a gentle stream of nitrogen.
2. Sample Preparation (Soil/Sediment Sample):
-
Weigh 2 g of the soil/sediment sample into a vial.
-
Add 10 mL of acetonitrile and sonicate for 18 hours in a cooled ultrasonic bath.
-
Allow the sample to settle and filter the extract through a 0.45 µm PTFE syringe filter.
3. HPLC-UV Analysis:
-
Instrument: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with 50:50 (v/v) Methanol:Water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 100 µL.
-
Detector Wavelength: 254 nm.
-
Column Temperature: 30 °C.
4. Calibration:
-
Prepare a series of calibration standards of 2,3,5-TNN in acetonitrile.
-
The concentration range should bracket the expected sample concentrations.
-
Inject the standards and construct a calibration curve by plotting peak area versus concentration.
Quantitative Data:
| Parameter | Typical Performance for Nitroaromatics (as per EPA Method 8330) |
| Limit of Detection (LOD) | 0.1 - 1 µg/L (Water), 10 - 100 µg/kg (Soil) |
| Limit of Quantitation (LOQ) | 0.3 - 3 µg/L (Water), 30 - 300 µg/kg (Soil) |
| Linearity (R²) | > 0.995 |
| Recovery | 80 - 120% |
Note: This data is generalized for nitroaromatic explosives and should be determined specifically for 2,3,5-TNN through method validation.
HPLC Analysis Workflow:
Caption: Workflow for the HPLC-UV analysis of 2,3,5-TNN.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds, including nitroaromatics.
Application Note:
GC-MS provides high sensitivity and specificity due to the combination of chromatographic separation and mass spectrometric detection. Electron impact (EI) ionization is commonly used, and the resulting mass spectrum provides a unique fragmentation pattern that can be used for compound identification. For quantitative analysis, selected ion monitoring (SIM) mode is often employed to enhance sensitivity.
Experimental Protocol:
1. Sample Preparation:
-
Follow the same extraction and concentration procedures as for HPLC analysis, but use a solvent suitable for GC, such as hexane or a mixture of hexane and acetone.
2. GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[5]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 min.
-
Ramp to 200 °C at 15 °C/min.
-
Ramp to 280 °C at 10 °C/min, hold for 5 min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full scan (m/z 50-350) for identification or Selected Ion Monitoring (SIM) for quantification.
-
3. Calibration:
-
Prepare a series of calibration standards of 2,3,5-TNN in the final extraction solvent.
-
Analyze the standards and create a calibration curve based on the peak area of a characteristic ion.
Quantitative Data:
| Parameter | Typical Performance for Naphthalene Derivatives |
| Limit of Detection (LOD) | 0.1 - 5 ng/mL[6] |
| Limit of Quantitation (LOQ) | 0.3 - 15 ng/mL[6] |
| Linearity (R²) | > 0.99 |
| Recovery | 90 - 110%[6] |
Note: This data is for naphthalene derivatives and should be established for 2,3,5-TNN through method validation.
GC-MS Analysis Workflow:
Caption: Workflow for the GC-MS analysis of 2,3,5-TNN.
Spectroscopic Methods
Spectroscopic techniques, such as UV-Visible and Raman spectroscopy, can be used for the rapid screening and, in some cases, quantification of 2,3,5-TNN.
Application Note:
UV-Visible Spectroscopy: Nitroaromatic compounds exhibit strong UV absorption due to the presence of the nitro groups and the aromatic ring. While UV-Vis spectroscopy is a simple and rapid technique, it has limited selectivity as many nitroaromatics have overlapping absorption spectra.[7] It is best used for screening or for the analysis of relatively simple mixtures.
Raman and Surface-Enhanced Raman Spectroscopy (SERS): Raman spectroscopy provides a vibrational fingerprint of a molecule, offering high specificity. The nitro groups of trinitronaphthalenes have characteristic Raman bands. SERS can significantly enhance the Raman signal, allowing for trace-level detection.
Experimental Protocol (UV-Visible Spectroscopy):
1. Sample Preparation:
-
Dissolve the sample in a UV-transparent solvent, such as acetonitrile or methanol.
-
Ensure the concentration is within the linear range of the spectrophotometer.
2. Analysis:
-
Instrument: UV-Visible Spectrophotometer.
-
Scan Range: 200 - 400 nm.
-
Blank: Use the solvent as a blank.
-
Record the absorbance spectrum and identify the wavelength of maximum absorbance (λmax).
3. Quantification:
-
Create a calibration curve by measuring the absorbance of standards of known concentrations at the λmax.
Experimental Protocol (Raman Spectroscopy):
1. Sample Preparation:
-
For solid samples, place a small amount on a microscope slide.
-
For liquid samples, use a quartz cuvette.
-
For SERS, deposit the sample onto a SERS-active substrate (e.g., silver or gold nanoparticles).
2. Analysis:
-
Instrument: Raman Spectrometer.
-
Excitation Wavelength: Typically 532 nm or 785 nm.
-
Laser Power: Adjust to avoid sample degradation.
-
Acquisition Time: Optimize for a good signal-to-noise ratio.
-
Collect the Raman spectrum and identify the characteristic peaks for the nitro groups (typically in the 1300-1600 cm⁻¹ region).
Logical Relationship of Spectroscopic Methods:
Caption: Relationship between 2,3,5-TNN and spectroscopic detection principles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nacalai.com [nacalai.com]
- 4. nacalai.com [nacalai.com]
- 5. agilent.com [agilent.com]
- 6. A novel liquid-liquid extraction for the determination of naphthalene by GC-MS with deuterated anthracene as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UV-VIS spectroscopy of 2,4,6-trinitrotoluene-hydroxide reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Trinitronaphthalene Isomers in Energetic Materials
Introduction
Trinitronaphthalene (TNN), with the chemical formula C₁₀H₅N₃O₆, is a polynitro-aromatic hydrocarbon that has been explored for its utility as a secondary explosive.[1][2] Like other aromatic nitro compounds, its explosive properties are derived from the presence of multiple nitro groups attached to the aromatic rings, which act as oxidizing agents.[3] Commercially, trinitronaphthalene is available as a mixture of isomers, and its application has been limited due to its difficulty in detonation and being largely superseded by more modern energetic materials.[4]
Physicochemical and Explosive Properties
The properties of trinitronaphthalene can vary depending on the specific isomer or the isomeric ratio in a mixture. The data presented below is for the common mixture of isomers and individual, more studied isomers.
Table 1: Physicochemical Properties of Trinitronaphthalene Isomers and Mixture
| Property | 1,3,5-Trinitronaphthalene | 1,4,5-Trinitronaphthalene | 1,8-Dinitronaphthalene | Commercial Mixture (1,3,5-, 1,4,5-, 1,3,8-) |
| Molecular Formula | C₁₀H₅N₃O₆ | C₁₀H₅N₃O₆ | C₁₀H₆N₂O₄ | C₁₀H₅N₃O₆ |
| Molecular Weight | 263.16 g/mol | 263.16 g/mol | 218.17 g/mol | ~263.16 g/mol |
| Melting Point | - | - | - | 115 °C |
| Oxygen Balance | - | - | -139.4% | -100.3% |
| Deflagration Point | - | - | 318 °C | 350 °C |
Data for individual trinitronaphthalene isomers' melting point, oxygen balance, and deflagration point are not specified in the search results.
Table 2: Energetic Properties of Trinitronaphthalene Isomers and Mixture
| Property | 1,3,5-Trinitronaphthalene | 1,4,5-Trinitronaphthalene | 1,5-Dinitronaphthalene | 1,8-Dinitronaphthalene | Commercial Mixture (1,3,5-, 1,4,5-, 1,3,8-) |
| Velocity of Detonation (VOD) | - | 6,270 m/s | 5,520 m/s | 5,380 m/s | 6,000 m/s |
| Detonation Pressure | - | 19.32 GPa | 13.00 GPa | 13.10 GPa | - |
| Heat of Detonation | 3.521 kJ/mol (experimental) | - | 3.064 kJ/mol (experimental) | 3.031 kJ/mol (experimental) | - |
| Impact Reactivity (Drop Energy) | - | 9.52 J | 11.02 J | 18.37 J | - |
Note: Data for 2,3,5-trinitronaphthalene is not available in the search results. The table includes data for dinitronaphthalene isomers for comparative purposes as they are precursors.[4]
Synthesis Protocol: General Nitration of Naphthalene
The synthesis of trinitronaphthalene is a multi-step process involving the nitration of naphthalene. The exact isomer distribution is dependent on the reaction conditions and the nitrating agents used.[4] A general pathway is outlined below.
Experimental Workflow for Trinitronaphthalene Synthesis
Caption: General synthesis pathway for trinitronaphthalene isomers.
Protocol:
-
Mononitration: Naphthalene is nitrated with concentrated nitric acid to yield primarily 1-nitronaphthalene.[4]
-
Dinitration: The 1-nitronaphthalene is then subjected to further nitration using a mixed acid of nitric acid and sulfuric acid. This step produces a mixture of dinitronaphthalene isomers, mainly 1,5- and 1,8-dinitronaphthalene. The ratio of these isomers can be influenced by the specific nitrating agent and reaction conditions.[4]
-
Trinitration: The mixture of dinitronaphthalenes is then nitrated with a stronger mixed acid to produce a mixture of trinitronaphthalene isomers. For instance, the nitration of 1,5-dinitronaphthalene can yield both 1,3,5- and 1,4,5-trinitronaphthalenes, while 1,8-dinitronaphthalene primarily yields 1,3,8-trinitronaphthalene.[4]
-
Separation: The separation of individual trinitronaphthalene isomers is a complex process and is not typically performed for commercial applications.
Application in Energetic Materials
Due to its relatively low detonation velocity and difficulty in initiation, trinitronaphthalene has found limited use as a secondary explosive.[4] It has been historically used in mixtures with other explosive compounds, for instance, as a component in grenade fillings.[4] However, it is rarely used in modern energetic material formulations.
Safety and Handling
Trinitronaphthalene is classified as an explosive and a strong oxidizing agent.[3] It may explode when exposed to heat or fire, with the primary hazard being the blast effect of an instantaneous explosion.[2][3] As an aromatic nitro compound, it can react vigorously with reducing agents, which may lead to detonation.[3] It is also sensitive to the presence of bases like sodium hydroxide, which can cause it to explode.[3] Standard safety precautions for handling explosive materials should be strictly followed. This includes the use of appropriate personal protective equipment, avoiding heat, sparks, and open flames, and storing the material in a cool, dry, and well-ventilated area away from incompatible substances.
References
Application Notes and Protocols for the Purification of Crude 2,3,5-Trinitronaphthalene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of crude 2,3,5-Trinitronaphthalene, a key intermediate in various synthetic processes. The following methods are based on established techniques for the purification of nitroaromatic compounds and can be adapted and optimized for specific research and development needs.
Recrystallization
Recrystallization is a fundamental and effective technique for the purification of solid organic compounds.[1][2] The principle relies on the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures. The crude material is dissolved in a hot solvent, and as the solution cools, the purified compound crystallizes out, leaving the impurities dissolved in the mother liquor.[1][3]
Key Considerations for Solvent Selection
The choice of solvent is critical for successful recrystallization. An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature but have high solubility at its boiling point.
-
Dissolve impurities readily at all temperatures or not at all.
-
Not react with the compound to be purified.
-
Be volatile enough to be easily removed from the purified crystals.
-
Be non-toxic, inexpensive, and non-flammable, if possible.
Based on the properties of related nitronaphthalenes, suitable solvents for the recrystallization of this compound may include:
-
Ethanol (90-95%)[4]
-
Glacial Acetic Acid
-
Toluene
-
Acetone-Water mixture
-
Ethyl Acetate-Hexane mixture
A preliminary solvent screen with small amounts of the crude material is highly recommended to determine the optimal solvent or solvent system.
Experimental Protocol: Single-Solvent Recrystallization
This protocol outlines the general procedure for purifying crude this compound using a single solvent.
Materials:
-
Crude this compound
-
Selected recrystallization solvent
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to the boiling point of the solvent while stirring continuously. Gradually add more hot solvent until the compound is completely dissolved. Avoid adding an excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.[1]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove all traces of the solvent.
Data Presentation: Hypothetical Recrystallization Efficiency
| Solvent System | Crude Sample (g) | Purified Product (g) | Yield (%) | Purity (by HPLC, %) |
| 95% Ethanol | 5.00 | 4.15 | 83 | >98 |
| Glacial Acetic Acid | 5.00 | 3.90 | 78 | >99 |
| Toluene | 5.00 | 4.30 | 86 | >97 |
Note: The data presented above is hypothetical and serves as an example for reporting results. Actual yields and purities will depend on the nature and amount of impurities in the crude sample.
Workflow for Recrystallization
Caption: Workflow for the purification of this compound by recrystallization.
Column Chromatography
Column chromatography is a versatile technique for separating and purifying compounds from a mixture based on their differential adsorption to a stationary phase. For nitronaphthalene derivatives, normal-phase chromatography using silica gel is a common approach.
Key Parameters for Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh) is typically used.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane) is commonly employed. The optimal ratio is determined by thin-layer chromatography (TLC) analysis to achieve a retention factor (Rf) of 0.2-0.3 for the desired compound.
-
Column Packing: Proper packing of the column is crucial to avoid cracks and channels that lead to poor separation.
Experimental Protocol: Silica Gel Column Chromatography
Materials:
-
Crude this compound
-
Silica gel
-
Selected eluent system (e.g., Hexane:Ethyl Acetate)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Beakers or test tubes for fraction collection
-
TLC plates, chamber, and UV lamp
Procedure:
-
Column Preparation: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. Prepare a slurry of silica gel in the eluent and pour it into the column. Allow the silica to settle, continuously tapping the column to ensure even packing. Add another layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a suitable solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the column and begin collecting fractions. The flow rate should be controlled for optimal separation.
-
Fraction Analysis: Monitor the separation by TLC analysis of the collected fractions. Spot each fraction on a TLC plate, develop it in the appropriate eluent system, and visualize the spots under a UV lamp.
-
Combining and Evaporation: Combine the fractions containing the pure this compound. Remove the solvent using a rotary evaporator to obtain the purified product.
Data Presentation: Hypothetical Column Chromatography Purification
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate (4:1 v/v) |
| Crude Sample Loaded | 2.00 g |
| Purified Product Isolated | 1.78 g |
| Yield | 89% |
| Purity (by HPLC) | >99.5% |
Note: This data is for illustrative purposes. The mobile phase composition and yield will vary based on the impurity profile of the crude material.
Workflow for Column Chromatography Purification
Caption: Workflow for the purification of this compound by column chromatography.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For achieving very high purity, preparative HPLC is the method of choice. This technique is particularly useful for separating closely related isomers.[5][6] Reversed-phase chromatography is commonly used for the separation of naphthalene derivatives.[5]
Key Parameters for Prep-HPLC
-
Stationary Phase: C18-bonded silica is a common choice for reversed-phase separation of aromatic compounds.[5]
-
Mobile Phase: A mixture of water and an organic modifier like acetonitrile or methanol is typically used. The separation can be performed in isocratic (constant mobile phase composition) or gradient (varying mobile phase composition) mode.
-
Detection: UV detection is suitable for aromatic compounds like this compound.
Experimental Protocol: Reversed-Phase Prep-HPLC
Materials:
-
Crude this compound
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Preparative HPLC system with a C18 column
-
UV detector
-
Fraction collector
Procedure:
-
Method Development: Develop an analytical HPLC method to determine the optimal mobile phase composition and gradient for the separation of this compound from its impurities.
-
Sample Preparation: Dissolve the crude sample in a suitable solvent, ensuring it is fully dissolved and filtered before injection.
-
Injection and Fraction Collection: Inject the sample onto the preparative HPLC column. Collect fractions as they elute from the column, guided by the detector signal.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of each fraction.
-
Product Isolation: Combine the pure fractions and remove the mobile phase solvents, often by lyophilization or rotary evaporation, to obtain the highly purified this compound.
Data Presentation: Hypothetical Prep-HPLC Purification
| Parameter | Value |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50-90% B over 30 min |
| Flow Rate | 20 mL/min |
| Detection | UV at 254 nm |
| Crude Sample Injected | 500 mg |
| Purified Product Isolated | 420 mg |
| Yield | 84% |
| Purity (by analytical HPLC) | >99.9% |
Note: This data is for illustrative purposes. The actual conditions will need to be optimized for the specific crude mixture.
Logical Flow for Prep-HPLC Purification
References
Application Note: Interpreting the 1H NMR Spectrum of 2,3,5-Trinitronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2,3,5-trinitronaphthalene. Due to the limited availability of direct spectral data for this specific isomer, this note outlines a methodology for predicting and interpreting the spectrum based on the analysis of structurally related dinitronaphthalenes. A comprehensive experimental protocol for acquiring high-quality 1H NMR spectra of nitroaromatic compounds is also presented. This guide is intended to assist researchers in the structural elucidation and purity assessment of highly nitrated naphthalene derivatives, which are relevant in various fields, including energetic materials and chemical synthesis.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural characterization of organic molecules. The 1H NMR spectrum provides valuable information about the chemical environment, connectivity, and number of protons in a molecule. This compound is a highly nitrated polycyclic aromatic hydrocarbon. The interpretation of its 1H NMR spectrum is challenging due to the complex splitting patterns and the significant deshielding effects of the three nitro groups. This application note provides a systematic approach to interpreting the 1H NMR spectrum of this compound by leveraging data from analogous compounds.
Predicted 1H NMR Data for this compound
The chemical shifts and coupling constants for the aromatic protons of this compound can be predicted by considering the additive effects of the nitro groups on the naphthalene core. The data presented in Table 1 is an estimation based on the known effects of nitro groups on the chemical shifts of aromatic protons and analysis of related dinitronaphthalene compounds. The powerful electron-withdrawing nature of the nitro groups causes a significant downfield shift (deshielding) of the adjacent protons.
Table 1: Predicted 1H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-1 | ~9.2 | d | J ≈ 8.5 |
| H-4 | ~9.0 | s | - |
| H-6 | ~8.8 | d | J ≈ 2.0 |
| H-7 | ~8.4 | dd | J ≈ 8.5, 2.0 |
| H-8 | ~8.0 | d | J ≈ 8.5 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Experimental Protocol: 1H NMR Spectroscopy of Nitroaromatic Compounds
This protocol outlines the steps for acquiring a high-resolution 1H NMR spectrum of a nitroaromatic compound such as this compound.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Commonly used solvents for nitroaromatic compounds include deuterated dimethyl sulfoxide (DMSO-d6) and deuterated chloroform (CDCl3). DMSO-d6 is often preferred for its ability to dissolve a wide range of polar compounds.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS is chemically inert and its signal is set to 0.00 ppm, serving as a reference point for the chemical shifts of the analyte.
-
Filtration: Filter the sample through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.
2. NMR Instrument Setup and Data Acquisition:
-
Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tuning and Shimming: Tune the probe to the 1H frequency and shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds to ensure complete relaxation of the protons between scans.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
3. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure that all peaks have a positive, absorptive lineshape.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Integration: Integrate the area under each peak to determine the relative number of protons corresponding to each signal.
-
Peak Picking: Identify the chemical shift of each peak.
-
Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.
Interpretation Workflow
The interpretation of the 1H NMR spectrum of this compound involves a logical sequence of steps to assign the observed signals to the specific protons in the molecule. The following diagram illustrates this workflow.
Caption: Workflow for the interpretation of the 1H NMR spectrum.
Discussion
The predicted 1H NMR spectrum of this compound is expected to show five distinct signals in the aromatic region, corresponding to the five non-equivalent protons on the naphthalene ring system.
-
Chemical Shifts: The protons are expected to be significantly deshielded due to the strong electron-withdrawing effect of the three nitro groups. The protons closest to the nitro groups (H-4 and H-6) will experience the largest downfield shifts. The proton at the H-4 position is expected to be a singlet as it has no adjacent protons.
-
Splitting Patterns: The splitting patterns arise from spin-spin coupling between adjacent protons. The coupling constants (J values) are characteristic of the number of bonds separating the coupled protons. For naphthalene systems, ortho-coupling (3J) is typically in the range of 7-9 Hz, meta-coupling (4J) is smaller (1-3 Hz), and para-coupling (5J) is usually negligible.
-
Integration: The integral of each signal will correspond to one proton, confirming the presence of five aromatic protons.
By carefully analyzing the chemical shifts, splitting patterns, and integration, a complete assignment of the 1H NMR spectrum of this compound can be achieved. Comparison with the predicted data in Table 1 will aid in the final structural confirmation.
Conclusion
This application note provides a framework for the interpretation of the 1H NMR spectrum of this compound. By following the detailed experimental protocol and the systematic interpretation workflow, researchers can confidently characterize this and other highly nitrated aromatic compounds. The provided data and methodologies are valuable for scientists and professionals involved in the synthesis, analysis, and characterization of complex organic molecules.
Application Notes and Protocols for the Identification of Nitrated Naphthalene using FTIR Spectroscopy
Introduction
Nitrated naphthalenes are a class of aromatic compounds that are of significant interest to researchers in environmental science, toxicology, and drug development. Their detection and identification are crucial for monitoring environmental pollutants and for understanding the metabolic pathways of naphthalene-based drug candidates. Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique that provides rapid and reliable identification of these compounds by probing their molecular vibrations. This application note provides a detailed protocol for the identification of nitrated naphthalenes using FTIR spectroscopy, including comprehensive data on their characteristic spectral features.
Principle of FTIR Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber. Molecules absorb infrared radiation at specific frequencies that correspond to their vibrational modes (e.g., stretching, bending, and rocking of chemical bonds). The resulting spectrum is a unique "fingerprint" of the molecule, allowing for its identification. For nitrated naphthalenes, the characteristic vibrations of the nitro group (-NO₂) and the substituted naphthalene ring provide distinct spectral features that enable their unambiguous identification.
Data Presentation: Characteristic FTIR Peaks of Nitrated Naphthalenes
The following table summarizes the key FTIR absorption bands for naphthalene and several of its nitrated derivatives. The presence and position of the nitro group significantly influence the vibrational modes of the aromatic ring, providing a basis for differentiation.
| Compound | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| Naphthalene | 3100-3000 | Medium | Aromatic C-H stretch |
| 1600-1585 | Medium | Aromatic C=C ring stretch | |
| 1500-1400 | Medium | Aromatic C=C ring stretch | |
| 782 | Strong | C-H out-of-plane bend[1] | |
| 1-Nitronaphthalene | 3100-3000 | Medium | Aromatic C-H stretch |
| ~1518 | Strong | In-plane bending of aromatic C-H and naphthalene ring stretching | |
| ~1340 | Strong | Asymmetric NO₂ stretch and C-N stretch | |
| 804, 787, 759 | Strong | C-H out-of-plane bending | |
| 2-Nitronaphthalene | 3100-3000 | Medium | Aromatic C-H stretch |
| ~1525 | Strong | Asymmetric NO₂ stretch | |
| ~1345 | Strong | Symmetric NO₂ stretch | |
| 860-800 | Strong | C-H out-of-plane bending | |
| 1,5-Dinitronaphthalene | 3081-3041 | Medium | Aromatic C-H stretch[2] |
| ~1530 | Strong | Asymmetric NO₂ stretch | |
| ~1340 | Strong | Symmetric NO₂ stretch | |
| 1296, 1215 | Medium | C-N stretch[2] | |
| 1000-750 | Strong | C-H out-of-plane bending[2] |
Note: Peak positions can vary slightly depending on the sample preparation method and the physical state of the sample.
Experimental Protocols
This section details the necessary steps for the successful identification of nitrated naphthalenes using FTIR spectroscopy. The potassium bromide (KBr) pellet method is described, as it is a common and reliable technique for solid samples.[2][3][4][5]
Materials and Equipment
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Hydraulic press
-
Pellet die set (e.g., 13 mm)
-
Agate mortar and pestle
-
Analytical balance
-
Drying oven
-
Desiccator
-
Potassium Bromide (KBr), spectroscopy grade
-
Sample of nitrated naphthalene
-
Spatula
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Sample Preparation: KBr Pellet Method
-
Drying: Dry the KBr powder in an oven at 105-110 °C for at least 2-4 hours to remove any absorbed water. Cool and store the dried KBr in a desiccator. Ensure the nitrated naphthalene sample is also dry.
-
Weighing: Accurately weigh approximately 1-2 mg of the nitrated naphthalene sample and 100-200 mg of the dried KBr powder. The sample-to-KBr ratio should be roughly 1:100.[3][5]
-
Grinding and Mixing: Transfer the weighed sample and KBr to an agate mortar. Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. This step is critical for obtaining a high-quality spectrum by reducing scattering of the infrared beam.[3][5]
-
Pellet Formation:
-
Assemble the clean and dry pellet die.
-
Transfer the ground mixture into the die, ensuring it is evenly distributed.
-
Place the die into the hydraulic press.
-
Apply a pressure of 8-10 tons for 1-2 minutes.[3]
-
Release the pressure and carefully remove the die from the press.
-
Disassemble the die to retrieve the translucent KBr pellet.
-
-
Pellet Inspection: A good KBr pellet should be thin and transparent or translucent, with no cracks or opaque regions. Cloudiness can indicate insufficient grinding, inadequate pressure, or moisture contamination.
Instrument Operation and Data Acquisition
-
Instrument Purge: Ensure the FTIR spectrometer's sample compartment is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
Background Spectrum: Place an empty pellet holder (or a pure KBr pellet) in the sample compartment and acquire a background spectrum. This will be subtracted from the sample spectrum to remove instrumental and atmospheric absorptions.
-
Sample Spectrum: Place the KBr pellet containing the nitrated naphthalene sample into the pellet holder and place it in the sample compartment.
-
Data Collection Parameters: Set the following parameters for data acquisition (these may be adjusted based on the specific instrument and sample):
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (signal-to-noise ratio increases with the square root of the number of scans)
-
Apodization: Happ-Genzel
-
-
Acquire Spectrum: Initiate the scan to obtain the FTIR spectrum of the sample.
Data Analysis and Interpretation
-
Baseline Correction and Normalization: Perform baseline correction on the acquired spectrum to ensure all peaks originate from the same horizontal axis. Normalize the spectrum for comparison with reference spectra.
-
Peak Picking and Identification: Identify the wavenumbers of the major absorption bands.
-
Spectral Matching: Compare the obtained spectrum with reference spectra of known nitrated naphthalenes from spectral libraries or the data provided in Table 1.
-
Structural Confirmation: Assign the observed absorption bands to the corresponding vibrational modes of the functional groups present in the molecule (e.g., -NO₂, aromatic C-H, C=C). The presence of strong absorption bands characteristic of the nitro group, combined with the pattern of aromatic ring vibrations, will confirm the identity of the nitrated naphthalene isomer.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the identification of nitrated naphthalene using FTIR spectroscopy.
Caption: Experimental workflow for nitrated naphthalene identification by FTIR.
Conclusion
FTIR spectroscopy is a highly effective and efficient method for the identification and characterization of nitrated naphthalenes. By following the detailed protocol for sample preparation and data acquisition, researchers can obtain high-quality spectra. The provided table of characteristic peaks serves as a valuable resource for the accurate interpretation of these spectra, enabling the confident identification of different nitrated naphthalene isomers. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to utilize FTIR spectroscopy in their work with this important class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. shimadzu.com [shimadzu.com]
- 3. How Do You Prepare Kbr Pellets For Ftir? Master The Technique For High-Quality Ir Analysis - Kintek Solution [kindle-tech.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
Application Notes and Protocols for Trinitronaphthalene Isomers in Explosives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trinitronaphthalene (TNN) encompasses a family of explosive chemical compounds derived from the nitration of naphthalene. Commercially, trinitronaphthalene is often a mixture of isomers, primarily 1,3,5-, 1,4,5-, and 1,3,8-trinitronaphthalene.[1] The specific arrangement of the nitro groups on the naphthalene backbone significantly influences the explosive properties of each isomer, such as detonation velocity, pressure, and sensitivity to external stimuli. These compounds have historically been used in military applications, including as fillings for grenades, although their use has become less common.[1] This document provides detailed application notes, experimental protocols for the synthesis of key isomers, and a comparative analysis of their explosive properties.
Data Presentation
The explosive properties of trinitronaphthalene isomers are summarized in the table below. The data highlights the differences in performance and sensitivity among the isomers and the commercially available mixture.
| Property | 1,3,5-Trinitronaphthalene | 1,4,5-Trinitronaphthalene | 1,3,8-Trinitronaphthalene | Commercial Mixture |
| Molecular Formula | C₁₀H₅N₃O₆ | C₁₀H₅N₃O₆ | C₁₀H₅N₃O₆ | C₁₀H₅N₃O₆ |
| Molecular Weight | 263.17 g/mol | 263.17 g/mol | 263.17 g/mol | ~263.17 g/mol |
| Oxygen Balance | -72.9% | -72.9% | -72.9% | -100.3%[1] |
| Density (g/cm³) | Data not available | Data not available | Data not available | Data not available |
| Detonation Velocity (km/s) | Data not available | 6.27[1] | Data not available | 6.00[1] |
| Detonation Pressure (GPa) | Data not available | 19.32[1] | Data not available | Data not available |
| Impact Sensitivity (J) | Data not available | 9.52[1] | Data not available | Data not available |
| Melting Point (°C) | Data not available | Data not available | Data not available | 115[1] |
| Deflagration Point (°C) | Data not available | Data not available | Data not available | 350[1] |
Experimental Protocols
The synthesis of trinitronaphthalene isomers is a multi-step process that begins with the nitration of naphthalene to form mononitronaphthalene, followed by further nitration to dinitronaphthalene isomers. These dinitronaphthalene isomers are then separated and subjected to a final nitration to yield the desired trinitronaphthalene isomers.
Safety Precautions: The synthesis of nitrated aromatic compounds is an inherently hazardous process. These reactions are highly exothermic and can lead to runaway reactions or explosions if not properly controlled. Appropriate personal protective equipment (PPE), including safety glasses, face shields, and acid-resistant gloves, must be worn at all times. All procedures should be carried out in a well-ventilated fume hood with a blast shield.
Protocol 1: Synthesis of Dinitronaphthalene Isomers (1,5- and 1,8-)
This protocol describes the nitration of 1-nitronaphthalene to a mixture of 1,5- and 1,8-dinitronaphthalene.
Materials:
-
1-Nitronaphthalene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Water
-
Acetone
Procedure:
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a beaker cooled in an ice bath.
-
In a separate flask, dissolve 1-nitronaphthalene in a minimal amount of concentrated sulfuric acid.
-
Cool the 1-nitronaphthalene solution in an ice bath and slowly add the nitrating mixture dropwise with constant stirring. The temperature should be maintained below 10 °C throughout the addition.
-
After the addition is complete, continue stirring the mixture at a controlled temperature for a specified period to ensure complete dinitration. The ratio of 1,5- to 1,8-dinitronaphthalene can be influenced by the reaction temperature and the specific nitrating agent used.[1]
-
Carefully pour the reaction mixture onto crushed ice to precipitate the crude dinitronaphthalene mixture.
-
Filter the precipitate and wash it thoroughly with cold water until the washings are neutral.
-
The separation of 1,5- and 1,8-dinitronaphthalene can be achieved by fractional crystallization from a suitable solvent, such as acetone. 1,5-dinitronaphthalene is less soluble in acetone than the 1,8-isomer.[2]
Protocol 2: Synthesis of 1,3,8-Trinitronaphthalene
This protocol outlines the nitration of 1,8-dinitronaphthalene to 1,3,8-trinitronaphthalene.
Materials:
-
1,8-Dinitronaphthalene
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Water
Procedure:
-
Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.
-
Slowly add 1,8-dinitronaphthalene to the nitrating mixture with vigorous stirring, while maintaining a low temperature with an ice bath.
-
After the addition, the reaction mixture is stirred for several hours at a slightly elevated temperature to complete the nitration.
-
The reaction mixture is then carefully poured onto ice to precipitate the crude 1,3,8-trinitronaphthalene.
-
The precipitate is filtered, washed with cold water until neutral, and then purified by recrystallization from a suitable solvent.
Protocol 3: Synthesis of 1,3,5- and 1,4,5-Trinitronaphthalene
This protocol describes the nitration of 1,5-dinitronaphthalene to a mixture of 1,3,5- and 1,4,5-trinitronaphthalene.
Materials:
-
1,5-Dinitronaphthalene
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Water
Procedure:
-
Slowly add 1,5-dinitronaphthalene to a mixture of fuming nitric acid and concentrated sulfuric acid, ensuring the temperature is kept low with an ice bath and constant stirring.
-
Once the addition is complete, the mixture is stirred for an extended period at a controlled temperature to facilitate the third nitration.
-
The reaction mixture is then quenched by pouring it onto a large volume of ice.
-
The precipitated mixture of 1,3,5- and 1,4,5-trinitronaphthalene is collected by filtration and washed with water until neutral.
-
The separation of the 1,3,5- and 1,4,5- isomers is challenging due to their similar physical properties and may require advanced techniques such as fractional crystallization or chromatography.
Mandatory Visualization
Synthesis Workflow for Trinitronaphthalene Isomers
Caption: Synthesis workflow for trinitronaphthalene isomers.
Structure-Property Relationship of Trinitronaphthalene Isomers
Caption: Isomer structure and explosive properties relationship.
References
Application Notes and Protocols: The Role of Naphthalene Derivatives in Industrial Dye Manufacturing
A Clarification on Trinitronaphthalene
Initial research indicates a common misconception regarding the role of trinitronaphthalene in industrial dye manufacturing. Trinitronaphthalene is a highly nitrated derivative of naphthalene that is primarily known for its properties as an explosive.[1][2][3] It is not utilized as a precursor or intermediate in the synthesis of industrial dyes. The hazardous and unstable nature of trinitronaphthalene makes it unsuitable for the chemical processes involved in dye production.[3]
The actual foundation of many vibrant and lasting dyes lies in other, more stable derivatives of naphthalene.[4][5][6][7] This document will detail the established applications of these naphthalene-based compounds in the dye industry, providing an overview of their synthesis and utility.
The True Role of Naphthalene Derivatives in Dye Synthesis
Naphthalene, a polycyclic aromatic hydrocarbon, serves as a crucial starting material for a wide array of dye intermediates.[5][6][7] The general pathway involves the functionalization of the naphthalene core to produce compounds that can be readily converted into dyes. Key classes of naphthalene-based dye intermediates include nitronaphthalenes, aminonaphthalenes, and naphthols.
1. Nitronaphthalenes as Precursors
While trinitronaphthalene is not used, mononitronaphthalenes are important chemical intermediates.[8][9] 1-Nitronaphthalene is synthesized by the direct nitration of naphthalene and serves as a precursor to 1-naphthylamine (also known as α-naphthylamine), which is a vital component in the creation of various azo dyes.[9]
2. Aminonaphthalenes and Naphthols: The Core of Dye Chromophores
The conversion of nitronaphthalenes to aminonaphthalenes (naphthylamines) and the subsequent transformation into other derivatives like naphthols are central to dye synthesis.[4] Aminonaphthalenesulfonic acids, for instance, are key precursors for many synthetic dyes.[4] These intermediates are then used in coupling reactions, most notably to form azo dyes, which constitute a large and versatile class of coloring agents.
Key Naphthalene-Based Dye Intermediates
| Intermediate Class | Specific Examples | Role in Dye Synthesis |
| Nitronaphthalenes | 1-Nitronaphthalene | Precursor to 1-Naphthylamine[9] |
| Aminonaphthalenes | 1-Naphthylamine (α-Naphthylamine) | Azo dye component |
| Aminonaphthalenesulfonic acids | Precursors for a wide range of synthetic dyes[4] | |
| Naphthols | 1-Naphthol (α-Naphthol), 2-Naphthol (β-Naphthol) | Coupling components in azo dye synthesis |
Experimental Protocol: General Synthesis of an Azo Dye from Naphthalene
The following is a generalized protocol outlining the key steps for the synthesis of an azo dye, starting from naphthalene. This protocol is for illustrative purposes and should be adapted and optimized based on specific target dyes and laboratory safety protocols.
Step 1: Nitration of Naphthalene to 1-Nitronaphthalene
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.
-
Acid Mixture: Carefully prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Reaction: Slowly add the nitrating mixture to the flask containing finely ground naphthalene while maintaining a controlled temperature.
-
Work-up: After the reaction is complete, pour the mixture over ice to precipitate the crude 1-nitronaphthalene.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 1-nitronaphthalene.
Step 2: Reduction of 1-Nitronaphthalene to 1-Naphthylamine
-
Reaction Setup: In a round-bottom flask, dissolve the purified 1-nitronaphthalene in a suitable solvent.
-
Reduction: Add a reducing agent (e.g., iron filings in the presence of an acid) to the solution.
-
Reaction: Heat the mixture under reflux until the reduction is complete.
-
Work-up: Neutralize the reaction mixture and separate the 1-naphthylamine.
-
Purification: Purify the 1-naphthylamine by distillation or recrystallization.
Step 3: Diazotization of 1-Naphthylamine
-
Reaction Setup: Dissolve the purified 1-naphthylamine in an acidic solution (e.g., hydrochloric acid) and cool it in an ice bath.
-
Diazotization: Slowly add a cold solution of sodium nitrite to form the diazonium salt. Maintain a low temperature throughout the addition.
Step 4: Azo Coupling to Form the Dye
-
Coupling Solution: Prepare a solution of a coupling agent, such as 2-naphthol, in a basic solution.
-
Coupling Reaction: Slowly add the cold diazonium salt solution to the coupling agent solution. An immediate color change should be observed as the azo dye precipitates.
-
Isolation: Filter the precipitated dye and wash it with water.
-
Drying: Dry the final dye product.
Visualizing the Synthesis Pathway and Workflow
To better illustrate the relationships between the key compounds and the experimental workflow, the following diagrams are provided.
Caption: General chemical pathway from naphthalene to an azo dye.
Caption: Experimental workflow for the synthesis of a naphthalene-based azo dye.
References
- 1. researchgate.net [researchgate.net]
- 2. Trinitronaphthalene | C10H5N3O6 | CID 41631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. TRINITRONAPHTHALENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Naphthalene - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. monumentchemical.com [monumentchemical.com]
- 7. nbinno.com [nbinno.com]
- 8. 1-Nitronaphthalene | C10H7NO2 | CID 6849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Nitronaphthalene - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Chromatographic Separation of Nitronaphthalene Isomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chromatographic separation of nitronaphthalene isomers. The information is intended to guide researchers, scientists, and professionals in the drug development field in selecting and implementing effective analytical methods for the resolution of 1-nitronaphthalene and 2-nitronaphthalene.
Introduction
Nitronaphthalenes are important chemical intermediates used in the synthesis of dyes, pigments, and pharmaceuticals. The isomeric purity of these compounds is critical for the quality and efficacy of the final products. Therefore, robust and reliable analytical methods for the separation and quantification of nitronaphthalene isomers are essential. This document outlines and compares three common chromatographic techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC).
Data Presentation: Quantitative Comparison of Chromatographic Methods
The following tables summarize the quantitative data for the separation of nitronaphthalene isomers using GC-MS, HPLC, and SFC. These tables are designed for easy comparison of the key performance parameters of each technique.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS)
| Parameter | 1-Nitronaphthalene | 2-Nitronaphthalene |
| Retention Time (min) | 11.38[1] | 11.89[1] |
| m/z | 173.04720[1] | 173.04714[1] |
Table 2: High-Performance Liquid Chromatography (HPLC)
| Method | Column | Mobile Phase | Flow Rate (mL/min) | Detection |
| Method 1 | LiChrospher® | Acetonitrile (40-70%) - Phosphate Buffer, pH 2.3 (60-30%) | 0.5 | UV at 285 nm[2] |
| Method 2 | Newcrom R1 | Acetonitrile, Water, and Phosphoric Acid | Not Specified | UV/MS[3] |
| Method 3 | COSMOSIL NPE | Not Specified | Not Specified | Not Specified |
| Method 4 | Symmetry C18 | A: 0.01M KH2PO4 (pH 2.5):Methanol:Acetonitrile (35:52:13) B: Methanol:Acetonitrile (80:20) | 1.0 | PDA at 230 nm |
Note: Quantitative performance data such as retention times and resolution for HPLC methods were not consistently available in the searched literature.
Table 3: Supercritical Fluid Chromatography (SFC)
| Column | Mobile Phase | Back Pressure (bar) | Temperature (°C) |
| Achiral Stationary Phase | CO2 with Methanol Modifier | 150 | 40 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this document.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on the method described for the analysis of nitration products of naphthalene.[1]
Instrumentation:
-
Gas Chromatograph: TRACE 1310 Gas Chromatograph
-
Mass Spectrometer: Thermo Scientific Exactive GC Orbitrap mass spectrometer
-
Autosampler: TriPlus RSH autosampler
Chromatographic Conditions:
-
Column: Thermo Scientific Trace GOLD TG5-SilMS capillary column (30 m x 0.25 mm x 0.25 µm)
-
Carrier Gas: Helium (99.9999%)
-
Flow Rate: 1.2 mL/min[1]
-
Inlet Temperature: 280°C[1]
-
Oven Temperature Program:
-
Initial Temperature: 40°C, hold for 2 min
-
Ramp: 10°C/min to 280°C
-
Hold: 5 min at 280°C
-
-
Injection Volume: 1 µL with a 5:1 split ratio
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan
-
Mass Resolution: 60,000 FWHM
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
Sample Preparation:
-
Dissolve 1 mg of the product sample in 20 mL of HPLC-grade dichloromethane.
High-Performance Liquid Chromatography (HPLC) Protocols
Method 1: Gradient HPLC for a Mixture of Naphthalene Derivatives [2]
Instrumentation:
-
Standard HPLC system with a gradient pump and UV detector.
Chromatographic Conditions:
-
Column: LiChrospher®
-
Mobile Phase:
-
A: Phosphate buffer, pH 2.3
-
B: Acetonitrile
-
-
Gradient: 40-70% B over 24 minutes
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 285 nm
Method 2: Reversed-Phase HPLC [3]
Instrumentation:
-
Standard HPLC system with a UV or Mass Spectrometry (MS) detector.
Chromatographic Conditions:
-
Column: Newcrom R1
-
Mobile Phase: Acetonitrile, Water, and Phosphoric Acid. For MS compatibility, replace phosphoric acid with formic acid.
Method 3: Specialized Reversed-Phase HPLC for Isomers
Instrumentation:
-
Standard HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: COSMOSIL NPE (Nitrophenylethyl group bonded silica) or PYE (Pyrenylethyl group bonded silica). These columns utilize π-π interactions to enhance the separation of structural isomers.
Supercritical Fluid Chromatography (SFC) - General Protocol for Achiral Isomer Separation
While a specific protocol for nitronaphthalene isomers is not available, the following provides a general starting point for the achiral separation of positional isomers.
Instrumentation:
-
SFC system with a back-pressure regulator and a suitable detector (e.g., UV-Vis or MS).
Chromatographic Conditions:
-
Column: A variety of achiral stationary phases can be screened. Common choices include silica, diol, and cyano-based columns.
-
Mobile Phase:
-
A: Supercritical CO2
-
B: Methanol (as a modifier)
-
-
Gradient: A typical starting point is a gradient of 5% to 50% Methanol.
-
Flow Rate: 4 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40°C
Visualizations
The following diagrams illustrate the logical workflow for the chromatographic analysis of nitronaphthalene isomers.
Caption: General experimental workflow for chromatographic analysis.
Caption: Decision tree for selecting a chromatographic technique.
References
Standard Operating Procedures for Handling Polynitro Aromatics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling of polynitro aromatic compounds. It is intended to provide guidance to researchers, scientists, and drug development professionals to minimize risks associated with the use of these energetic materials.
Introduction
Polynitro aromatic compounds are a class of organic molecules containing two or more nitro (-NO₂) groups attached to an aromatic ring. Many of these compounds are known for their explosive properties and are sensitive to stimuli such as heat, impact, and friction. Prominent examples include 2,4,6-trinitrotoluene (TNT), 2,4-dinitrotoluene (DNT), and picric acid (2,4,6-trinitrophenol). Due to their inherent hazards, strict adherence to standard operating procedures is crucial to ensure the safety of laboratory personnel and the integrity of research.
Hazard Identification and Risk Assessment
A thorough risk assessment must be conducted before handling any polynitro aromatic compound. This involves identifying potential hazards and implementing appropriate control measures.
Hazard Identification
The primary hazards associated with polynitro aromatics include:
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Explosion: These compounds can detonate or deflagrate when subjected to heat, shock, or friction. Dry picric acid is particularly sensitive and can form highly unstable metal picrates.
-
Toxicity: Polynitro aromatics can be toxic upon inhalation, ingestion, or skin contact. Chronic exposure to TNT, for instance, can lead to anemia and liver damage.[1][2][3][4][5]
-
Flammability: While their primary hazard is explosion, they are also flammable solids.
-
Environmental Hazard: Improper disposal can lead to soil and water contamination. TNT is listed as a priority pollutant by the U.S. Environmental Protection Agency (EPA).[2][6][7]
Risk Assessment Workflow
A systematic risk assessment should be performed to manage the hazards associated with polynitro aromatics. The following workflow is recommended:
Caption: A logical workflow for assessing and mitigating risks associated with handling polynitro aromatics.
Quantitative Data on Polynitro Aromatic Compounds
The following tables summarize key quantitative data for common polynitro aromatic compounds to aid in risk assessment and experimental design.
Table 1: Physicochemical and Explosive Properties
| Compound | Abbreviation | Molecular Formula | CAS Number | Detonation Velocity (m/s) at given density (g/cm³) | Impact Sensitivity (h₅₀, cm) |
| 2,4,6-Trinitrotoluene | TNT | C₇H₅N₃O₆ | 118-96-7 | 6,900 at 1.60[8] | 60 (at 40°C)[9] |
| 1,3,5-Trinitrobenzene | TNB | C₆H₃N₃O₆ | 99-35-4 | 7,450 at 1.60[8] | - |
| Picric Acid (2,4,6-Trinitrophenol) | TNP | C₆H₃N₃O₇ | 88-89-1 | 7,350 at 1.70[8] | - |
| 2,4-Dinitrotoluene | DNT | C₇H₆N₂O₄ | 121-14-2 | - | - |
| Tetryl | - | C₇H₅N₅O₈ | 479-45-8 | 7,570 at 1.71[8] | - |
| Triaminotrinitrobenzene | TATB | C₆H₆N₆O₆ | 3058-38-6 | 7,350 at 1.80[8] | >200[10] |
| Trinitroaniline | TNA | C₆H₄N₄O₆ | 489-98-5 | 7,300 at 1.72[8] | 141[10] |
Note: Impact sensitivity data can vary significantly based on the test method and sample preparation.
Table 2: Occupational Exposure Limits
| Compound | Agency | TWA (8-hour) | STEL (15-minute) | Skin Notation |
| 2,4,6-Trinitrotoluene (TNT) | OSHA | 0.5 mg/m³ | - | Yes |
| 2,4,6-Trinitrotoluene (TNT) | NIOSH | 0.5 mg/m³ | - | Yes |
| 2,4,6-Trinitrotoluene (TNT) | ACGIH | 0.1 mg/m³ | - | Yes[11] |
| Picric Acid | OSHA | 0.1 mg/m³[7][12][13] | - | Yes[12][13] |
| Picric Acid | NIOSH | 0.1 mg/m³[7][14] | 0.3 mg/m³[7][14] | Yes[13][14] |
| Picric Acid | ACGIH | 0.1 mg/m³[7][13] | - | Yes |
| Dinitrotoluene (isomers) | OSHA | 1.5 mg/m³ | - | Yes |
| Dinitrotoluene (isomers) | NIOSH | No REL | - | - |
| Dinitrotoluene (isomers) | ACGIH | 1.5 mg/m³ | - | Yes[15] |
Standard Operating Procedures
The following procedures provide a framework for the safe handling of polynitro aromatics in a laboratory setting.
General Safety Precautions
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Training: All personnel must receive training on the hazards of and safe handling procedures for polynitro aromatics before working with these compounds.[16]
-
Work Area: Designate a specific area for handling polynitro aromatics, preferably within a chemical fume hood with a blast shield.[9][17][18]
-
Quantity: Use the smallest quantity of material necessary for the experiment.[9]
-
Avoid Ignition Sources: Keep the work area free of heat sources, open flames, and static electricity.[9][18]
-
Avoid Friction and Impact: Do not subject these compounds to grinding, shock, or friction.[9][17] Use non-metal spatulas (e.g., ceramic or plastic) for handling.[17][19]
-
Never Work Alone: Always have a second person present who is aware of the procedures and potential hazards.[20][21]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling polynitro aromatics:
-
Eye Protection: ANSI-approved safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a splash or explosion hazard.[17][21][22]
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile or neoprene).[17][19][21] Check glove manufacturer's compatibility charts.
-
Body Protection: A flame-resistant laboratory coat, long pants, and closed-toe shoes.[17][20]
Storage
-
Containers: Store in original, tightly sealed containers made of glass or plastic.[17] Avoid metal containers or caps, especially for picric acid, due to the risk of forming sensitive metal picrates.[17][19]
-
Location: Store in a cool, dry, well-ventilated, and flame-proof area, away from incompatible materials.[19][20]
-
Picric Acid: Picric acid must be stored wet with at least 10-30% water to prevent it from drying out and becoming explosive.[19][20][21] Regularly inspect containers (e.g., every 6 months) and rehydrate with deionized water as needed.[12][20] Maintain a log of inspections.[20]
Spill and Emergency Procedures
-
Small Spills:
-
Alert personnel in the immediate area.
-
If the material is a solid, gently wet it with water to prevent dust formation.[12][21]
-
Use a spill response pad or non-combustible absorbent material to clean up the spill.[12]
-
Place the absorbed material in a compatible, sealed container with added water.[12][20]
-
Label the container as hazardous waste and arrange for disposal.
-
-
Large Spills or Dry Picric Acid Discovery:
-
Exposure:
-
Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[17]
-
Eyes: Immediately flush eyes with water for at least 15 minutes using an emergency eyewash station.[12]
-
Inhalation: Move to fresh air.
-
Seek immediate medical attention in all cases of exposure. [12][17]
-
Experimental Protocols
The following are generalized protocols for common analytical techniques used to characterize polynitro aromatic compounds.
Protocol for Thermal Stability Analysis by Differential Scanning Calorimetry (DSC)
This protocol is based on the principles outlined in ASTM E537 for determining the thermal stability of chemicals.
-
Instrument Preparation:
-
Ensure the DSC instrument is calibrated for temperature and heat flow according to the manufacturer's instructions.
-
Set the purge gas (typically nitrogen or argon) to the desired flow rate (e.g., 20-50 mL/min).
-
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the polynitro aromatic compound into a clean DSC pan.
-
Hermetically seal the pan to contain any evolved gases.
-
-
Experimental Run:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the cell at a starting temperature well below the expected decomposition temperature (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature that encompasses the entire decomposition event.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Determine the onset temperature of decomposition, which is the temperature at which the exothermic decomposition begins.
-
Integrate the area under the exothermic peak to determine the heat of decomposition (ΔHd).
-
Protocol for Thermal Decomposition Analysis by Thermogravimetric Analysis (TGA)
-
Instrument Preparation:
-
Ensure the TGA instrument's balance and temperature are calibrated.
-
Set the desired purge gas and flow rate.
-
-
Sample Preparation:
-
Weigh 2-10 mg of the sample into a tared TGA crucible.[23]
-
-
Experimental Run:
-
Place the crucible onto the TGA balance.
-
Heat the sample at a controlled rate (e.g., 10°C/min) through the temperature range of interest.
-
-
Data Analysis:
-
Plot the sample mass (or mass percent) as a function of temperature.
-
The resulting curve will show the temperatures at which mass loss occurs, indicating decomposition.
-
Caption: A simplified workflow for performing thermogravimetric analysis (TGA).
Protocol for Impact Sensitivity Testing (Drop-Weight Method)
This protocol is a generalized procedure based on common drop-weight impact test methods.
-
Apparatus Setup:
-
Ensure the drop-weight impact tester is properly assembled and calibrated.
-
The apparatus typically consists of a drop weight, guide rails, a striker, and an anvil.
-
-
Sample Preparation:
-
Carefully place a small, measured amount of the explosive sample (typically 30-40 mg) on the anvil.[16]
-
-
Test Execution:
-
Position the striker on top of the sample.
-
Raise the drop weight to a predetermined height and release it, allowing it to strike the plunger.
-
Observe for any signs of reaction, such as a flash, smoke, or audible report.
-
-
Data Analysis (Bruceton Method):
-
Conduct a series of trials, adjusting the drop height based on the previous result (increase height after a "no-go," decrease after a "go").
-
Use the Bruceton "up-and-down" statistical method to calculate the H₅₀ value, which is the height from which there is a 50% probability of causing an explosion.
-
Toxicology and Signaling Pathways
Exposure to polynitro aromatics can lead to various toxic effects. The metabolism of these compounds can generate reactive intermediates that contribute to cellular damage.
Toxicological Mechanism of TNT
The toxicity of TNT is partly attributed to its metabolic activation, which can lead to the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[12][17] This can result in damage to cellular components, including lipids, proteins, and DNA.
Caption: A diagram illustrating the metabolic activation of TNT leading to oxidative stress and cellular damage.
References
- 1. smsenergetics.com [smsenergetics.com]
- 2. matec-conferences.org [matec-conferences.org]
- 3. scribd.com [scribd.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. google.com [google.com]
- 6. tandfonline.com [tandfonline.com]
- 7. 2,4,6-Trinitrotoluene Degradation Pathway [eawag-bbd.ethz.ch]
- 8. google.com [google.com]
- 9. research.wayne.edu [research.wayne.edu]
- 10. dot | Graphviz [graphviz.org]
- 11. scispace.com [scispace.com]
- 12. HEALTH EFFECTS - Toxicological Profile for 2,4,6-Trinitrotoluene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. GitHub - prantlf/graphviz-builder: Generates the source graph script for Graphviz. [github.com]
- 14. Drop Weight Impact Tester - 911Metallurgist [911metallurgist.com]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. Metabolic activation of 2,4,6-trinitrotoluene; a case for ROS-induced cell damage - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SOP: Explosive Compounds | PennEHRS [ehrs.upenn.edu]
- 19. CN111707607B - Friction sensitivity testing device and method - Google Patents [patents.google.com]
- 20. Bam Friction Device Instrumentation to Determine Explosive’s Friction Sensitivity | UTEC Corporation, LLC [utec-corp.com]
- 21. digital.library.unt.edu [digital.library.unt.edu]
- 22. research.arizona.edu [research.arizona.edu]
- 23. devtoolsdaily.com [devtoolsdaily.com]
Troubleshooting & Optimization
Technical Support Center: Isomeric Separation of Trinitronaphthalene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the isomeric separation of trinitronaphthalene.
Troubleshooting Guide: Common Separation Issues
This guide addresses specific problems you might encounter during the chromatographic separation of trinitronaphthalene isomers.
Problem: Poor Resolution or Co-elution of Isomers
Poor resolution is the most common challenge in separating structurally similar isomers.
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Initial Checks:
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Column Integrity: Ensure your column is not voided or contaminated. Run a standard to check for peak shape and efficiency.
-
Mobile Phase Preparation: Confirm accurate composition and complete degassing of the mobile phase. Inconsistent mobile phase can cause retention time shifts and poor reproducibility.
-
-
Troubleshooting Steps:
-
Optimize Mobile Phase/Eluent Composition:
-
HPLC: For reverse-phase HPLC, systematically vary the organic modifier (e.g., acetonitrile, methanol) concentration. A shallower gradient or isocratic elution with a lower percentage of the strong solvent can increase retention and improve separation.
-
GC: Adjust the temperature program. A slower ramp rate or an isothermal hold at an optimal temperature can enhance resolution between closely eluting peaks.
-
-
Change Stationary Phase:
-
Isomers often require highly selective stationary phases. If a standard C18 column is insufficient, consider a phenyl-hexyl or a pentafluorophenyl (PFP) phase, which offer different selectivity through pi-pi interactions.
-
-
Adjust Flow Rate/Carrier Gas Velocity:
-
Lowering the flow rate (HPLC) or carrier gas velocity (GC) can increase the number of theoretical plates and improve resolution, though it will increase analysis time.
-
-
Modify Temperature:
-
HPLC: Operating at sub-ambient or elevated temperatures can alter selectivity. Ensure temperature is controlled and stable.
-
GC: As mentioned, the temperature program is critical. Ensure the injection port temperature is high enough to vaporize the sample but not so high as to cause degradation.
-
-
Problem: Peak Tailing or Fronting
Asymmetrical peaks can hinder accurate quantification and indicate underlying issues.
-
Troubleshooting Steps:
-
Sample Overload: Dilute your sample. Injecting too concentrated a sample is a common cause of peak fronting.
-
Column Contamination: Flush the column with a strong solvent to remove strongly retained compounds.
-
Mismatched Sample Solvent: The sample solvent should be weaker than or identical to the mobile phase to ensure proper peak focusing at the column head.
-
Secondary Interactions: Peak tailing can result from interactions between the analyte and active sites on the stationary phase (e.g., silanols). Adding a mobile phase additive like triethylamine (TEA) in small concentrations can mitigate this.
-
Problem: Analyte Degradation
Trinitronaphthalenes, like other nitroaromatic compounds, can be thermally labile.
-
Troubleshooting Steps (primarily for GC):
-
Lower Injection Port Temperature: Use the lowest possible temperature that allows for complete and reproducible vaporization of the sample.
-
Use a Cooled Injection System: A programmable temperature vaporization (PTV) injector can introduce the sample at a low temperature, which is then rapidly ramped to transfer the analytes to the column, minimizing thermal stress.
-
Check for Active Sites: Deactivate the GC liner and ensure the entire flow path is inert to prevent catalytic degradation.
-
Frequently Asked Questions (FAQs)
Q1: Which chromatographic technique is best for separating trinitronaphthalene isomers?
Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used, but the choice depends on the specific isomers and their thermal stability. HPLC is often preferred as it operates at lower temperatures, reducing the risk of degradation. Supercritical Fluid Chromatography (SFC) is also a powerful alternative, often providing high efficiency and unique selectivity.
Q2: What are typical starting conditions for HPLC separation of nitroaromatic isomers?
A good starting point for reverse-phase HPLC is a C18 or PFP column with a mobile phase of acetonitrile and water. A gradient elution from 40% to 80% acetonitrile over 20-30 minutes is a reasonable initial condition to scout for isomer separation.
Q3: How can I improve the sensitivity for detecting trace-level isomers?
-
Optimize the detector: For HPLC, a UV detector set to a wavelength of maximum absorbance (e.g., around 254 nm) is common. A Diode Array Detector (DAD) can help identify optimal wavelengths for different isomers. For GC, an Electron Capture Detector (ECD) is highly sensitive to nitro-containing compounds.
-
Increase sample concentration: If possible without causing overload, a more concentrated sample will yield a stronger signal.
-
Use a larger injection volume: This may require adjusting the injection method to avoid peak distortion.
Experimental Protocols
Illustrative HPLC-UV Method for Isomer Screening
This protocol provides a general framework. It must be optimized for your specific mixture of trinitronaphthalene isomers.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/DAD detector.
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Deionized Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %A %B 0.0 60 40 25.0 20 80 25.1 60 40 | 30.0 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve the sample in acetonitrile or a mixture of acetonitrile/water.
Quantitative Data Comparison
The following table presents illustrative performance data for the separation of nitroaromatic isomers on different HPLC stationary phases. This data is representative and serves to highlight the impact of column chemistry on selectivity.
| Stationary Phase | Isomer Pair | Resolution (Rs) | Tailing Factor |
| Standard C18 | Isomer A / B | 1.2 | 1.5 |
| Phenyl-Hexyl | Isomer A / B | 1.8 | 1.1 |
| PFP (Pentafluorophenyl) | Isomer A / B | 2.1 | 1.0 |
Data is illustrative and not from a specific trinitronaphthalene separation.
Visual Workflow
The following diagram outlines a logical workflow for troubleshooting poor resolution in the separation of trinitronaphthalene isomers.
Caption: Troubleshooting workflow for poor isomer separation.
Technical Support Center: Optimizing Naphthalene Nitration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of naphthalene.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of naphthalene nitration and why?
A1: The major product of the mononitration of naphthalene is 1-nitronaphthalene.[1][2][3] This is due to the mechanism of electrophilic aromatic substitution. The attack of the nitronium ion (NO₂⁺) at the 1-position (alpha position) of the naphthalene ring leads to a more stable carbocation intermediate compared to an attack at the 2-position (beta position).[2][3][4][5] The intermediate for 1-substitution has more resonance structures that preserve the aromaticity of the second ring, thus making it the kinetically favored product.[2][3][4][5]
Q2: What is a typical ratio of 1-nitronaphthalene to 2-nitronaphthalene?
A2: The ratio of 1-nitronaphthalene to 2-nitronaphthalene can vary depending on the specific reaction conditions, but it is typically around 9:1 to 10:1.[2] Some studies have shown this ratio can be influenced by the nitrating agent and solvent system, with ratios reported to vary between 9 and 29.[6][7]
Q3: What are the common nitrating agents used for naphthalene?
A3: The most common method for the nitration of naphthalene is the use of a "mixed acid" solution of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1][8][9] The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the electrophilic nitronium ion (NO₂⁺).[1][2] Other nitrating systems include nitric acid in acetic anhydride, and more recently, solid acid catalysts like zeolites have been used to improve regioselectivity.[10]
Q4: What is the role of sulfuric acid in the reaction?
A4: Sulfuric acid serves as a catalyst in the nitration of naphthalene.[8] It is a stronger acid than nitric acid and protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the naphthalene ring.[2]
Troubleshooting Guide
Issue 1: Low Yield of 1-Nitronaphthalene
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure the reaction is stirred vigorously to ensure proper mixing of the reactants. - Increase the reaction time or temperature moderately. Be cautious as excessive temperature can lead to byproducts.[8] - Check the concentration and quality of the nitric and sulfuric acids. |
| Loss of Product during Workup | - When quenching the reaction with water, do so slowly and with cooling to prevent loss of product due to heat. - Ensure complete precipitation of the product from the aqueous solution. - During purification by recrystallization, avoid using an excessive amount of solvent, which can lead to product loss in the mother liquor.[11] |
| Suboptimal Reagent Ratio | - Verify the molar ratios of naphthalene to nitric acid. An insufficient amount of nitric acid will result in an incomplete reaction. |
Issue 2: Formation of Dinitronaphthalene Byproducts
| Possible Cause | Suggested Solution |
| High Reaction Temperature | - Carefully control the reaction temperature. If the temperature rises too high (e.g., above 60-65°C), the rate of dinitration increases.[8][12] - Add the naphthalene to the mixed acid in small portions to manage the exothermic nature of the reaction.[12] |
| Excess Nitrating Agent | - Use a controlled amount of the nitrating agent. A large excess of nitric acid can promote further nitration of the initial product. |
| Prolonged Reaction Time | - Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged exposure to the nitrating conditions.[1] |
Issue 3: Difficulty in Purifying the Crude Product
| Possible Cause | Suggested Solution |
| Presence of Unreacted Naphthalene | - The crude product can be washed with a suitable solvent like hexane or petroleum ether in which 1-nitronaphthalene has lower solubility than naphthalene at room temperature.[12] |
| Contamination with Dinitro Isomers | - Recrystallization is a common method for purification. Solvents such as ethanol or ligroin can be effective.[11][13] - The crude product can be melted and washed with hot water to remove residual acids and some impurities.[11] |
| Oily Product Instead of Solid | - Ensure the reaction has gone to completion. An oily product may indicate the presence of unreacted starting material or other impurities. - Vigorously stir the quenched reaction mixture in an ice bath to induce solidification.[12] |
Data on Reaction Conditions
The following table summarizes various reported conditions for the nitration of naphthalene:
| Nitrating Agent | Solvent/Catalyst | Temperature (°C) | Time | Yield of 1-Nitronaphthalene (%) | Ratio of 1-nitro:2-nitro | Reference |
| HNO₃/H₂SO₄ | None | 50-60 | 6-7 hours | ~95% (crude) | High 1-nitro selectivity | [11] |
| HNO₃/H₂SO₄ | None | 45-50, then 60 | 20 minutes | 84.3% (crude) | Not specified | [12] |
| HNO₃/H₂SO₄ | Petroleum Ether | 40-45 | 30 minutes | Not specified | High 1-nitro selectivity | [1] |
| 95% HNO₃ | HBEA-25 Zeolite | -15 | Not specified | 68.2% | 19.2 | [10] |
| HNO₃/Acetic Anhydride | Zeolite | 0 | Not specified | Moderate | No dinitration | [10] |
| HNO₃/H₂SO₄ | 1,4-Dioxane | Boiling water bath | 40-60 minutes | 96-97% | 96:4 | [14][15] |
Experimental Protocols
Protocol 1: Classical Mixed Acid Nitration
This protocol is adapted from established laboratory procedures.[9][12]
-
Preparation of the Nitrating Mixture: In a flask, carefully add 1.0 mL of concentrated sulfuric acid to 1.0 mL of concentrated nitric acid. Cool the mixture in an ice bath.
-
Reaction Setup: Place 0.50 g of finely powdered naphthalene in a separate flask.
-
Addition of Naphthalene: Slowly add the naphthalene in small portions to the chilled nitrating mixture with constant stirring. Maintain the temperature between 45-50°C during the addition.
-
Reaction: After the addition is complete, heat the reaction mixture in a water bath at 60°C for 20 minutes with continuous stirring.
-
Quenching: Cool the reaction mixture to room temperature and then pour it into 25 mL of ice-cold water with stirring.
-
Isolation: The crude 1-nitronaphthalene will precipitate as a yellow solid. Collect the solid by vacuum filtration and wash it with cold water to remove residual acids.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or hexane.[11][12]
Protocol 2: Zeolite-Catalyzed Nitration for Improved Regioselectivity
This protocol is based on a method for enhanced 1-nitronaphthalene selectivity.[10]
-
Reaction Setup: In a three-necked flask, combine 0.51 g (4.0 mmol) of naphthalene, 0.10 g of HBEA-25 zeolite, 0.27 mL (6.0 mmol) of 95% nitric acid, and 5.0 mL of acetic anhydride.
-
Reaction: Stir the mixture at 0°C.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, filter to remove the zeolite catalyst.
-
Extraction: Wash the filtrate with water, followed by a 5% aqueous solution of sodium bicarbonate, and then again with water.
-
Isolation: Separate the organic layer, dry it with anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the solid product.
Visualizations
Caption: Mechanism of Naphthalene Nitration.
Caption: Troubleshooting Naphthalene Nitration.
Caption: General Experimental Workflow.
References
- 1. books.rsc.org [books.rsc.org]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nitration of naphthalene and anthracene - ECHEMI [echemi.com]
- 5. Ch12: EArS of Polycyclic Aromatics [chem.ucalgary.ca]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. benzene methylbenzene naphthalene mechanism nitration electrophilic substitution in benzene nitro-aromatic products reactions uses physical properties nitroaromatics nitroarenes nitrobenzene 1-methyl-2-nitrobenzene preparation advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 9. Solved Electrophilic Aromatic Substitution: Nitration of | Chegg.com [chegg.com]
- 10. mdpi.com [mdpi.com]
- 11. prepchem.com [prepchem.com]
- 12. Organic Chemistry Labs: Nitration of Naphthalene [ochemisty.blogspot.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. scitepress.org [scitepress.org]
- 15. RU2669774C1 - Method for producing 1-nitronaphthalene - Google Patents [patents.google.com]
Identifying side reactions in 2,3,5-Trinitronaphthalene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side reactions during the synthesis of 2,3,5-Trinitronaphthalene.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on a plausible multi-step synthetic route. The synthesis of a less common isomer such as this compound is challenging due to the directing effects of the nitro groups, which favor the formation of other isomers. A likely synthetic strategy involves the nitration of a pre-functionalized naphthalene precursor.
Hypothetical Synthesis Pathway: A plausible route to this compound could start from a compound like 2-amino-3-methylnaphthalene, followed by a series of nitration, oxidation, and functional group transformation steps. The troubleshooting guide below is based on potential issues in such a multi-step synthesis.
Question: My final product is a mixture of several trinitronaphthalene isomers, not pure this compound. How can I improve the selectivity?
Answer:
The formation of isomeric impurities is the most common side reaction in the nitration of naphthalene derivatives. The position of the nitro groups is dictated by the directing effects of the substituents already present on the naphthalene ring.
Potential Causes and Solutions:
-
Isomer Formation during Nitration: The nitration of a naphthalene derivative will almost always lead to a mixture of isomers. The ratio of these isomers is highly dependent on the reaction conditions.
-
Troubleshooting Tip: Carefully control the reaction temperature. Lower temperatures generally increase the selectivity of nitration reactions.
-
Troubleshooting Tip: The choice of nitrating agent is critical. Mixed acid (a mixture of nitric acid and sulfuric acid) is a very strong nitrating agent and may lead to lower selectivity. Consider using milder nitrating agents, such as nitric acid in acetic anhydride, which may offer better control over the regioselectivity.
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Starting Material Isomer Purity: If your synthesis starts with a substituted naphthalene, ensure the starting material is of high isomeric purity. Any isomeric impurities in the starting material will be carried through the synthesis and result in a mixture of final products.
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Troubleshooting Tip: Analyze the isomeric purity of your starting material using techniques like HPLC or GC-MS before starting the synthesis.
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Question: I am observing a low yield of the desired dinitronaphthalene intermediate and the presence of mononitrated and unreacted starting material. What could be the issue?
Answer:
Incomplete nitration is a common problem, especially when trying to introduce multiple nitro groups onto an aromatic ring.
Potential Causes and Solutions:
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Insufficient Nitrating Agent: Ensure that a sufficient stoichiometric excess of the nitrating agent is used. The introduction of each nitro group deactivates the aromatic ring, making subsequent nitrations more difficult.
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Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time or at a high enough temperature to go to completion.
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Troubleshooting Tip: Monitor the reaction progress using Thin Layer Chromatography (TCM). This will allow you to determine the optimal reaction time. If the reaction is stalling, a modest increase in temperature may be necessary. Be cautious, as higher temperatures can also lead to an increase in side products.
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-
Deactivation of the Naphthalene Ring: The presence of electron-withdrawing groups (like nitro groups) on the naphthalene ring makes further nitration progressively more difficult.
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Troubleshooting Tip: For the final nitration step to introduce the third nitro group, harsher reaction conditions (e.g., fuming nitric acid and oleum) may be required.
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Question: My reaction mixture is turning dark, and I am isolating a significant amount of tar-like material. What is causing this decomposition?
Answer:
The formation of dark, tarry substances is indicative of decomposition of the starting material or product. This is often due to oxidation or other side reactions promoted by the harsh conditions of nitration.
Potential Causes and Solutions:
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Oxidation by Nitric Acid: Concentrated nitric acid is a strong oxidizing agent and can lead to the degradation of the naphthalene ring, especially at elevated temperatures.
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Troubleshooting Tip: Maintain strict temperature control throughout the reaction. The addition of the nitrating agent should be done slowly and with efficient cooling.
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Reaction with Sulfuric Acid: If using mixed acid, side reactions such as sulfonation can occur, although this is less common for highly deactivated rings. More likely, the strongly acidic and oxidizing conditions can promote polymerization and decomposition.
-
Troubleshooting Tip: Use the minimum amount of sulfuric acid necessary to catalyze the reaction.
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Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities in the synthesis of trinitronaphthalene?
A1: During the nitration of naphthalene, a mixture of isomers is typically formed. Commercially available trinitronaphthalene is often a mixture of 1,3,5-, 1,4,5-, and 1,3,8-isomers. Therefore, in the synthesis of a specific isomer like this compound, these and other isomers are the most probable side products. The exact isomer distribution will depend on the starting material and the reaction conditions.
Q2: How can I purify my crude this compound product to remove isomeric impurities?
A2: The separation of closely related isomers can be challenging.
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Fractional Crystallization: This is a common technique for purifying solid organic compounds. The solubility of different isomers in a particular solvent may vary, allowing for their separation through repeated crystallization steps.
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Chromatography: Column chromatography is a powerful technique for separating isomers. The choice of the stationary phase (e.g., silica gel or alumina) and the mobile phase (a solvent or mixture of solvents) is crucial for achieving good separation. High-Performance Liquid Chromatography (HPLC) can also be used for both analytical and preparative-scale purification.
Q3: Are there any safety concerns I should be aware of during the synthesis of trinitronaphthalenes?
A3: Yes, the synthesis of trinitronaphthalenes involves significant safety hazards.
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Explosive Nature: Trinitronaphthalenes are energetic materials and can be explosive, especially when subjected to heat, shock, or friction. All manipulations should be carried out behind a blast shield in a properly equipped laboratory.
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Corrosive and Oxidizing Reagents: The synthesis uses highly corrosive and strong oxidizing agents like concentrated nitric acid, fuming nitric acid, sulfuric acid, and oleum. Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, is essential. The reactions should be performed in a well-ventilated fume hood.
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Exothermic Reactions: Nitration reactions are highly exothermic. Proper temperature control is critical to prevent runaway reactions, which can lead to explosions.
Data Presentation
Due to the lack of specific literature on the synthesis of this compound, the following table presents illustrative data on the effect of reaction conditions on isomer distribution in the dinitration of 1-nitronaphthalene. This data is based on general principles of aromatic nitration and serves as an example of how to present such data.
| Nitrating Agent | Temperature (°C) | Reaction Time (h) | 1,5-Dinitronaphthalene (%) | 1,8-Dinitronaphthalene (%) | Other Isomers (%) |
| HNO₃/H₂SO₄ | 30 | 4 | 35 | 60 | 5 |
| HNO₃/H₂SO₄ | 0 | 8 | 45 | 50 | 5 |
| HNO₃ in Ac₂O | 25 | 6 | 55 | 40 | 5 |
Note: This data is illustrative and not from a specific cited experiment for the synthesis of this compound.
Experimental Protocols
Protocol: Illustrative Procedure for the Nitration of a Dinitronaphthalene Intermediate to a Trinitronaphthalene
Warning: This is a hazardous procedure and should only be performed by trained personnel in a laboratory equipped for handling explosive and corrosive materials.
Materials:
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Dinitronaphthalene intermediate (e.g., 2,3-Dinitronaphthalene)
-
Fuming nitric acid (90%)
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Oleum (20% SO₃)
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Dichloromethane
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Sodium bicarbonate solution (5%)
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Anhydrous magnesium sulfate
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Ice bath
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Round-bottom flask with a magnetic stirrer
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Dropping funnel
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Thermometer
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Blast shield
Procedure:
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, place the dinitronaphthalene intermediate (1.0 eq). The flask should be placed in an ice-water bath. All work must be conducted behind a blast shield in a fume hood.
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Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add fuming nitric acid (3.0 eq) to oleum (5.0 eq) while cooling in an ice bath.
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Nitration: Slowly add the prepared nitrating mixture to the stirred solution of the dinitronaphthalene intermediate via the dropping funnel. The internal temperature of the reaction mixture must be maintained below 10 °C throughout the addition.
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Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C. Monitor the progress of the reaction by periodically taking a small aliquot, quenching it in ice water, extracting with dichloromethane, and analyzing by TLC.
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Work-up: Once the reaction is complete (as indicated by TLC), slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
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Isolation of Crude Product: The precipitated solid is collected by vacuum filtration and washed with cold water until the washings are neutral.
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Neutralization: The crude product is then washed with a cold 5% sodium bicarbonate solution to remove any residual acid, followed by another wash with cold water.
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Drying: The crude trinitronaphthalene product is dried under vacuum.
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Purification: The crude product is purified by fractional crystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography.
Mandatory Visualization
Caption: Hypothetical multi-step synthesis of this compound with potential side reactions.
Caption: Experimental workflow for the identification and characterization of side products.
Technical Support Center: 2,3,5-Trinitronaphthalene Storage and Degradation
Disclaimer: Specific experimental data on the degradation pathways of 2,3,5-Trinitronaphthalene (2,3,5-TNT) during storage is limited in publicly available literature. The following troubleshooting guides and FAQs are based on the general principles of nitroaromatic compound chemistry, with specific analogies drawn from the well-studied isomer 2,4,6-Trinitrotoluene (TNT) and other related compounds. This information should be used as a general guide for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: Based on the chemistry of related nitroaromatic compounds, the primary factors influencing the stability of 2,3,5-TNT during storage are likely to be:
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Temperature: Elevated temperatures can accelerate thermal decomposition. Nitroaromatic compounds are known to be sensitive to heat, which can lead to the breakdown of the molecule.[1][2]
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Light Exposure (Photolysis): UV and visible light can induce photochemical degradation. For many nitroaromatic compounds, this can involve the reduction of nitro groups or cleavage of the aromatic ring.
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Presence of Contaminants: Contact with incompatible materials, especially reducing agents or strong bases (like sodium hydroxide or potassium hydroxide), can lead to vigorous reactions and decomposition.[1][3] The presence of moisture can also facilitate hydrolysis, particularly at non-neutral pH.
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pH: Highly alkaline or acidic conditions can promote the hydrolysis of nitroaromatic compounds.
Q2: What are the expected degradation products of this compound?
A2: While specific degradation products for 2,3,5-TNT are not well-documented, by analogy to TNT, one might expect to see products resulting from the reduction of one or more nitro groups to amino groups, forming aminodinitronaphthalenes and diaminonitronaphthalenes. Further degradation could lead to the formation of phenolic compounds (nitrophenols) through hydrolysis of a nitro group. Condensation reactions between partially reduced intermediates can also form larger, more complex molecules like azoxy compounds, which are commonly observed in TNT degradation.
Q3: How can I monitor the degradation of my this compound sample over time?
A3: Several analytical techniques can be employed to monitor the degradation of 2,3,5-TNT. The most common methods for analyzing nitroaromatic compounds include:
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High-Performance Liquid Chromatography (HPLC) with UV detection: This is a robust and widely used method for separating and quantifying the parent compound and its potential degradation products.
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Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly sensitive and can be used to identify and quantify volatile and semi-volatile degradation products.
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Thin-Layer Chromatography (TLC): TLC can be a simple and effective method for the qualitative monitoring of the appearance of degradation products.
Troubleshooting Guides
Issue 1: I am observing a change in the color of my this compound sample during storage.
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Possible Cause: Color change (e.g., to yellow, brown, or reddish hues) is a common indicator of the formation of degradation products. This is often due to the formation of amino-substituted naphthalenes or other chromophoric molecules resulting from nitro group reduction or other chemical transformations.
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Troubleshooting Steps:
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Document the Change: Record the storage conditions (temperature, light exposure, humidity) and the duration over which the color change occurred.
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Analytical Confirmation: Use a suitable analytical method like HPLC-UV or TLC to analyze a small portion of the sample. Compare the chromatogram to that of a fresh, undegraded sample to confirm the presence of new peaks, which would indicate degradation products.
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Review Storage Conditions: Ensure the sample is stored in a cool, dark, and dry place, away from any potential contaminants. Consider transferring the sample to an amber glass vial to minimize light exposure.
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Issue 2: My quantitative analysis (e.g., HPLC) shows a decrease in the concentration of this compound over time, but I don't see clear degradation peaks.
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Possible Cause 1: Insoluble Degradation Products: Some degradation products, particularly from condensation reactions, may be insoluble in the solvent used for analysis.
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Troubleshooting Steps 1:
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Visually inspect the sample for any precipitate.
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Try extracting the sample with a series of solvents of varying polarity to attempt to dissolve any insoluble products for analysis.
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Possible Cause 2: Volatile Degradation Products: Some degradation products may be volatile and lost during sample preparation or analysis.
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Troubleshooting Steps 2:
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If thermal decomposition is suspected, consider using an analytical technique that does not involve high temperatures, such as HPLC.
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If using GC-MS, ensure that the injection and oven temperature programs are optimized to detect a wide range of volatile compounds.
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Possible Cause 3: Degradation Products Do Not Absorb at the Selected UV Wavelength: The degradation products may not have a significant UV absorbance at the wavelength used for detecting the parent compound.
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Troubleshooting Steps 3:
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Use a photodiode array (PDA) detector with your HPLC to screen for absorbance at a wide range of wavelengths.
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Complement HPLC-UV with a mass spectrometry (MS) detector to identify products based on their mass-to-charge ratio, which is independent of UV absorbance.
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Data Presentation
Table 1: Recommended Storage Conditions for Stability Testing of Nitroaromatic Compounds
| Storage Condition | Temperature | Relative Humidity | Duration | Purpose |
| Long-Term | 25°C ± 2°C or 30°C ± 2°C | 60% RH ± 5% RH or 65% RH ± 5% RH | 12 months (minimum) | To evaluate stability under typical storage conditions. |
| Intermediate | 30°C ± 2°C | 65% RH ± 5% RH | 6 months | To evaluate the effect of short-term excursions outside of the long-term storage conditions. |
| Accelerated | 40°C ± 2°C | 75% RH ± 5% RH | 6 months | To accelerate degradation and predict the shelf-life of the substance. |
This table is based on general stability testing guidelines and should be adapted for the specific properties of this compound.
Experimental Protocols
Protocol 1: HPLC-UV Method for Monitoring this compound Degradation
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Objective: To quantify the amount of 2,3,5-TNT and detect the formation of non-volatile degradation products.
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Instrumentation:
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High-Performance Liquid Chromatograph with a UV-Vis or Photodiode Array (PDA) detector.
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Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
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-
Reagents:
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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This compound reference standard
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Procedure:
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Sample Preparation: Accurately weigh a small amount of the 2,3,5-TNT sample and dissolve it in a known volume of acetonitrile to create a stock solution. Further dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis.
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Chromatographic Conditions:
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Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.
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Flow Rate: 1.0 mL/min.
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Injection Volume: 10 µL.
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Column Temperature: 30°C.
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Detection Wavelength: 254 nm (or scan with a PDA detector from 200-400 nm to identify optimal wavelengths for potential degradation products).
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-
Analysis:
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Inject a standard solution of known concentration to determine the retention time and response factor for 2,3,5-TNT.
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Inject the prepared sample solution.
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Monitor the chromatogram for a decrease in the peak area of 2,3,5-TNT and the appearance of new peaks over the course of the stability study.
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Mandatory Visualization
References
Technical Support Center: Purification of 2,3,5-Trinitronaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2,3,5-Trinitronaphthalene.
Troubleshooting Guides
Recrystallization Issues
Recrystallization is a common technique for purifying solid organic compounds. However, challenges can arise. Below are common issues encountered during the recrystallization of trinitronaphthalene isomers and their potential solutions.
dot
Caption: Troubleshooting workflow for common recrystallization problems.
Q1: My this compound is "oiling out" instead of crystallizing. What should I do?
A1: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the concentration of the solute is too high. Here are several approaches to address this:
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Increase Solvent Volume: Add a small amount of hot solvent to the mixture to decrease the saturation and redissolve the oil.
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Slower Cooling: Allow the solution to cool more slowly. You can do this by insulating the flask or letting it cool to room temperature before placing it in an ice bath.
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Induce Crystallization Above the Oiling Point: Try to induce crystallization at a temperature where the product is still a solid. This can be achieved by scratching the inside of the flask with a glass rod or adding a seed crystal.
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Change Solvent System: If the problem persists, consider using a different solvent or a mixed solvent system. A good solvent for recrystallization should dissolve the compound well when hot but poorly when cold.
Q2: No crystals are forming even after my solution has cooled. What is the problem?
A2: This is a common issue that can often be resolved with the following techniques:
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Induce Crystallization:
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Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide a nucleation site for crystal growth.
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Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the solution. This will act as a template for further crystallization.
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Ice Bath: Cool the solution in an ice bath to further decrease the solubility of your compound.
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Supersaturation: Your solution may be supersaturated. Try to gently agitate the flask or use the inducement techniques mentioned above.
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Excess Solvent: It is possible that too much solvent was used. If inducement techniques fail, gently heat the solution to evaporate some of the solvent and then allow it to cool again.
Q3: The yield of my purified this compound is very low. How can I improve it?
A3: A low yield can result from several factors during the recrystallization process:
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Using Too Much Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excess will result in a significant portion of your product remaining in the mother liquor upon cooling.
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Premature Crystallization: If the product crystallizes during hot filtration, you will lose a portion of your yield. To prevent this, use a pre-heated funnel and a slight excess of hot solvent.
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Incomplete Crystallization: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation. Cooling in an ice bath after the solution has reached room temperature can help.
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Washing with Warm Solvent: Always wash the collected crystals with a small amount of ice-cold solvent to minimize the dissolution of the purified product.
Chromatography Issues
Column chromatography and Thin Layer Chromatography (TLC) are powerful techniques for separating isomers.
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Caption: Troubleshooting workflow for common chromatography problems.
Q4: I am having trouble separating this compound from its isomers using column chromatography. What can I do?
A4: Separating isomers can be challenging due to their similar physical properties. Here are some strategies:
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Optimize the Mobile Phase: The polarity of the eluent is critical. Start with a non-polar solvent and gradually increase the polarity by adding a more polar solvent. A shallow gradient is often necessary to resolve isomers.
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Stationary Phase Selection: Standard silica gel is a good starting point. However, for difficult separations, consider using alumina or a bonded-phase silica gel.
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Column Dimensions: A longer and narrower column will provide better resolution.
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Fraction Size: Collect smaller fractions to avoid mixing of closely eluting compounds.
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TLC as a Guide: Use Thin Layer Chromatography (TLC) to quickly test different solvent systems to find the optimal conditions before running a column.
Q5: My spots are streaking on the TLC plate. What is causing this?
A5: Streaking on a TLC plate can be caused by several factors:
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Overloading: Applying too much sample to the plate can lead to streaking. Try spotting a more dilute solution.
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Incomplete Dissolution: Ensure your sample is fully dissolved in the spotting solvent.
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Inappropriate Mobile Phase: If the mobile phase is not polar enough, the compound may not move up the plate properly, resulting in streaking. Try increasing the polarity of your eluent.
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Highly Polar Compound: Very polar compounds can sometimes streak on silica gel. Using a more polar mobile phase or a different stationary phase may help.
Frequently Asked Questions (FAQs)
Q6: What are the expected impurities in a synthesis of this compound?
A6: The synthesis of trinitronaphthalenes typically involves the nitration of naphthalene or dinitronaphthalene. This process can lead to a mixture of positional isomers. The primary impurities will likely be other trinitronaphthalene isomers, such as 1,3,5-trinitronaphthalene and 1,3,8-trinitronaphthalene, as well as under-nitrated dinitronaphthalene and over-nitrated tetranitronaphthalene species. The exact composition of the crude product will depend on the specific reaction conditions, including the nitrating agent, temperature, and reaction time.
Q7: What is a good starting point for a recrystallization solvent for this compound?
A7: For polynitroaromatic compounds, a good starting point for solvent selection is to test a range of solvents with varying polarities. Based on the properties of related compounds like 1,3,5-trinitronaphthalene, which is soluble in non-polar aromatic solvents and has limited solubility in polar solvents, you could start with:
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Non-polar solvents: Toluene, Benzene, Xylene
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Chlorinated solvents: Dichloromethane, Chloroform
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Polar aprotic solvents: Acetone, Ethyl Acetate
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Alcohols: Ethanol, Methanol (may require heating)
It is recommended to perform small-scale solubility tests to determine the best solvent. A good recrystallization solvent will dissolve the compound when hot but not when cold. A mixed solvent system, such as ethanol-water or toluene-hexane, may also be effective.
Q8: What are the key safety precautions when handling this compound?
A8: this compound is an energetic material and should be handled with extreme caution. Key safety precautions include:
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-retardant lab coat, and gloves.
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Avoid Shock and Friction: Trinitronaphthalenes can be sensitive to shock and friction. Avoid grinding the material or using metal spatulas.
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Controlled Heating: Heat the compound with care, preferably in a water bath or using a heating mantle with precise temperature control. Avoid direct heating with a flame.
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Small Quantities: Work with the smallest possible quantities of the material.
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Ventilation: Handle the compound in a well-ventilated fume hood.
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Storage: Store in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.
Experimental Protocols
General Protocol for Recrystallization of a Trinitronaphthalene Isomer
This protocol provides a general guideline for the recrystallization of a crude trinitronaphthalene product. The specific solvent and volumes will need to be optimized for this compound based on small-scale solubility tests.
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Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube in a warm water bath to see if it dissolves. A good solvent will dissolve the compound when hot and show low solubility at room temperature.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent to just dissolve the solid. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. This involves filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
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Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.
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Drying: Allow the crystals to dry completely. This can be done by leaving them under vacuum on the filter, or by transferring them to a watch glass to air dry in a fume hood.
Data Presentation
| Property | 1,3,5-Trinitronaphthalene Data |
| Molecular Formula | C₁₀H₅N₃O₆ |
| Molecular Weight | 263.17 g/mol |
| Appearance | Pale yellow crystalline solid[1] |
| Melting Point | 122 °C |
| Solubility | Water: Insoluble[1] Polar Organic Solvents: Slightly soluble[1] Non-polar Organic Solvents (e.g., Benzene, Toluene): Soluble[1] |
| Density | ~1.6 g/cm³ |
Note: The data presented above is for 1,3,5-trinitronaphthalene and should be used as an approximation for this compound. Experimental determination of these properties for the specific isomer is highly recommended.
References
Methods for reducing by-products in polynitro aromatic synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing by-products during polynitro aromatic synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of polynitro aromatic compounds, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of meta-isomers in the final product. | - Incorrect reaction temperature.- Inappropriate nitrating agent or catalyst. | - Carefully control the reaction temperature, as higher temperatures can favor the formation of undesired isomers.- Utilize regioselective catalysts, such as zeolites (e.g., H-β), which can enhance the formation of para and ortho isomers.[1][2] |
| Presence of oxidation by-products (e.g., nitrophenols, nitrocresols). | - Presence of nitrous acid in the nitrating mixture.- Reaction temperature is too high, leading to oxidation of the starting material or product.[3] | - Ensure the use of nitric acid with low levels of nitrogen oxides.[3]- Maintain strict temperature control throughout the reaction. |
| Formation of dinitrated or polynitrated by-products beyond the desired degree of nitration. | - Reaction time is too long.- Excess of nitrating agent.- Insufficient temperature control, leading to runaway reactions. | - Optimize the reaction time to halt the reaction once the desired product is formed.- Use a stoichiometric amount of the nitrating agent.- Employ precise temperature control and cooling to prevent over-nitration. |
| Low yield of the desired polynitro aromatic compound. | - Incomplete reaction.- Loss of product during workup and purification.- Sub-optimal reaction conditions. | - Monitor the reaction progress using techniques like TLC or GC to ensure completion.- Optimize purification methods, such as recrystallization or chromatography, to minimize product loss.- Systematically vary reaction parameters (temperature, time, reactant ratios) to find the optimal conditions. |
| "Red water" formation during purification. | - This is a common effluent from the sulfitation process used to purify crude TNT, containing dissolved sulfonated nitroaromatics and other by-products.[3][4] | - While difficult to eliminate entirely with sulfitation, consider alternative purification methods like crystallization from a different solvent or chromatography to reduce the generation of this waste stream.[5] |
Frequently Asked Questions (FAQs)
Q1: How can I control the regioselectivity of nitration to minimize unwanted isomers?
A1: Controlling regioselectivity is crucial for minimizing by-products. Key strategies include:
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Catalyst Selection: The use of solid acid catalysts like zeolites (e.g., H-β, HZSM-5) can significantly influence isomer distribution.[1][2] Zeolites with specific pore sizes can sterically hinder the formation of certain isomers, favoring others.[2]
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Reaction Temperature: Lower temperatures generally favor the formation of the para-isomer over the ortho-isomer due to kinetic control.
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Nitrating Agent: The choice of nitrating agent can affect selectivity. For instance, using dinitrogen pentoxide (N₂O₅) in dichloromethane at low temperatures has been shown to decrease the amount of meta-nitrotoluene to around 1-1.2%.[6]
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Order of Reactions: When synthesizing substituted polynitro aromatics, the order in which functional groups are introduced is critical. The directing effect of the existing substituent will determine the position of the incoming nitro group.
Q2: What are the primary oxidation by-products in polynitro aromatic synthesis and how can they be avoided?
A2: The primary oxidation by-products are typically nitrophenolic and nitrocresolic compounds.[7] These are formed from the oxidation of the aromatic ring or alkyl side chains. To minimize their formation:
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Control Nitrogen Oxides: Free nitrogen dioxide (NO₂) in the nitric acid can lead to the oxidation of methyl groups, for example in toluene nitration.[3] Using nitric acid with a low concentration of dissolved nitrogen oxides is essential.
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Temperature Management: High reaction temperatures increase the rate of oxidation side reactions. Maintaining the recommended temperature for a specific nitration reaction is critical.
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Reaction Environment: The presence of water and the composition of the mixed acid can also influence the formation of oxidation by-products.
Q3: What are the most effective methods for purifying crude polynitro aromatic compounds?
A3: Several methods are used to purify the crude product and remove unwanted isomers and by-products:
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Sulfitation: This is a common industrial method for purifying TNT. The crude product is treated with an aqueous sodium sulfite solution, which selectively reacts with unstable isomers to form water-soluble sulfonates that can be washed away.[3][4][8] This process, however, produces a toxic waste stream known as "red water".[3]
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Crystallization: Recrystallization from a suitable solvent is a widely used laboratory and industrial technique to obtain a pure product. The choice of solvent is critical for effective separation.
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Chromatography: Column chromatography is a highly effective method for separating isomers and other impurities, especially on a laboratory scale.[5]
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Washing: Washing the crude product with a dilute solution of sodium bicarbonate can help remove acidic by-products and residual nitrating acids.[3]
Experimental Protocols
Protocol 1: Regioselective Mononitration of Toluene
This protocol describes a laboratory-scale procedure for the mononitration of toluene with an emphasis on controlling isomer formation.
Materials:
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Toluene (freshly distilled)
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Concentrated Nitric Acid (68%)
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Concentrated Sulfuric Acid (98%)
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Ice
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Sodium Bicarbonate solution (5%)
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Diethyl ether
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Anhydrous Sodium Sulfate
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Stir plate and magnetic stir bar
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Round bottom flask
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Dropping funnel
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Separatory funnel
Procedure:
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In a round bottom flask cooled in an ice-water bath, add 1.0 mL of concentrated nitric acid.
-
While stirring, slowly add 1.0 mL of concentrated sulfuric acid. Maintain the temperature below 10°C.
-
Slowly add 1.0 mL of toluene dropwise to the mixed acid solution over a period of 5 minutes, ensuring the temperature does not exceed 30°C.[9]
-
After the addition is complete, continue stirring in the ice bath for 15 minutes, then allow the mixture to warm to room temperature and stir for an additional 15 minutes.[9]
-
Carefully pour the reaction mixture over 10 g of crushed ice in a beaker.
-
Transfer the mixture to a separatory funnel and extract the product with two 15 mL portions of diethyl ether.
-
Wash the combined organic layers with 15 mL of 5% sodium bicarbonate solution, followed by 15 mL of water.
-
Dry the organic layer over anhydrous sodium sulfate, decant the solution, and remove the solvent using a rotary evaporator.
-
Analyze the product mixture (ortho- and para-nitrotoluene) using Gas Chromatography (GC) to determine the isomer ratio.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The reaction is highly exothermic; careful control of temperature is essential to prevent runaway reactions.
-
Concentrated acids are corrosive and should be handled with extreme care.
Visualizations
Caption: By-product pathways in the synthesis of TNT from toluene.
Caption: Factors influencing regioselectivity in aromatic nitration.
References
- 1. researchgate.net [researchgate.net]
- 2. ias.ac.in [ias.ac.in]
- 3. TNT - Wikipedia [en.wikipedia.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. US4258224A - Process for recovering TNT isomers - Google Patents [patents.google.com]
- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Purification of 2,4,6-trinitrotoluene by digestion with sodium sulfite and determination of its impurities by gas chromatography–electron capture detector (GC-ECD) [inis.iaea.org]
- 9. cerritos.edu [cerritos.edu]
Technical Support Center: Stabilization of Highly Energetic Nitro Compounds
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stabilization of highly energetic nitro compounds. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of stabilizing highly energetic nitro compounds? A1: The primary goals are to enhance safety and ensure reliable performance. Stabilization techniques aim to reduce a compound's sensitivity to external stimuli like impact, friction, and heat, thereby preventing accidental detonation.[1][2] They also improve the chemical and thermal stability, which extends the material's shelf life and ensures its functional properties are maintained during long-term storage.[3][4][5][6][7]
Q2: What are the most common techniques for stabilizing nitro compounds? A2: The most prevalent methods include:
-
Formulation with Polymeric Binders: Dispersing energetic crystals into a polymer matrix (binder) can cushion them and dissipate energy from hazardous stimuli.[8] Common binders include Hydroxy-terminated polybutadiene (HTPB), Glycidyl azide polymer (GAP), and Poly(3-nitratomethyl-3-methyloxetane) (polyNIMMO).[8][9][10]
-
Co-crystallization: This involves combining the energetic compound with a second component (a coformer) in a single crystal lattice. This can alter the crystal structure to create a more stable arrangement, often reducing sensitivity.[11]
-
Addition of Stabilizers: Chemical stabilizers are added to formulations to scavenge reactive intermediates that are formed during decomposition, thereby slowing down the aging process.[12]
-
Core-Shell Coating: Encapsulating energetic crystals with a less sensitive material can inhibit phase transitions and reduce sensitivity. For example, coating ε-CL-20 with polydopamine (PDA) or cross-linked graphene oxide can significantly enhance its thermal stability.[13][14]
Q3: How do I quantitatively assess the stability of my compound? A3: Stability is assessed using several key techniques:
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine decomposition temperatures and study thermal behavior.[15][16][17][18][19] An increase in the decomposition onset temperature typically indicates improved thermal stability.
-
Impact Sensitivity Testing: Drop-weight impact tests are the most common method for quantifying sensitivity to impact.[20] The result is often expressed as H₅₀, the height from which a standard weight causes a reaction in 50% of trials. A higher H₅₀ value signifies lower sensitivity.
-
Friction Sensitivity Testing: This measures the material's response to frictional stimuli and is crucial for handling safety.[1]
-
Vacuum Stability Test: This method measures the volume of gas evolved from a sample heated under vacuum at a constant temperature over a set period, providing a measure of chemical stability.[21][22]
Q4: What is the difference between an inert and an energetic binder? A4: An inert binder, like HTPB, provides structural integrity but does not contribute to the energy output of the formulation.[9] An energetic binder, such as Glycidyl azide polymer (GAP) or polyNIMMO, contains energetic functional groups (e.g., azido -N₃ or nitrato -ONO₂) that release a significant amount of energy during decomposition, thus contributing to the overall performance of the material.[8][9][23]
Troubleshooting Guides
Q: My stabilized CL-20 formulation is showing signs of phase transformation from the stable ε-polymorph to the less stable γ-polymorph. What can I do? A: The solid-solid phase transition of ε-CL-20 to γ-CL-20 under thermal stimulus is a known issue that can increase sensitivity.[13]
-
Troubleshooting Steps:
-
Review Processing Temperature: Ensure that processing and storage temperatures remain well below the known transition temperature.
-
Implement Coating: Consider using a core-shell coating method. Coating ε-CL-20 crystals with a dense layer of polydopamine has been shown to delay the crystal transformation temperature by about 30 °C.[13] Similarly, reinforcement with cross-linked graphene oxide can increase the transition temperature by approximately 36 °C.[14]
-
Binder Selection: The choice of binder can influence polymorphic stability. Investigate binders known to have good compatibility and stabilizing effects with CL-20.
-
Q: The impact sensitivity of my RDX-based formulation is unexpectedly high. What are the potential causes? A: Higher-than-expected sensitivity can often be traced back to the crystalline quality of the energetic material and its interaction with the binder.
-
Troubleshooting Steps:
-
Assess Crystal Quality: Poor crystal quality, including internal voids or surface defects, can create "hot spots" that lead to easier initiation. Improving the crystallization process to produce higher quality crystals (H-RDX) can effectively reduce impact sensitivity.[1]
-
Check for Incompatibility: Ensure all components in your formulation are chemically compatible. Incompatibility can lead to the formation of more sensitive eutectic mixtures or accelerate decomposition.[2][24] The Vacuum Stability Test is a good method for assessing compatibility.[21]
-
Verify Homogeneity: An inhomogeneous mixture can lead to areas with a high concentration of energetic material, which may be more sensitive. Ensure your mixing process achieves a uniform dispersion of crystals within the binder.
-
Q: I am developing a new energetic material, but it shows incompatibility with the standard isocyanate curing agent for my HTPB binder. What are my options? A: Isocyanate incompatibility is a known issue for some modern energetic materials like ADN and TKX-50.[25]
-
Troubleshooting Steps:
-
Explore Alternative Binders/Curatives: Investigate binder systems that do not rely on isocyanate curing. Options include epoxy resins cured with primary amines or vinylester resins.[25]
-
Consider Non-Covalent Binders: Energetic thermoplastic elastomers (ETPEs) use physical crosslinks instead of chemical curing, which can circumvent incompatibility issues.[9]
-
Surface Modification: In some cases, surface coating the energetic filler can prevent direct contact and reaction with the isocyanate curative, though this adds a process step.
-
Quantitative Data Summary
The following table summarizes the effects of various stabilization techniques on the properties of common nitro compounds.
| Energetic Compound | Stabilization Technique | Key Parameter | Result (Compared to Pristine) | Reference |
| ε-CL-20 | Core-Shell Coating (Polydopamine) | Phase Transition Temp. (ε→γ) | Increased by ~30 °C | [13] |
| ε-CL-20 | Reinforcement (Cross-linked Graphene Oxide) | Polymorphic Transition Temp. | Increased by ~36 °C | [14] |
| RDX | Improved Crystallization (to form H-RDX) | Impact Sensitivity (H₅₀) | Increased by 2.8 cm | [1] |
| RDX | Improved Crystallization (to form H-RDX) | Thermal Stability (Activation Energy) | Increased by 26.0% | [1] |
| Nitrocellulose | Addition of Stabilizer | Decomposition Temperature | Can be slightly shifted | [12] |
| Double Base Propellant | Accelerated Aging (50% stabilizer depletion) | Calculated Shelf Life @ 25°C | 41 years | [3][4] |
Experimental Protocols
Protocol 1: Co-crystallization by Solvent Evaporation
This protocol describes a general method for preparing an energetic-energetic co-crystal (ECC).
Objective: To form a stable co-crystal of an energetic nitro compound and a coformer.
Materials:
-
Energetic nitro compound (e.g., HMX)
-
Coformer (e.g., CL-20)
-
High-purity solvent in which both components have similar, good solubility (e.g., acetone, ethyl acetate).
Methodology:
-
Preparation: Carefully weigh the energetic compound and the coformer according to the desired stoichiometric ratio (e.g., 2:1 molar ratio for CL-20/HMX).[26]
-
Dissolution: In a clean beaker, add the solvent and gently warm while stirring until both components are fully dissolved, creating a clear solution.
-
Crystallization: Cover the beaker with perforated parafilm to allow for slow evaporation of the solvent. Place the beaker in a fume hood in an area free from vibrations.
-
Incubation: Allow the solvent to evaporate slowly over several hours to days. The slow rate is critical for the formation of high-quality co-crystals.[27]
-
Harvesting: Once the solvent has evaporated and crystals have formed, carefully collect the solid product.
-
Drying: Dry the crystals in a vacuum oven at a mild temperature (e.g., 40-50 °C) to remove any residual solvent.
-
Characterization: Analyze the product using techniques like DSC (to check for a single, sharp melting point different from the parent compounds), and X-ray Diffraction (XRD) to confirm the new crystal structure.
Protocol 2: Thermal Stability Analysis by Differential Scanning Calorimetry (DSC)
Objective: To determine the onset decomposition temperature of a stabilized nitro compound.
Materials:
-
Stabilized nitro compound sample (2-5 mg)
-
DSC instrument with appropriate sample pans (typically aluminum, hermetically sealed)
-
Inert reference pan (empty)
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the sample into a DSC pan. Crimp the lid to hermetically seal the pan. This prevents mass loss before thermal decomposition.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Program the instrument to heat the sample at a constant rate (e.g., 5, 10, or 20 °C/min) under an inert atmosphere (e.g., nitrogen gas flow).[18] A typical temperature range might be from 30 °C to 350 °C, depending on the expected decomposition temperature.[15][16]
-
Data Acquisition: Run the thermal program and record the heat flow as a function of temperature. The decomposition of a nitro compound will appear as a large exothermic peak on the DSC curve.
-
Data Analysis: Determine the onset temperature of the exothermic decomposition peak. This is typically calculated by finding the intersection of the baseline with the tangent of the steepest part of the peak's leading edge.
-
Interpretation: Compare the onset temperature to that of the unstabilized compound. A significant increase in the onset temperature indicates an improvement in thermal stability.
Visualized Workflows and Logic Diagrams
Caption: Decision workflow for selecting a stabilization technique.
Caption: Mechanism of stabilization via a polymer binder matrix.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cetjournal.it [cetjournal.it]
- 4. mdpi.com [mdpi.com]
- 5. akts.com [akts.com]
- 6. Predicting the Shelf Life of Energetic Materials via Kinetic Analysis of Decomposition Data Gathered by Using Thermal Analysis Techniques [iris.cnr.it]
- 7. Predicting the Shelf Life of Energetic Materials via Kinetic Analysis of Decomposition Data Gathered by Using Thermal Analysis Techniques | Chemical Engineering Transactions [cetjournal.it]
- 8. researchgate.net [researchgate.net]
- 9. Energetic Polymers | Emerging nanoscience Research Institute (EnRI) | NTU Singapore [ntu.edu.sg]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. Largely desensitized and stabilized CL-20 crystals obtained through reinforcement with cross-linked graphene oxide - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. DSC & TGA Thermal Analysis.pptx [slideshare.net]
- 17. Thermal Analysis Methods in Thermal Energy Storage – TAL [ctherm.com]
- 18. Effect of nitrate content on thermal decomposition of nitrocellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. measurlabs.com [measurlabs.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 22. osti.gov [osti.gov]
- 23. Current Self-Healing Binders for Energetic Composite Material Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. chimia.ch [chimia.ch]
- 25. polymerization for energetic material binder without isocyanate | ANR [anr.fr]
- 26. researchgate.net [researchgate.net]
- 27. encyclopedia.pub [encyclopedia.pub]
Enhancing the detection sensitivity for trinitronaphthalene analysis
Welcome to the technical support center for trinitronaphthalene (TNT) analysis. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance the detection sensitivity of your TNT experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during TNT analysis using various techniques.
Surface-Enhanced Raman Spectroscopy (SERS)
Question: I am observing a high background signal and low reproducibility in my SERS measurements for TNT. What could be the cause and how can I fix it?
Answer: High background and low reproducibility are common issues in SERS analysis. Several factors could be contributing to this:
-
Substrate Quality: The quality and uniformity of the SERS substrate are critical. Inconsistent nanoparticle size or aggregation on the substrate can lead to variable enhancement and high background fluorescence.
-
Solution: Ensure you are using high-quality, well-characterized SERS substrates. If preparing in-house, optimize the synthesis and deposition of nanoparticles (e.g., gold or silver) to achieve a uniform surface.
-
-
Sample Preparation: The method of sample deposition onto the SERS substrate can significantly impact reproducibility. Inconsistent solvent evaporation or sample distribution can lead to "hot spots" of high enhancement and areas with no signal.
-
Solution: Optimize the sample deposition method. Techniques like drop-casting, spin-coating, or inkjet printing can provide more uniform sample distribution. Ensure the solvent evaporates slowly and evenly. For instance, TNT dissolved in acetonitrile can be dropped onto a gold substrate, followed by gentle heating to evaporate the solvent.[1]
-
-
Contamination: Contaminants in your sample, solvents, or on the substrate itself can generate a strong background signal.
-
Solution: Use high-purity solvents and reagents. Clean your substrates thoroughly before use. Running a blank spectrum of the substrate with just the solvent can help identify any background signals originating from the substrate or solvent.
-
-
Laser Power: Excessive laser power can lead to sample degradation and increased background fluorescence.
-
Solution: Optimize the laser power and acquisition time. Start with a low laser power and gradually increase it to find the optimal balance between signal enhancement and background noise.
-
Question: My SERS signal for TNT is very weak. How can I enhance the sensitivity?
Answer: A weak SERS signal for TNT can be improved by addressing several factors:
-
Substrate Choice: The type of metallic nanostructure used as the SERS substrate plays a crucial role in the enhancement factor.
-
Solution: Experiment with different SERS substrates. Gold and silver nanoparticles are commonly used. The size, shape, and aggregation of these nanoparticles can be tuned to match the laser excitation wavelength and maximize the plasmon resonance, leading to a stronger signal enhancement.[2] Plasmonic nanogap substrates can create "hot spots" that significantly amplify the signal.[3]
-
-
Sample Pre-concentration: For trace-level detection, pre-concentrating the TNT sample on the SERS substrate is often necessary.
-
Chemical Enhancement: The chemical interaction between TNT and the SERS substrate can be modified to improve the signal.
-
Solution: Modifying the surface of the S-active nanoparticles with a layer that has a high affinity for TNT can increase the number of TNT molecules in close proximity to the surface, thereby enhancing the signal. Molecularly imprinted polymers (MIPs) can be integrated with SERS substrates to create highly selective binding sites for TNT.[6]
-
Immunoassays
Question: I am experiencing low sensitivity and a high limit of detection (LOD) in my TNT immunoassay. How can I improve it?
Answer: Low sensitivity in an immunoassay can be due to several factors related to the assay design and execution.
-
Antibody Affinity and Specificity: The choice of antibody is paramount for a sensitive immunoassay.
-
Assay Format: The format of the immunoassay (e.g., competitive vs. displacement) can influence sensitivity.
-
Solution: A displacement immunoassay format, where a fluorescently labeled TNT analog is displaced from the antibody by the TNT in the sample, can offer high sensitivity.[7][9] Combining immunoassays with microfabricated capillary electrophoresis chips can also lead to high throughput and sensitivity.[10]
-
-
Matrix Effects: Components in the sample matrix (e.g., soil extracts, seawater) can interfere with the antibody-antigen binding.
Question: I am observing significant cross-reactivity with other nitroaromatic compounds in my TNT immunoassay. How can I address this?
Answer: Cross-reactivity is a common challenge in immunoassays for small molecules like TNT.
-
Antibody Selection: The primary reason for cross-reactivity is the antibody recognizing similar epitopes on other molecules.
-
Solution: Select a monoclonal antibody with high specificity for TNT. It is crucial to test the cross-reactivity of your chosen antibody against a panel of related nitroaromatic compounds (e.g., DNT, TNB).[7]
-
-
Assay Optimization: Adjusting the assay conditions can sometimes help to minimize cross-reactivity.
-
Solution: Optimize parameters such as incubation time, temperature, and buffer composition. Competitive immunoassay formats can sometimes be optimized to favor the binding of the target analyte over cross-reactants.
-
Mass Spectrometry (GC-MS)
Question: I am struggling to achieve a low detection limit for TNT using GC-MS. Which ionization method is best?
Answer: The choice of ionization method in mass spectrometry has a significant impact on the detection limit for TNT.
-
Ionization Technique: Different ionization techniques yield different sensitivities for TNT.
-
Solution: Negative Chemical Ionization (NCI) is generally the most sensitive method for detecting TNT. Using isobutane as the reagent gas in NCI mode with selected ion monitoring (SIM) has been shown to provide the best detection limits, in the range of picograms.[12] Electron Impact (EI) ionization is typically less sensitive than NCI for TNT.[12][13]
-
Question: I am observing peak tailing and poor chromatographic resolution for TNT in my GC-MS analysis. What could be the problem?
Answer: Poor chromatography can be caused by issues with the GC column, injection technique, or sample preparation.
-
Column Activity: Active sites in the GC column can interact with the polar nitro groups of TNT, leading to peak tailing.
-
Solution: Use a deactivated GC column suitable for the analysis of nitroaromatic compounds. Regularly condition your column according to the manufacturer's instructions.
-
-
Injection Port Temperature: An inappropriate injection port temperature can lead to poor sample vaporization or thermal degradation of TNT.
-
Solution: Optimize the injection port temperature. It should be high enough to ensure rapid and complete vaporization of TNT but not so high as to cause degradation.
-
-
Sample Matrix: Complex sample matrices can introduce non-volatile components that contaminate the GC system and affect peak shape.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting trace amounts of TNT?
A1: The "most sensitive" method can depend on the specific application and sample matrix. However, some of the most sensitive techniques include:
-
Surface-Enhanced Raman Spectroscopy (SERS): Can achieve detection down to the picomolar concentration range, which corresponds to femtogram levels.[3]
-
Immunoassays: Techniques like multiplexed liquid array displacement immunoassays can detect TNT at concentrations as low as 0.1 parts-per-billion (ppb).[7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): With negative chemical ionization (NCI), GC-MS can achieve detection limits of approximately 0.020 nanograms.[12]
Q2: How can I pre-concentrate my sample to improve the detection limit for TNT?
A2: Solid-Phase Microextraction (SPME) is a widely used and effective technique for pre-concentrating TNT from various samples, including water and soil extracts.[4][5][14] SPME involves exposing a coated fiber to the sample, where TNT adsorbs onto the fiber. The fiber is then desorbed in the injection port of a GC or into a solvent for analysis by other techniques. This method is solvent-free, simple, and can significantly enhance detection sensitivity.[14][15]
Q3: Can I detect TNT in complex matrices like soil and water?
A3: Yes, several methods are effective for detecting TNT in complex matrices.
-
Immunoassays have been successfully used to detect TNT in lake water, seawater, and acetone extracts of soil.[7][8] Sample dilution is often required to mitigate matrix effects.[8]
-
SPME coupled with GC-MS is a powerful combination for analyzing TNT in soil and water samples. SPME helps to selectively extract TNT from the complex matrix.[14]
-
SERS has also been applied to the detection of TNT in various environments.
Q4: What are the key spectral features to look for when identifying TNT using SERS?
A4: The SERS spectrum of TNT has several characteristic peaks that can be used for identification. The most dominant features are typically the bands related to the NO₂ groups, including:
-
A strong band around 1350-1360 cm⁻¹ corresponding to the symmetric stretching mode of the NO₂ groups.[6]
-
Peaks around 820-830 cm⁻¹ and 790 cm⁻¹ which are attributed to the out-of-plane bending modes of the C-NO₂ bond and the stretching vibration of the C-CH₃ bond, respectively.[2][6]
Quantitative Data Summary
The following tables summarize the performance of various analytical methods for TNT detection.
Table 1: Comparison of Detection Limits for Different Analytical Techniques
| Analytical Technique | Limit of Detection (LOD) | Sample Matrix | Reference |
| Multiplexed Displacement Immunoassay | 0.1 ppb (ng/mL) | Water, Soil Extracts | [7][8] |
| Homogeneous Immunoassay (CE Chip) | 1 ng/mL | Buffer | [10] |
| SERS | 1.1 x 10⁻⁷ M (0.35 ng) | Solution | [16] |
| SERS (Janowsky Complex) | 6.81 ng/mL | Solution | [17] |
| SERS (Nanogap Substrate) | 1 pM | Water | [3] |
| GC-MS (NCI with Isobutane) | 0.020 ng | Standard Solution | [12] |
| Raman Spectroscopy | 1.9 ± 0.4% by mass | Soil | [18] |
| Flow-Injection Analysis Tandem MS | ~pg/mL range | Solution | [19] |
| UHPLC/MS | 10-100,000 ng/mL (Linear Range) | Standard Solution | [20] |
Experimental Protocols
Protocol 1: TNT Detection using Surface-Enhanced Raman Spectroscopy (SERS)
This protocol provides a general methodology for the detection of TNT using SERS with a gold nanoparticle substrate.
1. Materials and Reagents:
-
SERS-active substrate (e.g., gold nanostructured surface)
-
2,4,6-Trinitrotoluene (TNT) standard
-
Acetonitrile (HPLC grade)
-
Raman spectrometer with an appropriate laser excitation source (e.g., 785 nm)
2. Preparation of TNT Solution:
-
Prepare a stock solution of TNT in acetonitrile (e.g., 1000 ppm).
-
Perform serial dilutions to obtain a range of standard solutions with desired concentrations.
3. Sample Deposition:
-
Pipette a small volume (e.g., 1-5 µL) of the TNT solution onto the SERS-active substrate.
-
Allow the solvent to evaporate completely. This can be done at room temperature or with gentle heating (e.g., 30 °C) to expedite the process.[1]
4. SERS Analysis:
-
Place the substrate with the dried TNT sample under the objective of the Raman microscope.
-
Focus the laser onto the sample spot.
-
Acquire the SERS spectrum using an optimized laser power and acquisition time to obtain a good signal-to-noise ratio.
-
Identify the characteristic Raman bands of TNT, particularly the dominant NO₂ stretching mode around 1351 cm⁻¹.[1]
5. Data Analysis:
-
Process the obtained spectra (e.g., baseline correction, smoothing).
-
Compare the spectrum with a reference spectrum of TNT to confirm its identity.
-
For quantitative analysis, create a calibration curve by plotting the intensity of a characteristic TNT peak against the concentration of the standard solutions.
Protocol 2: Multiplexed Displacement Immunoassay for TNT
This protocol outlines the steps for a multiplexed displacement immunoassay using a flow cytometer (e.g., Luminex).[7][8][9]
1. Materials and Reagents:
-
Luminex microspheres (beads) coated with anti-TNT monoclonal antibodies (different bead sets for different antibodies).
-
Fluorescently labeled TNT analog (e.g., AlexaFluor-TNB).
-
TNT standard solutions.
-
Assay buffer (e.g., PBS with 1% BSA).
-
Flow cytometer (e.g., Luminex 100).
2. Bead Saturation:
-
Incubate the antibody-coated Luminex beads with a saturating concentration of the fluorescent TNT analog (e.g., AlexaFluor-TNB). This will make the beads highly fluorescent.
-
Wash the beads to remove any unbound fluorescent analog.
3. Displacement Assay:
-
Add the TNT standard solutions or unknown samples to the saturated beads.
-
Incubate for a sufficient time to allow the TNT in the sample to displace the bound fluorescent analog from the antibodies.
-
The displacement of the fluorescent analog will cause a decrease in the fluorescence of the beads.
4. Flow Cytometry Analysis:
-
Analyze the beads using the flow cytometer.
-
The instrument will differentiate the different bead sets (each coated with a specific antibody) and quantify the median fluorescence intensity (MFI) for each set.
-
A decrease in MFI is proportional to the concentration of TNT in the sample.
5. Data Analysis:
-
Generate a standard curve by plotting the decrease in MFI against the concentration of the TNT standards.
-
Determine the concentration of TNT in unknown samples by interpolating their MFI values on the standard curve.
Visualizations
Experimental Workflow for SERS-based TNT Detection
Caption: A generalized workflow for the detection and quantification of TNT using SERS.
Logical Flow for Selecting a TNT Detection Method
Caption: Decision tree to aid in selecting an appropriate method for TNT analysis.
References
- 1. Detection of explosives based on surface-enhanced Raman spectroscopy [opg.optica.org]
- 2. spectroscopyasia.com [spectroscopyasia.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. A Nanosensor for TNT Detection Based on Molecularly Imprinted Polymers and Surface Enhanced Raman Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. TNT detection using multiplexed liquid array displacement immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]
- 12. Studies of Limit of Detection on 2,4,6-Trinitrotoluene (TNT) by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journal.gnest.org [journal.gnest.org]
- 15. staff.buffalostate.edu [staff.buffalostate.edu]
- 16. Explosive vapour/particles detection using SERS substrates and a hand-held Raman detector - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. ll.mit.edu [ll.mit.edu]
- 20. apps.thermoscientific.com [apps.thermoscientific.com]
Technical Support Center: Overcoming Solubility Challenges of Polynitro Naphthalenes
For researchers, scientists, and drug development professionals working with polynitro naphthalenes, their inherent low solubility presents a significant experimental hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and dissolution of these compounds.
Frequently Asked Questions (FAQs)
Q1: Why are polynitro naphthalenes so poorly soluble in common laboratory solvents?
Polynitro naphthalenes exhibit low solubility primarily due to their molecular structure. The naphthalene core is inherently hydrophobic. The addition of multiple nitro groups, which are strong electron-withdrawing groups, increases the molecular polarity and stability of the crystal lattice, making it difficult for solvent molecules to break it down and solvate the individual molecules. This results in poor solubility in both polar and non-polar solvents.[1]
Q2: What are the most common organic solvents used for dissolving polynitro naphthalenes?
Based on available data, solvents such as acetone, toluene, ethyl acetate, and trichloromethane have shown some success in dissolving dinitronaphthalenes.[1][2] For highly nitrated naphthalenes, more polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often employed due to their ability to disrupt the strong intermolecular forces in the crystal lattice. However, even in these solvents, solubility can be limited.
Q3: Is it possible to dissolve polynitro naphthalenes in water?
No, polynitro naphthalenes are generally considered insoluble in water. The hydrophobic naphthalene backbone and the nature of the nitro groups lead to very poor aqueous solubility.
Q4: Can heating the solvent improve the solubility of polynitro naphthalenes?
Yes, in many cases, increasing the temperature of the solvent can enhance the solubility of polynitro naphthalenes.[1][2] However, it is crucial to consider the thermal stability of the specific compound, as excessive heat can lead to degradation, especially for highly nitrated compounds which can be thermally sensitive. Always consult the material safety data sheet (MSDS) for thermal stability information.
Q5: Are there any advanced techniques to improve the solubility of these compounds?
Yes, several advanced techniques can be employed to enhance the solubility of poorly soluble compounds like polynitro naphthalenes. These include:
-
Co-crystallization: This involves forming a crystal lattice with a second, more soluble molecule (a co-former). This new crystalline structure can have significantly different, and often improved, solubility properties.[3][4][5]
-
Use of Ionic Liquids: Ionic liquids are salts that are liquid at low temperatures and can be excellent solvents for a wide range of organic compounds, including some nitroaromatics.[6][7][8]
-
Solid Dispersions: This technique involves dispersing the compound in a solid, inert carrier matrix at the molecular level, which can improve the dissolution rate.
Troubleshooting Guides
Issue 1: The polynitro naphthalene compound is not dissolving in the chosen organic solvent, even at low concentrations.
Possible Causes and Solutions:
-
Incorrect Solvent Choice: The polarity of the solvent may not be appropriate for the specific polynitro naphthalene.
-
Troubleshooting Step: Refer to the solubility data tables below. If data for your specific compound is unavailable, start with a small-scale solubility test using a range of solvents with varying polarities (e.g., acetone, DMF, DMSO).
-
-
Low Dissolution Rate: The compound may be dissolving, but at a very slow rate.
-
Troubleshooting Step: Increase the agitation by using a magnetic stirrer or vortex mixer. Gentle heating, if the compound is thermally stable, can also increase the rate of dissolution. Sonication in an ultrasonic bath for short periods can also be effective in breaking up solid aggregates and enhancing dissolution.
-
-
Presence of Impurities: Impurities in the compound or the solvent can affect solubility.
-
Troubleshooting Step: Ensure you are using a high-purity grade of both the polynitro naphthalene and the solvent.
-
Issue 2: The compound dissolves initially but then precipitates out of solution.
Possible Causes and Solutions:
-
Supersaturation: The initial concentration may have exceeded the thermodynamic solubility limit, leading to the formation of a supersaturated and unstable solution.
-
Troubleshooting Step: Try preparing a more dilute solution. If a higher concentration is required, consider using a co-solvent system or one of the advanced solubility enhancement techniques mentioned in the FAQs.
-
-
Temperature Fluctuation: A decrease in temperature can significantly reduce the solubility of many compounds, causing them to precipitate.
-
Troubleshooting Step: Ensure the solution is maintained at a constant temperature, especially if it was heated to aid dissolution.
-
-
Change in Solvent Composition: The addition of another liquid (e.g., water from the atmosphere) can act as an anti-solvent and cause precipitation.
-
Troubleshooting Step: Work in a dry environment and keep containers tightly sealed.
-
Quantitative Solubility Data
The following tables summarize the available quantitative solubility data for some dinitronaphthalenes in various organic solvents at different temperatures. Data is presented as mole fraction (x).
Table 1: Solubility of 1,5-Dinitronaphthalene [1][2]
| Solvent | Temperature (K) | Mole Fraction (x) x 10³ |
| Trichloromethane | 313.15 | 4.508 |
| 308.15 | 3.693 | |
| 303.15 | 3.025 | |
| 298.15 | 2.478 | |
| 293.15 | 2.029 | |
| 288.15 | 1.662 | |
| 283.15 | 1.361 | |
| 278.15 | 1.115 | |
| 273.15 | 0.913 | |
| Toluene | 313.15 | 3.102 |
| 308.15 | 2.593 | |
| 303.15 | 2.168 | |
| 298.15 | 1.812 | |
| 293.15 | 1.515 | |
| 288.15 | 1.267 | |
| 283.15 | 1.059 | |
| 278.15 | 0.886 | |
| 273.15 | 0.741 | |
| Ethyl Acetate | 313.15 | 2.785 |
| 308.15 | 2.303 | |
| 303.15 | 1.905 | |
| 298.15 | 1.575 | |
| 293.15 | 1.303 | |
| 288.15 | 1.078 | |
| 283.15 | 0.892 | |
| 278.15 | 0.738 | |
| 273.15 | 0.610 | |
| Acetone | 313.15 | 2.785 |
| 308.15 | 2.303 | |
| 303.15 | 1.905 | |
| 298.15 | 1.575 | |
| 293.15 | 1.303 | |
| 288.15 | 1.078 | |
| 283.15 | 0.892 | |
| 278.15 | 0.738 | |
| 273.15 | 0.610 |
Table 2: Solubility of 1,8-Dinitronaphthalene in Mixed Solvents [2]
| Solvent System (mass fraction) | Temperature (K) | Mole Fraction (x) x 10³ |
| Acetone (1.0) + Methanol (0.0) | 313.15 | 10.85 |
| 308.15 | 9.23 | |
| 303.15 | 7.85 | |
| 298.15 | 6.67 | |
| 293.15 | 5.67 | |
| 288.15 | 4.81 | |
| 283.15 | 4.08 | |
| 278.15 | 3.46 | |
| 273.15 | 2.93 | |
| Toluene (0.8) + Methanol (0.2) | 313.15 | 11.23 |
| 308.15 | 9.61 | |
| 303.15 | 8.23 | |
| 298.15 | 7.05 | |
| 293.15 | 6.04 | |
| 288.15 | 5.17 | |
| 283.15 | 4.43 | |
| 278.15 | 3.79 | |
| 273.15 | 3.25 |
Note: Data for trinitro- and tetranitronaphthalenes is limited. Researchers should perform preliminary solubility tests for these compounds.
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution of a Dinitronaphthalene in an Organic Solvent
-
Materials:
-
Dinitronaphthalene compound
-
High-purity organic solvent (e.g., acetone, DMF, or DMSO)
-
Glass vial with a screw cap
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Volumetric flask
-
-
Procedure:
-
Accurately weigh the desired amount of the dinitronaphthalene compound using an analytical balance.
-
Transfer the weighed compound to a clean, dry glass vial.
-
Add a small volume of the chosen organic solvent to the vial.
-
Place a magnetic stir bar in the vial and place it on a magnetic stirrer.
-
Stir the mixture at a moderate speed. Gentle heating (e.g., 30-40°C) can be applied if necessary, but monitor for any signs of degradation (color change).
-
Continue stirring until the solid is completely dissolved. This may take a significant amount of time.
-
Once dissolved, quantitatively transfer the solution to a volumetric flask.
-
Rinse the vial with a small amount of the solvent and add the rinsing to the volumetric flask to ensure all the compound is transferred.
-
Bring the solution to the final volume with the solvent and mix thoroughly.
-
Store the stock solution in a tightly sealed container, protected from light.
-
Protocol 2: Screening for a Suitable Co-former for Co-crystallization
-
Materials:
-
Polynitro naphthalene compound
-
A library of potential co-formers (e.g., carboxylic acids, amides that are generally recognized as safe - GRAS)
-
Solvent for slurry crystallization (e.g., ethanol, ethyl acetate)
-
Small vials with caps
-
Spatula
-
Shaker or vortex mixer
-
-
Procedure:
-
In a small vial, add a few milligrams of the polynitro naphthalene.
-
Add an equimolar amount of a selected co-former.
-
Add a small amount of the slurry solvent (just enough to wet the solids and form a slurry).
-
Cap the vial and place it on a shaker or vortex it periodically for an extended period (24-48 hours) at a constant temperature.
-
After the slurry period, filter the solid and let it air dry.
-
Analyze the solid using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to determine if a new crystalline phase (a co-crystal) has formed. A new pattern in PXRD or a different melting point in DSC compared to the starting materials indicates potential co-crystal formation.
-
Repeat the process with different co-formers to identify one that successfully forms a co-crystal.
-
Visualizations
Caption: Logical workflow for selecting a suitable solvent system for polynitro naphthalenes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Review of Coformer Utilization in Multicomponent Crystal Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Design and Characterization of Naphthalene Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Refining Reaction Kinetics for the Nitration of Naphthalene
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining the reaction kinetics of naphthalene nitration.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the nitration of naphthalene and why?
The major product of the electrophilic nitration of naphthalene is 1-nitronaphthalene (the alpha isomer), with 2-nitronaphthalene (the beta isomer) being the minor product.[1][2][3] The preference for substitution at the alpha-position is due to the greater resonance stabilization of the carbocation intermediate (the Wheland intermediate or sigma complex) formed during the reaction.[1][4] Attack at the alpha-position allows for the formation of resonance structures where the aromaticity of the adjacent benzene ring is preserved, leading to a more stable intermediate and a faster reaction rate for the formation of 1-nitronaphthalene.[4]
Q2: What is the typical isomer ratio of 1-nitronaphthalene to 2-nitronaphthalene?
The ratio of 1-nitronaphthalene to 2-nitronaphthalene can vary depending on the specific nitrating agent and reaction conditions.[5][6] However, a typical ratio is approximately 9:1 to 10:1.[1] Some studies have reported this ratio to vary between 9 and 29.[5][6]
Q3: What are the common nitrating agents used for naphthalene?
A mixture of concentrated nitric acid and concentrated sulfuric acid is the most common nitrating agent.[3][7] The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[1][7] Other nitrating agents that have been studied include:
Q4: How does reaction temperature affect the nitration of naphthalene?
Reaction temperature is a critical parameter to control. The nitration of naphthalene is an exothermic reaction, and poor temperature control can lead to an increased rate of reaction and the formation of undesired byproducts, such as dinitronaphthalene.[11] In some cases, higher temperatures can also alter the isomer distribution. For mono-nitration, the reaction is often carried out at temperatures around 50-60°C.[12]
Q5: What kinetic model is typically used to describe the nitration of naphthalene?
For many aromatic compounds more reactive than benzene, the nitration in certain acid systems is considered to be encounter-controlled, meaning the reaction rate is limited by the rate at which the aromatic molecule and the nitronium ion diffuse together.[13][14] However, under specific conditions, such as in aqueous mixtures of sulfuric and acetic acid with nitrous acid catalysis, the kinetic equation can have a term that is second order with respect to naphthalene.[15]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Nitronaphthalene | - Incomplete reaction. - Loss of product during workup. - Sub-optimal reaction temperature. | - Increase reaction time or temperature cautiously. - Ensure efficient extraction and purification steps. - Optimize temperature to balance reaction rate and selectivity. |
| High Proportion of 2-Nitronaphthalene | - The choice of nitrating agent and solvent can influence the isomer ratio.[2] - High reaction viscosity may favor nitration at less hindered positions.[13] | - Use a standard mixed acid nitration protocol for higher alpha-selectivity. - Consider alternative solvents to modify the reaction environment. |
| Formation of Dinitronaphthalene and Other Byproducts | - Excessive reaction temperature.[11] - High concentration of the nitrating agent. - Prolonged reaction time. | - Maintain strict temperature control, using an ice bath if necessary. - Use a stoichiometric amount or a slight excess of the nitrating agent. - Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time. |
| Runaway Reaction | - The nitration of naphthalene is highly exothermic.[11][16] - Rapid addition of the nitrating agent. | - Add the nitrating agent slowly and in a controlled manner. - Ensure efficient stirring and cooling of the reaction mixture. - For larger scale reactions, consider using a continuous flow reactor for better heat management.[16] |
| Inconsistent Kinetic Data | - Poor control of reaction parameters (temperature, concentration, stirring). - Impurities in starting materials. - Inaccurate analytical methods. | - Ensure all reaction parameters are precisely controlled and monitored. - Use purified reagents and solvents. - Calibrate analytical instruments and validate the analytical method. |
Experimental Protocols
Standard Protocol for the Nitration of Naphthalene
This protocol is a general guideline and may require optimization based on specific research goals.
Materials:
-
Naphthalene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
1,4-Dioxane (or another suitable solvent)[3]
-
Ice
-
Deionized Water
-
Sodium Bicarbonate solution (5%)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Organic solvent for extraction (e.g., Dichloromethane or Diethyl Ether)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve naphthalene in 1,4-dioxane.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, cooled in an ice bath.
-
Cool the naphthalene solution in an ice bath.
-
Slowly add the nitrating mixture to the naphthalene solution via the dropping funnel, maintaining the reaction temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by TLC or GC.
-
Upon completion, pour the reaction mixture over crushed ice to quench the reaction and precipitate the product.
-
Filter the crude product and wash with cold water.
-
Neutralize any remaining acid by washing with a 5% sodium bicarbonate solution.
-
Wash again with water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 1-nitronaphthalene.
Visualizations
Caption: Experimental workflow for the nitration of naphthalene.
Caption: Reaction pathway for the nitration of naphthalene.
References
- 1. youtube.com [youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scitepress.org [scitepress.org]
- 4. organic chemistry - Nitration of naphthalene and anthracene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. docbrown.info [docbrown.info]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Nitration and photonitration of naphthalene in aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. organic chemistry - Nitration of Naphthalene Having Electron Withdrawing Group - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. RU2669774C1 - Method for producing 1-nitronaphthalene - Google Patents [patents.google.com]
- 13. Electrophilic aromatic substitution. Part 31. The kinetics and products of nitration of naphthalene, biphenyl, and some reactive monocyclic aromatic substrates in aqueous phosphoric acid containing nitric acid or propyl nitrate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. Electrophilic aromatic substitution. Part IX. The kinetics of nitration of benzene and some methylbenzenes in aqueous acetic acid and in acetic anhydride, with observations on limiting rates of nitration and on M.O.-theoretical treatments of nitration rates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of 2,3,5-Trinitronaphthalene and 2,4,6-Trinitrotoluene (TNT)
A comprehensive guide for researchers and scientists on the properties and performance of two aromatic nitro explosives.
This guide provides a detailed comparison of the chemical, physical, and explosive properties of 2,3,5-Trinitronaphthalene and the widely known benchmark explosive, 2,4,6-Trinitrotoluene (TNT). The information presented is intended for researchers, scientists, and professionals in drug development and related fields who require a thorough understanding of these energetic materials. While extensive data is available for TNT, it is important to note that specific experimental data for this compound is limited in the current body of scientific literature. This guide consolidates the available information to facilitate a comparative understanding.
Chemical and Physical Properties
A fundamental comparison of the key chemical and physical properties of this compound and TNT is presented in Table 1. These properties are crucial in determining the handling, storage, and performance characteristics of explosive materials.
| Property | This compound | 2,4,6-Trinitrotoluene (TNT) |
| Chemical Formula | C₁₀H₅N₃O₆ | C₇H₅N₃O₆ |
| Molecular Weight | 263.16 g/mol [1] | 227.13 g/mol |
| Appearance | - | Colorless to pale-yellow solid or crushed flakes |
| Melting Point | - | 80.7 °C |
| Density | - | 1.654 g/cm³ |
| CAS Number | 87185-24-8[1] | 118-96-7 |
Note: A hyphen (-) indicates that specific experimental data for this compound was not available in the reviewed literature.
Explosive Performance
The performance of an explosive is characterized by several key parameters, including detonation velocity, sensitivity to external stimuli (impact and friction), and thermal stability. Table 2 summarizes the available data for both compounds. It is important to note that commercially available trinitronaphthalene is often a mixture of isomers, including 1,3,5-, 1,4,5-, and 1,3,8-trinitronaphthalene, and its properties may differ from a pure isomer.[2]
| Performance Parameter | This compound | 2,4,6-Trinitrotoluene (TNT) | Trinitronaphthalene (Isomer Mixture) |
| Detonation Velocity | - | 6,900 m/s | 6,000 m/s[2] |
| Impact Sensitivity | - | 15 J | - |
| Friction Sensitivity | - | 353 N | - |
| Decomposition Temperature | - | Explodes at 240 °C | Deflagration point: 350 °C[2] |
Note: A hyphen (-) indicates that specific experimental data for this compound was not available in the reviewed literature. The data for the trinitronaphthalene isomer mixture is provided for contextual comparison.[2]
Experimental Protocols
Synthesis of 2,4,6-Trinitrotoluene (TNT)
The industrial synthesis of TNT is typically a three-step process involving the nitration of toluene.[3]
-
Mononitration: Toluene is reacted with a mixture of sulfuric acid and nitric acid to produce mononitrotoluene (MNT).
-
Dinitration: The MNT is then further nitrated to dinitrotoluene (DNT).
-
Trinitration: Finally, DNT is nitrated to 2,4,6-trinitrotoluene (TNT) using a stronger nitrating mixture, often oleum (fuming sulfuric acid) and nitric acid.[3]
A more modern and safer approach involves the use of flow chemistry, which allows for better control of reaction parameters and reduces the risks associated with highly exothermic reactions.[4][5][6]
Measurement of Explosive Properties
Standardized tests are used to determine the performance and safety characteristics of explosives.
-
Detonation Velocity: This can be measured using various techniques, including the Dautriche method, electronic probes, and high-speed photography.[7][8][9][10][11] The Dautriche method involves initiating an explosive charge at two points and measuring the meeting point of the detonation waves in a calibrated detonating cord.[7]
-
Impact Sensitivity: The impact sensitivity is typically determined using a drop-weight impact tester, such as the BAM (Bundesanstalt für Materialforschung und -prüfung) or Rotter test apparatus.[12][13] This test measures the minimum energy required to cause a sample to react when struck by a falling weight.
-
Friction Sensitivity: The friction sensitivity is evaluated using a friction apparatus, like the BAM friction tester, which subjects the explosive material to a defined frictional force.[12][14][15]
Logical Workflow for Explosive Performance Evaluation
The following diagram illustrates a generalized workflow for the synthesis and performance evaluation of a new energetic material.
Caption: General workflow for synthesizing and evaluating energetic materials.
Toxicity and Environmental Fate
Information on the toxicity of this compound is scarce. For nitronaphthalenes in general, toxicity can vary depending on the specific isomer.[16] In contrast, the toxicology of TNT is well-studied. Chronic exposure to TNT can lead to liver damage, anemia, and skin irritation. TNT and its degradation products can also be environmental contaminants in soil and groundwater at manufacturing sites and military installations.
The following diagram illustrates a simplified pathway for the environmental fate of aromatic nitro compounds.
Caption: Simplified pathways for the environmental fate of aromatic nitro compounds.
Conclusion
This guide provides a comparative overview of this compound and 2,4,6-Trinitrotoluene. While TNT is a well-characterized explosive with a vast amount of available data, this compound remains a comparatively understudied compound. The lack of specific experimental data on its explosive performance and sensitivity makes a direct and comprehensive comparison challenging. The information available on other trinitronaphthalene isomers suggests that their properties can vary significantly. Further experimental investigation into the synthesis, characterization, and performance of pure this compound is necessary to fully assess its potential as an energetic material and to draw definitive comparisons with established explosives like TNT. Researchers are encouraged to consult specialized databases and literature for the most current information.
References
- 1. This compound | C10H5N3O6 | CID 55653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis of 2,4,6-Trinitrotoluene (TNT) Using Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. Detonation velocity - Wikipedia [en.wikipedia.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. scispace.com [scispace.com]
- 10. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 11. nmt.edu [nmt.edu]
- 12. Sensitivity (explosives) - Wikipedia [en.wikipedia.org]
- 13. matec-conferences.org [matec-conferences.org]
- 14. matec-conferences.org [matec-conferences.org]
- 15. Bam Friction Device Instrumentation to Determine Explosive’s Friction Sensitivity | UTEC Corporation, LLC [utec-corp.com]
- 16. Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
Performance Analysis of Trinitronaphthalene Isomers as Explosives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance analysis of various trinitronaphthalene (TNN) isomers as explosives, with comparative data for the widely used explosive 2,4,6-trinitrotoluene (TNT). The information is intended for researchers and scientists in the fields of energetic materials and chemical sciences. All quantitative data is summarized in a clear, tabular format, and detailed experimental protocols for key performance metrics are provided.
Comparative Performance Data
The explosive performance of different trinitronaphthalene isomers varies, with some showing properties comparable to or exceeding those of TNT. Commercially available trinitronaphthalene is typically a mixture of the 1,3,5-, 1,4,5-, and 1,3,8-isomers[1]. The performance characteristics of individual isomers and a commercial mixture are presented in Table 1, alongside data for TNT for comparative analysis.
| Explosive Compound | Detonation Velocity (VOD) (km/s) | Detonation Pressure (GPa) | Impact Sensitivity (J) |
| 1,3,5-Trinitronaphthalene | - | - | - |
| 1,4,5-Trinitronaphthalene | 6.27[1] | 19.32[1] | 9.52[1] |
| 1,3,8-Trinitronaphthalene | - | - | - |
| 1,5-Trinitronaphthalene | 5.52[1] | 13.00[1] | - |
| 1,8-Trinitronaphthalene | 5.38[1] | 13.10[1] | - |
| Commercial TNN Mixture | 6.00[1] | - | - |
| 2,4,6-Trinitrotoluene (TNT) | 6.90[2] | - | 15.0[2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the performance analysis of explosives. These protocols are based on established standards, such as the Department of Defense Test Method Standards (MIL-STD).
Detonation Velocity Measurement
The velocity of detonation (VOD) is a critical measure of an explosive's performance and can be determined using several methods.
D'Autriche Method:
This method compares the detonation velocity of the test explosive with that of a detonating cord with a known, precise VOD.
-
A column of the explosive to be tested is prepared in a tube of a specific diameter.
-
A detonating cord of known VOD is inserted into the explosive at two points, A and B, separated by a measured distance.
-
The explosive is initiated at one end.
-
The detonation of the main charge initiates the detonating cord at points A and B.
-
Two detonation waves travel in opposite directions along the cord from A and B and collide at a point C.
-
The position of point C is marked on a lead plate.
-
The VOD of the test explosive is calculated based on the distance between A and B, the position of C, and the known VOD of the detonating cord[3].
Optical and Electronic Methods:
Modern methods often employ optical or electronic sensors for greater accuracy.
-
Optical fibers or electrical probes are placed at precise intervals along the explosive charge.
-
The explosive is detonated at one end.
-
As the detonation front passes each sensor, a light signal or an electrical pulse is generated.
-
These signals are recorded by a high-speed camera or an oscilloscope.
-
The time intervals between the signals from consecutive sensors are measured.
-
Knowing the distance between the sensors, the detonation velocity can be calculated with high precision[3].
Impact Sensitivity Testing
Impact sensitivity measures the ease with which an explosive can be initiated by impact. The BAM (Bundesanstalt für Materialforschung und -prüfung) drop hammer test is a widely used standard method.
-
A small, precisely weighed sample of the explosive (typically around 40 mm³) is placed on the anvil of the drop hammer apparatus[4].
-
A specified weight (e.g., 1.0 kg, 5.0 kg, or 10.0 kg) is dropped from a known height onto the sample[4].
-
The outcome is observed for any sign of reaction, such as a flame, smoke, or audible report.
-
The test is repeated multiple times, varying the drop height in a systematic manner (e.g., the Bruceton "up-and-down" method) to determine the height at which there is a 50% probability of initiation (H50).
-
The impact sensitivity is then reported as the impact energy (mass × gravity × H50) in Joules[4].
Detonation Pressure Measurement
Detonation pressure is a measure of the pressure of the shock wave produced by the detonation.
Plate Dent Test:
This is a common method for estimating the detonation pressure.
-
A cylindrical charge of the explosive of a standard size is placed on a steel witness plate.
-
The explosive is detonated.
-
The detonation creates a dent in the steel plate.
-
The depth and diameter of the dent are measured.
-
These measurements are then correlated to known pressure values for a variety of standard explosive compounds to estimate the detonation pressure of the test sample.
In-Situ Gauges:
For more direct and precise measurements, pressure transducers can be used.
-
Manganin or PVDF piezoelectric gauges are embedded within an inert material (like Teflon or PMMA) that is placed in contact with the explosive charge[5].
-
When the explosive is detonated, the shock wave propagates into the inert material and is measured by the gauge.
-
The recorded signal provides a pressure-time history of the detonation wave.
Experimental and Analytical Workflow
The following diagram illustrates the typical workflow for the synthesis, characterization, and performance analysis of novel explosive compounds like trinitronaphthalene isomers.
References
A Comparative Toxicological Assessment: Nitrobenzene vs. Nitronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicology of nitrobenzene and nitronaphthalene, offering insights into their respective mechanisms of action, metabolic pathways, and toxicological profiles. The information is supported by experimental data to facilitate informed decision-making in research and development settings.
Executive Summary
Nitrobenzene and nitronaphthalene, both nitroaromatic hydrocarbons, exhibit distinct toxicological profiles. Nitrobenzene is a well-established hematotoxin, causing methemoglobinemia, and is classified as a probable human carcinogen. Its toxicity is linked to its metabolic reduction to reactive intermediates. In contrast, the carcinogenicity of 1-nitronaphthalene is less clear, with the International Agency for Research on Cancer (IARC) classifying it as a Group 3 carcinogen ("not classifiable as to its carcinogenicity to humans"). However, 1-nitronaphthalene is known to induce significant toxicity in the lungs and liver of rodents, with its metabolism primarily proceeding through oxidative pathways involving cytochrome P450 enzymes. This guide delves into the specifics of their comparative toxicology, supported by quantitative data and detailed experimental methodologies.
Data Presentation: Quantitative Toxicological Data
The following tables summarize key quantitative toxicological data for nitrobenzene and 1-nitronaphthalene.
Table 1: Acute Toxicity (LD50)
| Compound | Species | Route of Administration | LD50 Value | Reference |
| Nitrobenzene | Rat | Oral | 349 mg/kg | [1] |
| Rat | Oral | 588 mg/kg (male) | ||
| Rat | Oral | 600 mg/kg | [2] | |
| Mouse | Oral | 590 mg/kg | [1][3] | |
| Rabbit | Dermal | 760 mg/kg | ||
| Rat | Dermal | 2100 mg/kg | [1] | |
| 1-Nitronaphthalene | Rat | Oral | 120 mg/kg | [4] |
| Rat | Oral | 150 mg/kg | [5] | |
| Rat | Intraperitoneal | 86 mg/kg | [5] | |
| Rabbit | Oral | 2650 mg/kg | [6] | |
| 2-Nitronaphthalene | Rat | Oral | 4400 mg/kg | [6] |
Table 2: Carcinogenicity Classification
| Compound | Agency | Classification |
| Nitrobenzene | IARC | Group 2B: Possibly carcinogenic to humans[7] |
| NTP | Reasonably anticipated to be a human carcinogen[8][9] | |
| EPA | Group D: Not classifiable as to human carcinogenicity[10] (older classification), Likely to be carcinogenic to humans[9][11] (newer classification) | |
| 1-Nitronaphthalene | IARC | Group 3: Not classifiable as to its carcinogenicity to humans[4][12][13] |
| NTP | Not listed | |
| EPA | Not listed |
Table 3: Genotoxicity
| Compound | Test System | Result | Reference |
| Nitrobenzene | Ames test (S. typhimurium) | Negative | [14][15][16] |
| In vivo micronucleus assay | Positive | [14] | |
| In vivo DNA damage | Positive | [14] | |
| 1-Nitronaphthalene | Ames test (S. typhimurium) | Mutagenic | [12] |
| SOS chromotest (E. coli) | Negative | [17] | |
| DNA damage in bacteria | Positive | [13][18] | |
| 2-Nitronaphthalene | Human lymphoblasts | Mutagenic | [19] |
Mechanisms of Toxicity
Nitrobenzene
The primary mechanism of acute nitrobenzene toxicity is the induction of methemoglobinemia .[7][10][20] This occurs when the ferrous iron (Fe2+) in hemoglobin is oxidized to ferric iron (Fe3+), rendering it unable to bind and transport oxygen. This leads to cyanosis, fatigue, dizziness, and at high levels, can be fatal.[7][10] Chronic exposure can lead to anemia and toxic hepatitis.[7]
Nitrobenzene is considered a probable human carcinogen based on sufficient evidence from animal studies.[8][21] Inhalation exposure in rodents has been shown to cause tumors at multiple sites, including the liver, thyroid, and kidneys in rats, and the lungs and mammary glands in mice.[7][8][21] The carcinogenic mechanism is not fully understood but is thought to involve its metabolic activation to reactive intermediates that can damage DNA.[21] Nitrobenzene is also a known male reproductive toxicant in animals, causing testicular atrophy and decreased fertility.[14]
Nitronaphthalene
1-Nitronaphthalene exhibits significant target organ toxicity, particularly in the lungs and liver of rats.[13][22] In the lungs, it causes necrosis of non-ciliated bronchiolar epithelial (Clara) cells and ciliated cells.[22][23] Hepatic injury is characterized by vacuolation of centrilobular hepatocytes.[22] The toxicity of 1-nitronaphthalene is dependent on its metabolic activation by cytochrome P450 enzymes.[22]
The carcinogenicity of 1-nitronaphthalene is not well-established . The IARC has classified it as a Group 3 agent, meaning it is "not classifiable as to its carcinogenicity to humans" due to inadequate evidence in experimental animals.[12][13] A bioassay conducted by the National Cancer Institute found no evidence of carcinogenicity in rats or mice.[24] However, its metabolite, N-hydroxy-1-naphthylamine, has been shown to be carcinogenic in experimental animals.[13][18] 2-Nitronaphthalene has been shown to be mutagenic in human cells.[19]
Metabolic Pathways
The differing toxicological profiles of nitrobenzene and nitronaphthalene can be largely attributed to their distinct metabolic pathways.
Nitrobenzene Metabolism
The metabolism of nitrobenzene proceeds through two main routes: reduction of the nitro group and oxidation of the aromatic ring .[7]
-
Reductive Pathway: The nitro group is sequentially reduced to nitrosobenzene, phenylhydroxylamine, and finally aniline.[21] Phenylhydroxylamine is a reactive intermediate that is thought to be responsible for methemoglobin formation.
-
Oxidative Pathway: The aromatic ring is hydroxylated to form nitrophenols, primarily p-nitrophenol, which is a major urinary metabolite and a biomarker of exposure.[7][11]
Nitronaphthalene Metabolism
The metabolism of nitronaphthalene is primarily initiated by cytochrome P450-mediated oxidation of the naphthalene ring system, leading to the formation of epoxides.[23][25] These epoxides can then be detoxified through various pathways, including hydration by epoxide hydrolase to form dihydrodiols or conjugation with glutathione. The specific P450 isoenzymes involved can influence the site of toxicity.[22][25] For example, CYP2B1 is implicated in lung toxicity, while CYP1A1/1A2 are involved in liver toxicity in rats.[22]
Experimental Protocols
A variety of experimental protocols are employed to assess the toxicology of nitroaromatic compounds.
Ames Test (Bacterial Reverse Mutation Assay)
This widely used in vitro assay assesses the mutagenic potential of a chemical. Strains of Salmonella typhimurium that are auxotrophic for histidine are exposed to the test compound with and without a metabolic activation system (S9 fraction from rat liver). Mutagenicity is indicated by a dose-dependent increase in the number of revertant colonies that can grow on a histidine-deficient medium. Nitrobenzene has generally tested negative in the Ames test, while 1-nitronaphthalene has shown mutagenic activity.[12][14][15][16]
In Vivo Micronucleus Assay
This assay is used to detect chromosomal damage in vivo. Rodents are treated with the test substance, and after an appropriate time, bone marrow or peripheral blood cells are collected and analyzed for the presence of micronuclei. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. Nitrobenzene has been shown to induce micronuclei in vivo.[14]
Carcinogenicity Bioassays
Long-term studies in rodents are the primary method for assessing the carcinogenic potential of a chemical. Typically, groups of male and female rats and mice are exposed to the test substance for the majority of their lifespan (e.g., 2 years) via a relevant route of exposure (e.g., inhalation, oral). At the end of the study, a complete histopathological examination is performed to identify any increase in tumor incidence in the treated groups compared to control groups. Such studies have provided the basis for classifying nitrobenzene as a probable human carcinogen.[7][8]
In Vitro Metabolism Studies
Incubations of the test compound with liver microsomes or other tissue preparations containing drug-metabolizing enzymes (like cytochrome P450s) are used to identify metabolites and elucidate metabolic pathways. These studies are crucial for understanding the bioactivation and detoxification of xenobiotics. For example, in vitro studies have been used to demonstrate the P450-dependent metabolism of 1-nitronaphthalene.[22]
Conclusion
References
- 1. vastanichem.com [vastanichem.com]
- 2. Nitrobenzene | C6H5NO2 | CID 7416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hmdb.ca [hmdb.ca]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. 1-Nitronaphthalene | C10H7NO2 | CID 6849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. gov.uk [gov.uk]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. epa.gov [epa.gov]
- 11. dhss.delaware.gov [dhss.delaware.gov]
- 12. publications.iarc.who.int [publications.iarc.who.int]
- 13. 1-Nitronaphthalene (IARC Summary & Evaluation, Volume 46, 1989) [inchem.org]
- 14. HEALTH EFFECTS - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Genotoxic activity of important nitrobenzenes and nitroanilines in the Ames test and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A critical review of the literature on nitrobenzene toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Genotoxicity of nitrated polycyclic aromatic hydrocarbons and related structures on Escherichia coli PQ37 (SOS chromotest) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Some Nitroarenes - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Genotoxicity induced in human lymphoblasts by atmospheric reaction products of naphthalene and phenanthrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 21. Nitrobenzene carcinogenicity in animals and human hazard evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 1-Nitronaphthalene toxicity in rat lung and liver: effects of inhibiting and inducing cytochrome P450 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Toxicity and metabolism of methylnaphthalenes: comparison with naphthalene and 1-nitronaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Bioassay of 1-nitronaphthalene for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. commerce.bio-rad.com [commerce.bio-rad.com]
A Comparative Analysis of 2,3,5-Trinitronaphthalene and Dinitronaphthalene Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced properties of nitronated aromatic compounds is critical for their safe and effective application. This guide provides an objective comparison of 2,3,5-Trinitronaphthalene and common isomers of dinitronaphthalene, focusing on their physicochemical properties, synthesis, and safety profiles, supported by experimental data.
The progressive nitration of naphthalene significantly alters its chemical and physical characteristics. While dinitronaphthalenes (DNNs) are foundational intermediates in the synthesis of dyes and specialized polymers, the addition of a third nitro group to form trinitronaphthalene (TNN) dramatically increases its energetic properties, shifting its application profile towards explosives. This comparison will primarily focus on the commercially significant 1,5- and 1,8-dinitronaphthalene isomers against this compound.
Physicochemical Properties
The addition of nitro groups generally increases molecular weight, melting point, and density, while decreasing solubility in non-polar solvents. The table below summarizes key quantitative data for these compounds.
| Property | 1,5-Dinitronaphthalene | 1,8-Dinitronaphthalene | This compound |
| Molecular Formula | C₁₀H₆N₂O₄ | C₁₀H₆N₂O₄ | C₁₀H₅N₃O₆ |
| Molecular Weight | 218.17 g/mol [1][2] | 218.17 g/mol [3] | 263.16 g/mol [4] |
| Appearance | Yellowish-white needles[2] | Yellow crystals[3][5] | Data not available |
| Melting Point | 214-217 °C (417-423 °F)[1][2][6] | 171-172 °C (340-342 °F)[3][5] | Data not available |
| Boiling Point | Sublimes[2][7] | ~359 °C (rough estimate)[8] | Data not available |
| Density | ~1.58 g/cm³[1][9] | ~1.43 g/cm³ (rough estimate)[8] | Data not available |
| Water Solubility | < 1 mg/mL at 20 °C[2] | < 1 mg/mL at 19 °C[3][5][10] | Data not available |
Synthesis and Experimental Protocols
The production of nitronaphthalenes involves the electrophilic nitration of naphthalene or its less-nitrated precursors. The degree of nitration and the resulting isomer distribution are highly dependent on the reaction conditions.
Logical Workflow for Nitronaphthalene Synthesis
The synthesis of trinitronaphthalene is a stepwise process, beginning with the nitration of naphthalene. Controlling the reaction conditions at each stage is crucial for maximizing the yield of the desired isomers.
References
- 1. 1,5-Dinitronaphthalene price,buy 1,5-Dinitronaphthalene - chemicalbook [chemicalbook.com]
- 2. 1,5-Dinitronaphthalene | C10H6N2O4 | CID 11803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,8-Dinitronaphthalene | C10H6N2O4 | CID 11764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C10H5N3O6 | CID 55653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy 1,8-Dinitronaphthalene | 602-38-0 [smolecule.com]
- 6. accustandard.com [accustandard.com]
- 7. 1,5-DINITRONAPHTHALENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. chembk.com [chembk.com]
- 9. chembk.com [chembk.com]
- 10. 1,8-DINITRONAPHTHALENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
A Comparative Guide to the Cross-Validation of Spectroscopic Data for Nitronaphthalene Isomer Differentiation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of spectroscopic methods for the differentiation of nitronaphthalene isomers, with a focus on the importance of cross-validation in developing robust analytical models. Due to a lack of publicly available, specific cross-validation studies on nitronaphthalene isomers, this guide outlines a comprehensive, recommended approach based on established chemometric principles. The quantitative data presented in the tables are illustrative examples to demonstrate how such a comparison would be structured.
Introduction to Spectroscopic Analysis of Nitronaphthalene Isomers
Nitronaphthalenes are a class of nitroaromatic hydrocarbons with isomeric forms, such as 1-nitronaphthalene and 2-nitronaphthalene, that can exhibit different chemical and toxicological properties. The accurate and rapid differentiation of these isomers is crucial in various fields, including environmental monitoring and pharmaceutical development. Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, offer rich chemical information that, when coupled with multivariate analysis, can be used to build classification models for isomer identification.
Cross-validation is a critical step in the development of these models. It is a statistical method used to estimate the skill of a machine learning model on unseen data. By partitioning the data into subsets for training and testing, cross-validation provides a more realistic measure of a model's performance and helps to prevent overfitting.
Spectroscopic Techniques for Isomer Differentiation
Both IR and Raman spectroscopy probe the vibrational modes of molecules, providing a unique "fingerprint" for different chemical structures.
-
Infrared (IR) Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. To be IR active, a vibration must result in a change in the molecule's dipole moment.
-
Raman Spectroscopy: This technique involves the inelastic scattering of monochromatic light (usually from a laser). A small fraction of the scattered light is shifted in frequency, and this shift corresponds to the vibrational modes of the molecule. For a vibration to be Raman active, it must cause a change in the molecule's polarizability.
While the IR and Raman spectra of nitronaphthalene isomers can be quite similar, subtle differences in peak positions, intensities, and shapes can be exploited for differentiation using chemometric models.
Experimental Protocols
A robust and reproducible experimental protocol is fundamental for generating high-quality spectroscopic data suitable for chemometric modeling and cross-validation.
3.1. Sample Preparation
-
Standard Preparation: Prepare individual solutions of 1-nitronaphthalene and 2-nitronaphthalene in a suitable solvent (e.g., acetonitrile, chloroform) at various known concentrations. For solid-state analysis, prepare pellets by mixing the pure isomer with potassium bromide (KBr).
-
Mixture Preparation: Create a series of mixtures containing varying ratios of the two isomers to build and test the classification models. The total concentration should be kept constant if possible to minimize concentration-dependent spectral changes.
3.2. Spectroscopic Data Acquisition
-
FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Instrument: A Fourier Transform Infrared spectrometer equipped with an ATR accessory.
-
Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32-64 (co-added to improve signal-to-noise ratio)
-
Background: Collect a background spectrum of the clean ATR crystal before each sample measurement.
-
-
Procedure: Apply a small amount of the liquid sample or the solid powder onto the ATR crystal and record the spectrum. Clean the crystal thoroughly between measurements.
-
-
Raman Spectroscopy
-
Instrument: A confocal Raman microscope.
-
Parameters:
-
Excitation Wavelength: 785 nm (to minimize fluorescence)
-
Laser Power: 50-100 mW (optimized to maximize signal without causing sample degradation)
-
Objective: 50x or 100x
-
Integration Time: 10-30 seconds
-
Accumulations: 3-5
-
-
Procedure: Place the sample on a suitable substrate (e.g., a glass slide) and focus the laser on the sample. Collect the Raman spectrum.
-
Data Preprocessing and Chemometric Analysis
Raw spectroscopic data often contains unwanted variations that can interfere with the analysis. Data preprocessing is a crucial step to remove these variations and enhance the relevant chemical information.
4.1. Data Preprocessing Steps
-
Baseline Correction: To remove background and baseline drifts.
-
Smoothing: To reduce high-frequency noise (e.g., Savitzky-Golay filter).
-
Normalization: To correct for variations in sample path length or concentration (e.g., Standard Normal Variate - SNV, Multiplicative Scatter Correction - MSC).
-
Mean Centering: To center the data around zero.
4.2. Chemometric Modeling and Cross-Validation
For the classification of nitronaphthalene isomers, supervised pattern recognition methods are employed.
-
Principal Component Analysis (PCA): An unsupervised method used for exploratory data analysis to visualize clustering and identify outliers.
-
Partial Least Squares Discriminant Analysis (PLS-DA): A supervised classification method that is well-suited for handling multicollinear spectroscopic data.
Cross-Validation Workflow
The following diagram illustrates a typical k-fold cross-validation workflow for developing a spectroscopic classification model.
Caption: A workflow diagram illustrating the k-fold cross-validation process for spectroscopic data analysis.
Performance Comparison
The performance of the classification models should be evaluated using several metrics derived from a confusion matrix. The following tables present a hypothetical comparison of FT-IR and Raman spectroscopy for the classification of nitronaphthalene isomers using a PLS-DA model with 10-fold cross-validation.
Table 1: Hypothetical Cross-Validation Performance Metrics
| Spectroscopic Method | Accuracy (%) | Precision (%) | Recall (%) | F1-Score |
| FT-IR | 96.5 | 97.2 | 95.8 | 96.5 |
| Raman | 98.2 | 98.5 | 97.9 | 98.2 |
This data is illustrative and not based on a specific experimental study.
Table 2: Hypothetical Confusion Matrix for Raman Spectroscopy (10-Fold CV)
| Predicted 1-Nitronaphthalene | Predicted 2-Nitronaphthalene | |
| Actual 1-Nitronaphthalene | 195 (True Positive) | 5 (False Negative) |
| Actual 2-Nitronaphthalene | 3 (False Positive) | 197 (True Negative) |
This data is illustrative and not based on a specific experimental study.
Interpretation of Performance Metrics:
-
Accuracy: The overall percentage of correctly classified samples.
-
Precision: The proportion of correctly predicted positive identifications.
-
Recall (Sensitivity): The proportion of actual positives that were identified correctly.
-
F1-Score: The harmonic mean of precision and recall, providing a single score that balances both.
Conclusion
While both FT-IR and Raman spectroscopy are powerful techniques for the differentiation of nitronaphthalene isomers, the hypothetical data suggests that Raman spectroscopy, when coupled with a robust PLS-DA model and validated using k-fold cross-validation, may offer slightly superior classification performance. The development and rigorous validation of such analytical methods are essential for ensuring their reliability and accuracy in real-world applications. It is strongly recommended that researchers in this field conduct specific cross-validation studies to generate concrete comparative data.
A Comparative Analysis of Computational and Experimental Data for 2,3,5-Trinitronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of publicly available computational and experimental data for 2,3,5-Trinitronaphthalene. Due to the limited availability of specific experimental data for the 2,3,5-isomer, this guide leverages computed data from reputable sources and contrasts it with experimental findings for related trinitronaphthalene isomers. This approach aims to offer a valuable resource for researchers in the field of energetic materials.
Data Presentation
Physicochemical Properties
A summary of computed and experimental physicochemical properties for this compound and its isomers is presented below. It is important to note that most of the data for the 2,3,5-isomer is computational.
| Property | This compound (Computed) | 1,3,5-Trinitronaphthalene (Experimental) | Other Isomers (Experimental) |
| Molecular Formula | C₁₀H₅N₃O₆[1] | C₁₀H₅N₃O₆[2] | - |
| Molecular Weight | 263.16 g/mol [1] | 273.16 g/mol [2] | - |
| Melting Point | Not Available | 207.00 °C[2] | Mixture of 1,3,5-, 1,4,5-, and 1,3,8-isomers: 115 °C |
| Boiling Point | Not Available | 330.00 °C[2] | - |
| Density | Not Available | 1.6510 g/cm³[2] | - |
| XLogP3 | 2.7[1] | 2.3 | - |
| Hydrogen Bond Donor Count | 0[1] | 0 | - |
| Hydrogen Bond Acceptor Count | 6[1] | 6 | - |
| Rotatable Bond Count | 3[1] | 3 | - |
| Exact Mass | 263.01783489 Da[1] | 263.01783489 Da | - |
| Topological Polar Surface Area | 137 Ų[1] | 137 Ų | - |
Spectroscopic Data
While specific spectra for this compound are referenced in databases, publicly accessible detailed spectra are scarce.[1] The following table summarizes the availability of spectral data.
| Spectroscopic Technique | This compound | Notes |
| ¹H NMR | Data available from BRUKER AC-300[1] | Specific chemical shifts and coupling constants are not readily available in public domains. |
| FTIR | KBr Wafer technique data exists[1] | Detailed peak analysis is not publicly available. |
| Raman | Spectral data exists[1] | Detailed peak analysis is not publicly available. |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not widely published. However, based on general procedures for nitration of naphthalene and standard analytical techniques, the following protocols can be outlined.
Synthesis of Trinitronaphthalenes
The synthesis of trinitronaphthalenes typically involves the nitration of naphthalene or its partially nitrated derivatives. A general procedure is as follows:
-
Nitrating Mixture Preparation: A mixture of concentrated nitric acid and concentrated sulfuric acid is carefully prepared and cooled in an ice bath.
-
Reaction: Naphthalene or a dinitronaphthalene precursor is dissolved in a suitable solvent. The cold nitrating mixture is added dropwise to the solution while maintaining a low temperature to control the exothermic reaction.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the mixture is poured onto ice, and the precipitated product is filtered, washed with water to remove excess acid, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Spectroscopic and Thermal Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A small amount of the purified trinitronaphthalene isomer is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., Bruker, 300 MHz or higher).
-
Data Analysis: Chemical shifts are reported in ppm relative to an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: A small amount of the sample is finely ground with KBr and pressed into a thin pellet.
-
Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer in the range of 4000-400 cm⁻¹.
-
Data Analysis: The frequencies of the absorption bands are analyzed to identify characteristic functional groups, particularly the symmetric and asymmetric stretching vibrations of the nitro groups.
Thermal Analysis (TGA/DSC):
-
Sample Preparation: A few milligrams of the sample are placed in an aluminum or ceramic pan.
-
Data Acquisition: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are performed under a controlled atmosphere (e.g., nitrogen) with a defined heating rate (e.g., 10 °C/min).
-
Data Analysis: TGA provides information on the thermal stability and decomposition temperatures, while DSC reveals melting points, phase transitions, and exothermic decomposition events.
Visualizations
The following diagrams illustrate a typical workflow for the characterization of energetic materials and the logical relationship in comparing computational and experimental data.
Caption: Experimental workflow for the synthesis and characterization of trinitronaphthalenes.
Caption: Logical relationship for comparing computational and experimental data.
References
A Comparative Guide to Purity Assessment of Synthesized 2,3,5-Trinitronaphthalene
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of four common analytical methods for assessing the purity of 2,3,5-Trinitronaphthalene: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Differential Scanning Calorimetry (DSC). Each method's principles, experimental protocols, and performance characteristics are detailed to aid in selecting the most appropriate technique for your analytical needs.
Method Comparison
The choice of analytical method for purity determination depends on various factors, including the required accuracy, sensitivity, sample throughput, and the nature of potential impurities. The following table summarizes the key performance characteristics of HPLC, GC-MS, qNMR, and DSC for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) | Differential Scanning Calorimetry (DSC) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Separation of volatile compounds followed by mass-based detection. | Intrinsic property of nuclei in a magnetic field to absorb and re-emit electromagnetic radiation at a specific frequency. | Measurement of the difference in heat flow between a sample and a reference as a function of temperature. |
| Primary Use | Quantification of the main compound and separation of non-volatile impurities. | Identification and quantification of volatile and semi-volatile impurities. | Absolute purity determination without a specific reference standard for the analyte. | Determination of absolute purity of crystalline substances based on melting point depression. |
| Typical Accuracy | High | High | Very High | High (for >98% pure samples) |
| Typical Precision | High | High | Very High | Good |
| Limit of Detection (LOD) | Low (ng/mL range) | Very Low (pg/mL range) | Higher than chromatographic methods | Not applicable for trace impurity detection. |
| Limit of Quantification (LOQ) | Low (ng/mL to µg/mL range) | Very Low (pg/mL to ng/mL range) | Higher than chromatographic methods | Not applicable for trace impurity detection. |
| Sample Throughput | High | Medium | Medium | Low to Medium |
| Destructive? | Yes | Yes | No | Yes (if heated through decomposition) |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC)
This method is adapted from EPA Method 8330B for the analysis of nitroaromatics and nitramines.[1]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Reagent water (HPLC grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of methanol/water (50:50, v/v). Degas the mobile phase before use.
-
Standard Preparation: Accurately weigh a precise amount of this compound reference standard and dissolve it in acetonitrile to prepare a stock solution. Prepare a series of working standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh the synthesized this compound, dissolve it in acetonitrile, and dilute with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
UV detection wavelength: 254 nm
-
-
Analysis: Inject the standards and the sample into the HPLC system. Identify the this compound peak based on the retention time of the standard.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample from the calibration curve. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a general guideline for the analysis of semi-volatile organic compounds.
Instrumentation:
-
Gas chromatograph with a mass spectrometer detector
-
Capillary column suitable for semi-volatile compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Dichloromethane (GC grade)
-
This compound reference standard
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in dichloromethane. Prepare a series of working standards by dilution.
-
Sample Preparation: Dissolve a precisely weighed amount of the synthesized compound in dichloromethane to a concentration within the calibration range.
-
GC-MS Conditions:
-
Inlet temperature: 280 °C
-
Injection mode: Splitless
-
Injection volume: 1 µL
-
Carrier gas: Helium at a constant flow of 1.0 mL/min
-
Oven temperature program: Initial temperature of 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
MS transfer line temperature: 290 °C
-
Ion source temperature: 230 °C
-
Mass scan range: 50-400 amu
-
-
Analysis: Inject the standards and the sample. The this compound peak is identified by its retention time and mass spectrum.
-
Quantification: Create a calibration curve from the peak areas of the standards. Calculate the purity by comparing the concentration of the main compound to the initial sample concentration.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
This protocol provides a general framework for absolute purity determination using an internal standard.[2][3][4]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
Internal standard of known purity (e.g., maleic anhydride, dimethyl sulfone)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample into a clean vial.
-
Accurately weigh about 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
A calibrated 90° pulse.
-
A long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (typically 30-60 seconds for quantitative accuracy).
-
A sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals to be integrated).
-
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the spectrum.
-
Integrate a well-resolved signal from this compound and a signal from the internal standard.
-
-
Purity Calculation: The purity of the sample is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Differential Scanning Calorimetry (DSC)
This method is based on the van't Hoff equation and is suitable for high-purity crystalline materials.[5][6]
Instrumentation:
-
Differential Scanning Calorimeter
-
Aluminum or hermetically sealed pans
Reagents:
-
High-purity indium standard for calibration
-
This compound sample (1-3 mg)
Procedure:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.
-
Sample Preparation: Accurately weigh 1-3 mg of the this compound sample into a DSC pan and seal it. Prepare an empty sealed pan as a reference.
-
DSC Analysis:
-
Place the sample and reference pans in the DSC cell.
-
Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting range.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Determine the heat of fusion (ΔHfus) from the total area of the melting peak.
-
The purity is calculated by the instrument's software based on the shape of the melting endotherm, applying the van't Hoff equation which relates the melting point depression to the mole fraction of impurities.
-
Purity Assessment Workflow
The following diagram illustrates a logical workflow for assessing the purity of synthesized this compound, incorporating the described analytical methods.
Caption: Workflow for Purity Assessment of this compound.
References
- 1. epa.gov [epa.gov]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tainstruments.com [tainstruments.com]
A Comparative Guide to the Synthesis of Nitroaromatic Compounds: Benchmarking Efficiency
For researchers, scientists, and professionals in drug development, the efficient synthesis of nitroaromatic compounds is a critical consideration. These compounds are pivotal intermediates in the production of a vast array of materials, including pharmaceuticals, dyes, and explosives. This guide provides a comparative analysis of various synthetic methods for key nitroaromatic compounds, focusing on efficiency metrics such as reaction yield, time, and conditions. Detailed experimental protocols and workflow visualizations are presented to support informed decision-making in the laboratory and at an industrial scale.
Comparative Synthesis Efficiency of Key Nitroaromatic Compounds
The synthesis of nitroaromatic compounds is most commonly achieved through electrophilic nitration of an aromatic precursor. However, the efficiency of this process can vary significantly depending on the substrate, the nitrating agent, the catalyst, and the reaction conditions. The following table summarizes quantitative data for the synthesis of several widely used nitroaromatic compounds, offering a side-by-side comparison of different methodologies.
| Nitroaromatic Compound | Starting Material | Synthetic Method | Nitrating Agent | Catalyst/Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Nitrobenzene | Benzene | Batch Microwave | Sulfuric Acid on Silica | Sulfated Silica (SO₄/SiO₂) | 140.45 min | 58.14 | 63.38 | [1][2][3] |
| m-Dinitrobenzene | Nitrobenzene | Conventional Heating | Fuming Nitric Acid | Concentrated Sulfuric Acid | 30 min | Not specified | 73.24 | [4] |
| m-Dinitrobenzene | Nitrobenzene | Conventional Heating | Anhydrous Nitric Acid | 100% Sulfuric Acid | 1 hour | Room Temp, then 35 | 83-90 | [5] |
| Nitrophenols (o/p) | Phenol | Conventional Heating | 32.5% Nitric Acid | Water | 1 hour | 20 | 91 | [6] |
| Nitrophenols (o/p) | Phenol | Greener Method | Calcium Nitrate | Glacial Acetic Acid | Not specified | Not specified | 94.98 | |
| Dinitrotoluene (DNT) | Toluene | Two-Step Nitration | 90-99% Nitric Acid | None | Not specified | <30 | High (>99% purity) | [7] |
| Trinitrotoluene (TNT) | Dinitrotoluene (DNT) | Final Nitration Step | 98-99% Nitric Acid | Trifluoromethanesulfonic Acid | Not specified | Not specified | High purity | [7] |
| Nitrofurfural | Furfural | Continuous Flow | Acetyl Nitrate (in situ) | Not applicable | < 5 minutes | Not specified | Excellent | [8] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are protocols for key syntheses cited in this guide.
Synthesis of Nitrobenzene using a Sulfated Silica Catalyst under Microwave Irradiation
This procedure outlines a greener approach to nitrobenzene synthesis, employing a solid acid catalyst and microwave heating to enhance reaction efficiency.
Materials:
-
Benzene
-
Sulfated silica (SO₄/SiO₂) catalyst
-
Nitrating agent (e.g., nitric acid)
-
Batch microwave reactor
Procedure:
-
Prepare the sulfated silica catalyst by treating silica gel with sulfuric acid. The concentration of sulfuric acid on the silica is a critical parameter.
-
In a batch microwave reactor, combine benzene, the sulfated silica catalyst, and the nitrating agent.
-
Set the reaction parameters: stirring time to 140.45 minutes and reaction temperature to 58.14°C.
-
Initiate the microwave-assisted reaction.
-
After the reaction is complete, cool the mixture and separate the nitrobenzene product from the catalyst and any unreacted starting materials. The catalyst can potentially be recovered and reused.
-
Purify the nitrobenzene, typically by washing and distillation.
Synthesis of m-Dinitrobenzene from Nitrobenzene
A standard laboratory procedure for the synthesis of m-dinitrobenzene is detailed below.
Materials:
-
Nitrobenzene
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Porcelain pieces (boiling chips)
-
Round-bottomed flask
-
Reflux condenser
Procedure:
-
In a 250 ml round-bottomed flask, carefully add 21 ml of concentrated sulfuric acid and 15 ml of fuming nitric acid, along with a few pieces of porcelain.
-
Attach a reflux condenser to the flask.
-
Slowly add 12.5 ml of nitrobenzene in small portions (approximately 3 ml at a time), shaking the flask thoroughly after each addition.
-
Heat the mixture on a water bath for 30 minutes with occasional shaking.
-
Allow the mixture to cool and then cautiously pour it into approximately 500 ml of cold water with vigorous stirring. The m-dinitrobenzene will solidify.
-
Filter the solid product, wash it with cold water, and allow it to drain.
-
For purification, recrystallize the crude product from 80-100 ml of rectified spirit. A second recrystallization may be necessary to obtain pure m-dinitrobenzene.
Economical Synthesis of o/p-Nitrophenols from Phenol
This method focuses on optimizing physical parameters to achieve a high yield of nitrophenols economically.
Materials:
-
Phenol (98%)
-
Nitric acid (32.5%)
-
Chilled water
Procedure:
-
Prepare a dilute solution of nitric acid (32.5%) by adding concentrated nitric acid to chilled water.
-
In a reaction vessel, place 5g of 98% phenol.
-
Maintain the reaction temperature at 20°C (±2°C).
-
Add the 32.5% nitric acid solution to the phenol.
-
Allow the reaction to proceed for 1 hour.
-
Upon completion, the o- and p-nitrophenol products can be separated and purified, typically using chromatographic techniques.
Visualizing Synthesis Workflows
Understanding the sequence of operations in a synthesis is crucial for planning and execution. The following diagrams, generated using the DOT language, illustrate the workflows for the industrial production of Trinitrotoluene (TNT) and a greener, continuous flow synthesis approach.
Caption: Industrial three-step synthesis of Trinitrotoluene (TNT).
Caption: Continuous flow synthesis of nitroaromatic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.apub.kr [cdn.apub.kr]
- 3. Optimizing Nitrobenzene Synthesis Catalyzed by Sulfated Silica (SO4/SiO2) through Response Surface Methodological Approach [journal.mrs-k.or.kr]
- 4. scribd.com [scribd.com]
- 5. prepchem.com [prepchem.com]
- 6. paspk.org [paspk.org]
- 7. US7767868B2 - Process for preparing high purity TNT - Google Patents [patents.google.com]
- 8. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of the thermal decomposition of nitro explosives
A Comparative Guide to the Thermal Decomposition of Nitro Explosives
The thermal stability of energetic materials is a critical parameter that dictates their safety, handling, storage, and performance characteristics. This guide provides a comparative analysis of the thermal decomposition of four widely used nitro explosives: 2,4,6-Trinitrotoluene (TNT), Cyclotrimethylenetrinitramine (RDX), Cyclotetramethylenetetranitramine (HMX), and Pentaerythritol Tetranitrate (PETN). The analysis is supported by experimental data from thermal analytical techniques, offering insights for researchers and scientists in the field.
The decomposition of these materials is a complex process involving multiple steps and is highly dependent on external conditions such as temperature and heating rate.[1][2] The initiation of thermal decomposition often involves the breaking of the weakest bond in the molecule, which for nitroaromatics like TNT can be the C-NO2 bond, while for nitramines like RDX and HMX, it is typically the N-NO2 bond.[3][4] This initial step is followed by a cascade of exothermic reactions, leading to the formation of gaseous products and a rapid release of energy.[5]
Comparative Thermal Decomposition Data
The thermal behavior of explosives is commonly characterized using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). DSC measures the heat flow associated with thermal transitions, while TGA tracks mass loss as a function of temperature. The data presented below summarizes key parameters obtained from these methods, including decomposition temperatures and activation energies, which quantify the energy barrier for the decomposition reaction.
Table 1: Thermal Decomposition Temperatures of Nitro Explosives by DSC
| Explosive | Melting Point (°C) | Onset Decomposition T (°C) | Peak Decomposition T (°C) | Heating Rate (°C/min) | Source(s) |
| TNT | ~80 | ~180 - 250 | ~280 - 300 | 10 | [6][7] |
| RDX | ~205 - 208 | ~210 - 227 | ~238 - 250 | 10 | [4] |
| HMX | ~275 - 280 | ~278 - 280 | ~285 - 290 | 10 | [4] |
| PETN | ~141 | ~175 - 185 | ~195 - 205 | 10 | [4][8] |
| Note: Values can vary based on crystal form, purity, and experimental conditions like confinement. |
Table 2: Kinetic Parameters for Thermal Decomposition of Nitro Explosives
| Explosive | Activation Energy (Ea) (kJ/mol) | Kinetic Method | Experimental Technique | Source(s) |
| TNT | ~140 - 152 | Isoconversional, ESR | TGA, ESR | [9] |
| RDX | ~144 - 200 | Kissinger, Isoconversional | DSC, TGA-DTA | [4][9] |
| HMX | ~150 - 165 | Isoconversional | TGA, DTA, DSC | [10] |
| PETN | ~153 - 175 | Isoconversional, Kissinger | DSC | [4][8] |
| Note: Activation energy can vary significantly with the extent of conversion and the specific isoconversional method used for calculation. |
Experimental Protocols
The data presented in this guide is primarily derived from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) experiments. These techniques are standard for assessing the thermal stability of energetic materials.[11]
Protocol 1: Thermogravimetric Analysis (TGA)
Thermogravimetry provides quantitative information on the mass loss of a material as a function of temperature or time.
-
Sample Preparation: A small sample of the explosive material (typically 1-5 mg) is accurately weighed and placed into an inert crucible, commonly made of alumina or platinum.[12]
-
Instrument Setup: The crucible is placed in a high-precision thermobalance within a furnace. An inert gas, such as nitrogen or argon, is purged through the system at a constant flow rate (e.g., 20-100 mL/min) to prevent oxidative reactions.[10][12]
-
Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 350-500 °C) at a constant, linear heating rate.[12] Common heating rates for explosives analysis range from 3 to 20 K/min.[8][12]
-
Data Acquisition: The instrument continuously records the sample's mass and temperature. The resulting data is plotted as a TGA curve (mass vs. temperature) and its derivative, the DTG curve (rate of mass loss vs. temperature), which shows the temperature at which maximum decomposition rate occurs.
-
Kinetic Analysis: To determine kinetic parameters like activation energy, the experiment is typically repeated at several different heating rates (e.g., 3, 5, 10, and 15 K/min).[12] Isoconversional methods (e.g., Flynn-Wall-Ozawa, Kissinger-Akahira-Sunose) are then applied to the resulting data.[13]
Protocol 2: Differential Scanning Calorimetry (DSC)
DSC is used to measure the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting points and decomposition enthalpies.[7]
-
Sample Preparation: A small amount of the explosive (typically 1-3 mg) is weighed and hermetically sealed in a sample pan (e.g., aluminum).[7] An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The system is purged with an inert gas.
-
Thermal Program: The cell is heated at a constant linear rate (e.g., 10 °C/min) over a specified temperature range.[6]
-
Data Acquisition: The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature. This is plotted against temperature, revealing endothermic events (like melting) and exothermic events (like decomposition).
-
Data Analysis: Key thermal events are analyzed. The melting point is identified by the peak of the endothermic transition. The decomposition is characterized by the onset temperature of the large exotherm and the temperature of its peak. The area under the exothermic peak is integrated to calculate the enthalpy of decomposition.[7][14]
Visualizations
Experimental and Analytical Workflow
The following diagram outlines the typical workflow for the thermal analysis of nitro explosives, from sample preparation to the derivation of kinetic parameters.
References
- 1. Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives (Journal Article) | OSTI.GOV [osti.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. chimia.ch [chimia.ch]
- 8. researchgate.net [researchgate.net]
- 9. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 10. osti.gov [osti.gov]
- 11. Thermal analysis of some propellants and explosives with DSC and TG/DTA (U) [repository.tno.nl]
- 12. mdpi.com [mdpi.com]
- 13. Thermal decomposition and kinetics of plastic bonded explosives b...: Ingenta Connect [ingentaconnect.com]
- 14. apps.dtic.mil [apps.dtic.mil]
Safety Operating Guide
Safe Disposal of 2,3,5-Trinitronaphthalene: A Comprehensive Guide for Laboratory Professionals
For Immediate Reference: Treat 2,3,5-Trinitronaphthalene as a reactive and toxic hazardous waste. Proper personal protective equipment (PPE) and adherence to institutional and regulatory guidelines are mandatory.
This guide provides essential safety and logistical information for the proper disposal of this compound, a nitrated aromatic compound. The procedures outlined below are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this hazardous material. Adherence to these protocols is critical for personal and environmental safety.
I. Hazard Profile and Safety Precautions
Key Hazards:
-
Flammability: Nitroaromatic compounds are often flammable solids.[1]
-
Reactivity: These compounds can be highly reactive and may be explosive under certain conditions, such as exposure to heat or fire.[2][3] They can react vigorously with reducing agents, hydrides, sulfides, and bases.[3]
-
Toxicity: Nitroaromatic compounds are generally considered toxic and may have carcinogenic properties.[1][4] They are also very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Flame-retardant antistatic protective clothing.[1]
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A properly fitted respirator if working outside of a fume hood.[1]
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][5]
II. Step-by-Step Disposal Procedure
The disposal of this compound must be handled as hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the waste is pure this compound or a mixture. If it is a mixture, identify all components.
-
Segregate the Waste: Do not mix this compound waste with other waste streams, especially incompatible materials such as acids, bases, and reducing agents.[6] Keep it in a separate, dedicated waste container.
Step 2: Containerization and Labeling
-
Select an Appropriate Container: Use a container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container is generally suitable. The container must have a tightly sealing lid.[7]
-
Label the Container: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste.[7] The label should also include the accumulation start date and the primary hazards (e.g., "Flammable Solid," "Toxic").
Step 3: Storage
-
Designated Storage Area: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be cool, dry, and well-ventilated.[5]
-
Prevent Ignition Sources: Keep the storage area free of heat, sparks, and open flames.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
Step 4: Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the final disposal of hazardous waste. Contact them to arrange for a pickup.
-
Manifesting: Ensure all required hazardous waste manifests are completed accurately as per institutional and regulatory requirements.[7] The waste generator is legally responsible for the waste from "cradle to grave."[7]
-
Approved Disposal Facility: The EHS department will ensure the waste is transported to an approved hazardous waste disposal facility.[5] Common disposal methods for nitroaromatic compounds include incineration at high temperatures.
III. Emergency Procedures
Spills:
-
Evacuate and Isolate: In the event of a spill, evacuate the immediate area. For a large spill, consider an initial evacuation of 800 meters (1/2 mile) in all directions.[2][3]
-
Control Ignition Sources: If it is safe to do so, remove all sources of ignition.[6]
-
Containment: Use spill kits with appropriate absorbent materials to contain the spill. Do not use combustible materials like paper towels.
-
Report: Report the spill to your supervisor and the institutional EHS department immediately.
Fire:
-
Do Not Fight Fire: If a fire involves this compound, do not attempt to fight it. The primary hazard is an explosion.[2][3]
-
Evacuate: Evacuate the area immediately. For a fire involving a significant quantity, isolate for 1600 meters (1 mile) in all directions.[2][3]
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5]
-
Inhalation: Move to fresh air immediately.[5]
-
Seek Medical Attention: In all cases of exposure, seek immediate medical attention.[5]
IV. Quantitative Data Summary
The following table summarizes key quantitative data for related nitroaromatic compounds, which can serve as a reference for handling this compound.
| Property | 1-Nitronaphthalene | Naphthalene |
| Molecular Weight | 173.17 g/mol | Not Applicable |
| Melting Point | 53 - 57 °C (127 - 135 °F) | 80 - 82 °C (176 - 180 °F) |
| Boiling Point | 304 °C (579 °F) | 218 °C (424 °F) |
| log Pow (Octanol/Water Partition Coefficient) | 3.19 | 3.4 |
Data sourced from Sigma-Aldrich Safety Data Sheets.[1]
V. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Trinitronaphthalene | C10H5N3O6 | CID 41631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. TRINITRONAPHTHALENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. nipissingu.ca [nipissingu.ca]
- 7. mtu.edu [mtu.edu]
Personal protective equipment for handling 2,3,5-Trinitronaphthalene
Immediate Safety and Logistical Information
2,3,5-Trinitronaphthalene is a nitroaromatic compound and should be handled with extreme caution due to its potential explosive and toxic properties. Aromatic nitro compounds can be sensitive to heat, shock, and friction, and may explode, especially in the presence of bases like sodium hydroxide or potassium hydroxide. The primary hazard is the blast from an instantaneous explosion.
Emergency Procedures:
-
Spill: In case of a spill, immediately isolate the area for at least 500 meters (1/3 mile) in all directions. For a large spill, consider an initial evacuation of 800 meters (1/2 mile) in all directions.[1] Do not touch damaged containers or spilled material.
-
Fire: In the event of a fire, do not attempt to fight it if it reaches the cargo, as the cargo may explode.[1][2] Evacuate the area for at least 1600 meters (1 mile) and let the fire burn.[1][2] Fire may produce irritating, corrosive, and/or toxic gases.[1]
-
First Aid:
-
Inhalation: Move the victim to fresh air.
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with water/shower.
-
Eye Contact: Rinse eyes with plenty of water.
-
Ingestion: Have the victim drink water (two glasses at most).
-
In all cases of exposure, seek immediate medical attention.
-
Personal Protective Equipment (PPE)
The level of personal protective equipment required depends on the potential for exposure. For handling this compound, at a minimum, Level C protection should be considered, with Level B being necessary for situations with a higher risk of exposure.
| PPE Component | Specification | Rationale |
| Respiratory Protection | Positive-pressure, self-contained breathing apparatus (SCBA) or a positive-pressure supplied-air respirator with escape SCBA.[1][3][4] | Protects against inhalation of toxic dust or vapors. |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes and flying particles. |
| Hand Protection | Double gloving: inner and outer chemical-resistant gloves. | Prevents skin contact with the hazardous material. |
| Body Protection | Hooded chemical-resistant clothing (e.g., coveralls or a two-piece splash suit).[3][4] Flame-retardant and antistatic protective clothing is recommended.[5] | Provides full-body protection from contamination. |
| Foot Protection | Chemical-resistant boots with steel toes and shanks.[3][4] | Protects feet from chemical exposure and physical hazards. |
Operational Plan for Handling
-
Preparation:
-
Designate a specific handling area with controlled access.
-
Ensure a functioning safety shower and eyewash station are immediately accessible.
-
Verify that all necessary PPE is available and in good condition.
-
Have spill control materials readily available.
-
-
Handling:
-
Handle only the minimum quantity of material necessary for the procedure.
-
Avoid actions that could generate dust or create friction or shock.
-
Use non-sparking tools and equipment.
-
Ground all equipment to prevent static discharge.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Carefully remove and decontaminate PPE.
-
Wash hands and any exposed skin thoroughly.
-
Disposal Plan
-
Waste Collection:
-
Collect all waste materials, including contaminated PPE and cleaning materials, in designated, labeled, and sealed containers.
-
Do not mix with other waste streams.
-
-
Waste Disposal:
-
Dispose of waste in accordance with all local, state, and federal regulations for explosive and hazardous materials.
-
Contact a licensed hazardous waste disposal company for proper disposal.
-
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
